molecular formula C10H7ClFN B103436 4-Chloro-6-fluoro-2-methylquinoline CAS No. 18529-01-6

4-Chloro-6-fluoro-2-methylquinoline

Cat. No.: B103436
CAS No.: 18529-01-6
M. Wt: 195.62 g/mol
InChI Key: GMMVVJJBQBYMNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-fluoro-2-methylquinoline is a useful research compound. Its molecular formula is C10H7ClFN and its molecular weight is 195.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-6-fluoro-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFN/c1-6-4-9(11)8-5-7(12)2-3-10(8)13-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMMVVJJBQBYMNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00171769
Record name 4-Chloro-6-fluoro-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00171769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18529-01-6
Record name 4-Chloro-6-fluoro-2-methylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18529-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-fluoro-2-methylquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018529016
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-6-fluoro-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00171769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-6-fluoro-2-methylquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.533
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-CHLORO-6-FLUORO-2-METHYLQUINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4H7RKB7PT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Guide: 4-Chloro-6-fluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 18529-01-6

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-6-fluoro-2-methylquinoline is a halogenated quinoline derivative. The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities. The introduction of halogen atoms, such as chlorine and fluorine, can significantly modulate the physicochemical properties and pharmacological profile of the parent molecule, potentially enhancing its efficacy, metabolic stability, and target-binding affinity. This technical guide provides a comprehensive overview of the available data on this compound, including its chemical properties, a proposed synthesis protocol, and a discussion of its potential applications in drug discovery based on the activities of structurally related compounds.

Chemical and Physical Properties

Quantitative data for this compound is summarized in the table below. It is important to note that there are some discrepancies in the reported melting points in publicly available data, which may be due to differences in purity or measurement conditions.

PropertyValueSource(s)
CAS Number 18529-01-6[1]
Molecular Formula C₁₀H₇ClFN[1]
Molecular Weight 195.62 g/mol [1]
Melting Point 59-60 °C or 83-84 °CN/A
Boiling Point 269.9 °C at 760 mmHgN/A
Density 1.311 g/cm³N/A
Refractive Index 1.612N/A
InChI InChI=1S/C10H7ClFN/c1-6-4-9(11)8-5-7(12)2-3-10(8)13-6/h2-5H,1H3[1]
SMILES Cc1cc(c2cc(ccc2n1)F)Cl[1]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The logical workflow for the synthesis is outlined below.

G Proposed Synthesis of this compound A 4-Fluoroaniline + Ethyl acetoacetate B Step 1: Conrad-Limpach Reaction (High-temperature cyclization) A->B Heat C 4-Hydroxy-6-fluoro-2-methylquinoline B->C D Step 2: Chlorination (e.g., POCl₃) C->D Chlorinating Agent E This compound D->E

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of 4-Hydroxy-6-fluoro-2-methylquinoline (Intermediate)

This protocol is adapted from the general principles of the Conrad-Limpach synthesis.[3][6]

  • Condensation: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 4-fluoroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in a high-boiling point solvent such as Dowtherm A or diphenyl ether.

  • Add a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid).

  • Heat the mixture to reflux to facilitate the formation of the enamine intermediate while removing the water generated during the reaction. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Cyclization: Once the formation of the intermediate is complete, increase the temperature to approximately 250 °C to induce thermal cyclization. Maintain this temperature for 30-60 minutes.

  • Work-up: Allow the reaction mixture to cool to room temperature. The product should precipitate from the solvent.

  • Collect the solid by vacuum filtration and wash with a non-polar solvent, such as hexane, to remove the high-boiling point solvent.

  • Purification: The crude 4-hydroxy-6-fluoro-2-methylquinoline can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Experimental Protocol: Synthesis of this compound

This protocol is based on general methods for the chlorination of 4-hydroxyquinolines.[6]

  • Reaction Setup: In a fume hood, carefully add the dried 4-hydroxy-6-fluoro-2-methylquinoline (1.0 eq) to an excess of a chlorinating agent, such as phosphorus oxychloride (POCl₃).

  • Reaction: Heat the mixture to reflux and maintain for several hours. The reaction should be monitored by TLC until the starting material is consumed.

  • Work-up: After the reaction is complete, carefully remove the excess POCl₃ under reduced pressure.

  • Slowly and cautiously pour the cooled residue onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a suitable base (e.g., a saturated solution of sodium bicarbonate or dilute ammonium hydroxide) until the product precipitates.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • Purification: The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.

Potential Applications in Drug Discovery

While there is no specific literature on the biological activity of this compound, the quinoline scaffold is a well-established pharmacophore with a broad range of therapeutic applications.[7][8][9] The presence of chloro and fluoro substituents can further enhance the biological activity.[10][11]

Anticancer Potential

Numerous quinoline derivatives have demonstrated significant anticancer activity through various mechanisms.[7][9][12][13] These include:

  • Kinase Inhibition: Many quinoline-based compounds act as inhibitors of protein kinases that are crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[12]

  • Topoisomerase Inhibition: Some derivatives can interfere with DNA replication and repair in cancer cells by inhibiting topoisomerase enzymes.[7]

  • Induction of Apoptosis: Quinolines can trigger programmed cell death in cancer cells through various signaling pathways.[12]

The potential of this compound as an anticancer agent would need to be evaluated through in vitro screening against a panel of human cancer cell lines.

Antimicrobial Activity

The fluoroquinolones are a well-known class of antibiotics, highlighting the potential of fluorinated quinolines in combating bacterial infections.[10][14] Quinolone derivatives have also shown promise as antifungal and antimalarial agents.[8][15][16] The mechanism of action for antibacterial quinolones often involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[17] The subject compound could be a candidate for screening against a range of pathogenic bacteria and fungi.

Relevant Signaling Pathways for Quinolines in Oncology

While the specific targets of this compound are unknown, related compounds are known to modulate key cancer-related signaling pathways.

G Potential Anticancer Signaling Pathways for Quinoline Derivatives cluster_0 Cell Proliferation & Survival cluster_1 DNA Replication & Repair A Growth Factor Receptor (e.g., EGFR, VEGFR) B PI3K/Akt/mTOR Pathway A->B C Proliferation, Survival, Angiogenesis B->C D DNA Topoisomerases E DNA Replication & Repair D->E X Quinoline Derivative X->A Inhibition X->B Inhibition X->D Inhibition

Caption: Potential signaling pathways targeted by anticancer quinoline derivatives.

Conclusion

This compound is a synthetically accessible compound with potential for further investigation in the field of drug discovery. While specific biological data for this compound is currently limited, the well-documented anticancer and antimicrobial activities of related quinoline derivatives provide a strong rationale for its inclusion in screening libraries. The experimental protocols outlined in this guide, derived from established chemical literature, offer a practical starting point for its synthesis and subsequent biological evaluation. Further research is warranted to elucidate the specific molecular targets and therapeutic potential of this and other novel halogenated quinolines.

References

An In-depth Technical Guide to 4-Chloro-6-fluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of 4-Chloro-6-fluoro-2-methylquinoline. The information is intended to support research and development activities in medicinal chemistry and related fields.

Core Physicochemical Data

This compound is a halogenated derivative of the quinoline scaffold, a privileged structure in medicinal chemistry. The integration of chloro and fluoro substituents, along with a methyl group, significantly influences its chemical reactivity and biological activity.

PropertyValueSource
Molecular Formula C₁₀H₇ClFN[1]
Molecular Weight 195.62 g/mol [1]
Melting Point 83-84 °C

Synthesis Protocols

The synthesis of substituted quinolines can be achieved through various established methods. While a specific protocol for this compound is not detailed in the available literature, the following experimental outlines for analogous structures can be adapted.

General Experimental Workflow for Substituted Quinoline Synthesis

The synthesis of a chloro-fluoro-methyl-substituted quinoline typically involves a multi-step process, beginning with the formation of the core quinoline ring system, followed by halogenation. A common strategy is the Conrad-Limpach-Knorr synthesis followed by chlorination.

G A 1. Aniline Derivative (e.g., 4-fluoroaniline) C Condensation A->C B 2. β-ketoester (e.g., ethyl acetoacetate) B->C D Cyclization (High Temperature) C->D E 4-Hydroxy-6-fluoro-2-methylquinoline D->E G Chlorination E->G F Chlorinating Agent (e.g., POCl₃) F->G H This compound G->H

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of a 4-Chloro-difluoro-2-methylquinoline Analogue[2]

This protocol details the synthesis of a structurally related compound and can serve as a methodological basis.

Step 1: Synthesis of 4-hydroxy-6,8-difluoro-2-methylquinoline

  • To a stirred solution of 3,5-difluoroaniline in a high-boiling point solvent (e.g., diphenyl ether), add ethyl acetoacetate.

  • Heat the mixture to approximately 140-150 °C to form the intermediate β-amino acrylate.

  • Increase the temperature to around 250 °C to induce cyclization.

  • After cooling, add a non-polar solvent such as hexane to precipitate the product.

  • Filter the solid, wash with the non-polar solvent, and dry to yield 4-hydroxy-6,8-difluoro-2-methylquinoline.[2]

Step 2: Synthesis of 4-chloro-6,8-difluoro-2-methylquinoline

  • Carefully add the 4-hydroxy-6,8-difluoro-2-methylquinoline obtained in the previous step to an excess of phosphorus oxychloride (POCl₃).

  • Heat the mixture at reflux for several hours.

  • After the reaction is complete, remove the excess POCl₃ under reduced pressure.

  • Pour the residue onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., aqueous ammonia) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 4-chloro-6,8-difluoro-2-methylquinoline.[2]

Potential Biological Activity and Signaling Pathways

While the specific biological targets of this compound are not extensively documented, a structurally similar compound, 4-chloro-6-fluoro-2-phenylquinoline, has been shown to exhibit anticancer properties through the inhibition of topoisomerase II.[3] This enzyme is crucial for managing DNA topology during replication and transcription. Its inhibition leads to DNA damage and subsequently induces apoptosis in cancer cells.

Postulated Signaling Pathway for Topoisomerase II Inhibition

The following diagram illustrates the potential mechanism of action for a quinoline-based topoisomerase II inhibitor.

cluster_nucleus Cell Nucleus Quinoline_Compound This compound Topoisomerase_II Topoisomerase II Quinoline_Compound->Topoisomerase_II Inhibition DNA_Replication DNA Replication & Transcription Topoisomerase_II->DNA_Replication Facilitates DNA_Breaks DNA Strand Breaks DNA_Replication->DNA_Breaks Leads to if inhibited Apoptosis Apoptosis DNA_Breaks->Apoptosis Induces

Caption: Postulated mechanism of action via Topoisomerase II inhibition.

This proposed pathway suggests that this compound may act as an inhibitor of Topoisomerase II, leading to the accumulation of DNA strand breaks and ultimately triggering programmed cell death in proliferating cells. This makes it, and similar compounds, candidates for further investigation in oncology drug development. Quinolone derivatives are known for a wide range of biological activities, including antimicrobial and anticancer effects, often attributed to their ability to interact with various biological targets.[3]

References

4-Chloro-6-fluoro-2-methylquinoline chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of 4-Chloro-6-fluoro-2-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of this compound, a halogenated quinoline derivative of interest in medicinal chemistry and materials science. This document consolidates available data on its physical and spectral properties, reactivity, and potential applications, presented in a format tailored for scientific professionals.

Core Chemical Identity

This compound is a substituted quinoline with the chemical formula C₁₀H₇ClFN.[1] Its structure features a methyl group at position 2, a chloro group at position 4, and a fluoro group at position 6 of the quinoline ring system.

IdentifierValue
CAS Number 18529-01-6
Molecular Formula C₁₀H₇ClFN[1]
Molecular Weight 195.62 g/mol [1]
InChI InChI=1S/C10H7ClFN/c1-6-4-9(11)8-5-7(12)2-3-10(8)13-6/h2-5H,1H3[1]
InChIKey GMMVVJJBQBYMNZ-UHFFFAOYSA-N[1]
Canonical SMILES Cc1cc(c2cc(ccc2n1)F)Cl[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Melting Point 59-60 °C[2]
Boiling Point 269.9 °C at 760 mmHg[2]
Density 1.311 g/cm³[2]
Flash Point 117 °C[2]
Vapor Pressure 0.0117 mmHg at 25 °C[2]
Solubility No data available[2]

Spectral Data

Spectral analysis is crucial for the structural elucidation and purity assessment of this compound. Available spectral data includes:

  • ¹H NMR: Proton nuclear magnetic resonance data is available for this compound.[3]

  • ¹³C NMR: Carbon-13 nuclear magnetic resonance data is available.[3]

  • Mass Spectrometry (MS): Mass spectral data has been recorded.[3]

  • Infrared Spectroscopy (IR): IR spectral data is available.[3]

While the raw spectral data is not provided in the search results, the availability of these techniques confirms that the compound has been characterized.

Reactivity and Stability

Chemical Stability: Information regarding the chemical stability of this compound is not extensively detailed in the available literature. However, like other chloroquinolines, it should be stored in a cool, dry place away from incompatible materials.[2]

Reactivity: The chemical reactivity of this compound is largely dictated by the electrophilic nature of the quinoline ring and the presence of the chloro substituent at the 4-position. This position is susceptible to nucleophilic substitution reactions.[4] This reactivity is a key feature for the synthesis of a variety of 4-substituted quinoline derivatives, which can be valuable in drug discovery and materials science.[4][5]

Hazardous Decomposition Products: Under combustion, nitrogen oxides, carbon oxides, and hydrogen halides (HCl, HF) may be formed.[2]

G General Reactivity of 4-Chloroquinolines C4_Chloroquinoline 4-Chloro-6-fluoro- 2-methylquinoline Substituted_Product 4-Substituted-6-fluoro- 2-methylquinoline C4_Chloroquinoline->Substituted_Product Nucleophilic Aromatic Substitution Nucleophile Nucleophile (e.g., R-NH₂, R-OH, R-SH) Nucleophile->Substituted_Product Leaving_Group Chloride Ion (Cl⁻) Substituted_Product->Leaving_Group

Caption: General nucleophilic substitution at the C4 position.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound was not found in the search results, a general synthetic approach for analogous compounds involves the cyclization of an appropriately substituted aniline followed by chlorination. A representative synthesis for a substituted quinoline is described below.

General Synthesis of Substituted Quinolines:

A common method for synthesizing the quinoline core is the Combes quinoline synthesis or a similar acid-catalyzed cyclization reaction. For this compound, a plausible precursor would be 6-fluoro-4-hydroxy-2-methylquinoline.

Example Protocol: Synthesis of 8-fluoro-2,3-dimethylquinolin-4-ol derivatives (as an analogue) [6]

  • Cyclization: 2-fluoroaniline is reacted with ethyl 2-methylacetoacetate in the presence of polyphosphoric acid (PPA), which acts as both a solvent and an acidic catalyst. The mixture is heated to facilitate the cyclization and formation of the quinoline ring system.

  • Chlorination (General Step): The resulting 4-hydroxyquinoline derivative can then be chlorinated at the 4-position using a standard chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The reaction is typically heated to drive it to completion.

  • Workup and Purification: After the reaction is complete, the mixture is cooled and carefully quenched with water or ice. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography to yield the final 4-chloroquinoline derivative.

G General Synthetic Workflow for 4-Chloroquinolines Aniline Substituted Aniline (e.g., 4-fluoroaniline) Cyclization Acid-Catalyzed Cyclization Aniline->Cyclization Dicarbonyl β-Dicarbonyl Compound (e.g., ethyl acetoacetate) Dicarbonyl->Cyclization Hydroxyquinoline 4-Hydroxyquinoline Intermediate Cyclization->Hydroxyquinoline Chlorination Chlorination (e.g., POCl₃) Hydroxyquinoline->Chlorination Chloroquinoline 4-Chloroquinoline Product Chlorination->Chloroquinoline

Caption: A generalized synthetic pathway for 4-chloroquinolines.

Biological Activity and Applications

Quinoline derivatives are a well-established class of compounds with a broad range of biological activities and applications.

  • Antifungal Activity: Various fluorinated quinoline analogs have demonstrated significant antifungal properties.[6]

  • Antimalarial Potential: The 4-aminoquinoline scaffold is the basis for several antimalarial drugs, and new derivatives are continuously being explored to combat drug resistance.[7]

  • Anticancer Research: Certain substituted quinolines have been investigated for their potential as antineoplastic agents.[8]

  • Materials Science: The conjugated quinoline system is utilized in the development of dyes for dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs).[5]

The presence of a fluorine atom can enhance the lipophilicity and metabolic stability of a molecule, potentially improving its pharmacokinetic profile and biological activity.[8] The title compound, this compound, serves as a valuable building block for the synthesis of novel compounds in these therapeutic and technological areas.

References

An In-depth Technical Guide to 4-Chloro-6-fluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of 4-Chloro-6-fluoro-2-methylquinoline. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Core Chemical Structure and Properties

This compound is a halogenated derivative of the quinoline scaffold, a privileged structure in medicinal chemistry. The molecule, with the chemical formula C₁₀H₇ClFN, incorporates a methyl group at the 2-position, a chloro group at the 4-position, and a fluoro group at the 6-position of the quinoline ring. These substitutions are anticipated to significantly influence its physicochemical properties and biological activity.

The structural identifiers for this compound are as follows:

  • SMILES: Cc1cc(c2cc(ccc2n1)F)Cl

  • InChI: InChI=1S/C10H7ClFN/c1-6-4-9(11)8-5-7(12)2-3-10(8)13-6/h2-5H,1H3

  • InChIKey: GMMVVJJBQBYMNZ-UHFFFAOYSA-N

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that while some data is available from chemical suppliers, comprehensive, peer-reviewed experimental data for this specific molecule is limited.

PropertyValueSource
Molecular Formula C₁₀H₇ClFN[1]
Molecular Weight 195.62 g/mol [1]
CAS Number 18529-01-6[2]
Appearance Crystalline powder[3]
Melting Point 160-162 °C[3]
Boiling Point 316-318 °C[3]
Storage Conditions Inert atmosphere, 2-8°C[3]

Note: Some physical properties are sourced from commercial suppliers and may not have been independently verified in peer-reviewed literature.

Synthesis of this compound

Proposed Synthetic Pathway

The proposed synthesis commences with the reaction of 4-fluoroaniline with ethyl acetoacetate, which upon thermal cyclization, is expected to yield 6-fluoro-4-hydroxy-2-methylquinoline. Subsequent treatment of this intermediate with a chlorinating agent such as phosphorus oxychloride (POCl₃) would then afford the target molecule, this compound. This approach is analogous to the Conrad-Limpach and Knorr quinoline syntheses.[4]

Synthetic Pathway for this compound 4-Fluoroaniline 4-Fluoroaniline Intermediate 6-Fluoro-4-hydroxy-2-methylquinoline 4-Fluoroaniline->Intermediate Heat Ethyl_acetoacetate Ethyl acetoacetate Ethyl_acetoacetate->Intermediate Final_Product This compound Intermediate->Final_Product Chlorination POCl3 POCl₃ POCl3->Final_Product

A proposed two-step synthesis of this compound.
Detailed Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis of this compound, adapted from established procedures for analogous compounds.[4][5]

Step 1: Synthesis of 6-Fluoro-4-hydroxy-2-methylquinoline

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-fluoroaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

  • Condensation: Heat the mixture at 130-140°C for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cyclization: After the initial condensation, the reaction temperature is raised to 250°C in a high-boiling point solvent (e.g., diphenyl ether) to induce cyclization. This is typically carried out for 30-60 minutes.

  • Work-up: After cooling, the reaction mixture is poured into a suitable non-polar solvent (e.g., hexane) to precipitate the product.

  • Purification: The crude product is collected by filtration, washed with the non-polar solvent, and can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield 6-fluoro-4-hydroxy-2-methylquinoline.

Step 2: Synthesis of this compound

  • Reaction Setup: In a well-ventilated fume hood, a flask is charged with 6-fluoro-4-hydroxy-2-methylquinoline (1 equivalent) and an excess of phosphorus oxychloride (POCl₃, e.g., 5-10 equivalents).

  • Chlorination: The mixture is heated at reflux (approximately 110°C) for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.

  • Work-up: After cooling to room temperature, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously poured onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: The acidic aqueous solution is neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide solution) until a precipitate forms. The solid product is then collected by filtration, washed with water, and dried. Alternatively, the product can be extracted with an organic solvent like dichloromethane or ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Potential Biological Activity and Areas for Investigation

While there is no specific biological data available for this compound in the public domain, the quinoline scaffold and its halogenated derivatives are known to exhibit a wide range of pharmacological activities.[6][7][8]

Hypothesized Biological Activities

Based on the activities of structurally related compounds, this compound could be a candidate for investigation in the following areas:

  • Anticancer Activity: Many substituted quinolines have demonstrated potent anticancer properties.[6][9][10] The presence of the chloro and fluoro groups may enhance cytotoxicity against various cancer cell lines. The mechanism of action could involve the inhibition of key cellular targets such as topoisomerases or protein kinases.[11]

  • Antimicrobial Activity: The quinoline core is central to several antibacterial and antifungal drugs.[7] The specific substitution pattern of this compound may confer activity against a range of pathogenic microorganisms, including drug-resistant strains.

  • Antiviral Activity: Certain quinoline derivatives have shown promise as antiviral agents.[8] Investigations into the efficacy of this compound against viruses such as influenza could be a fruitful area of research.

Proposed Experimental Workflow for Biological Screening

A general workflow for the initial biological evaluation of this compound is outlined below. This workflow is designed to assess its potential as a therapeutic agent and to elucidate its mechanism of action.

Biological Screening Workflow cluster_0 Initial Screening cluster_1 Hit Identification cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT on cancer cell lines) Active_Compound Active Compound Identified Cytotoxicity_Assay->Active_Compound Antimicrobial_Assay Antimicrobial Assay (e.g., MIC against bacteria/fungi) Antimicrobial_Assay->Active_Compound Target_Identification Target Identification Assays (e.g., Kinase/Topoisomerase Inhibition) Active_Compound->Target_Identification Cell_Based_Assays Cell-Based Mechanistic Assays (e.g., Apoptosis, Cell Cycle Analysis) Active_Compound->Cell_Based_Assays SAR_Studies Structure-Activity Relationship (SAR) Studies Target_Identification->SAR_Studies Cell_Based_Assays->SAR_Studies ADMET_Profiling In vitro ADMET Profiling SAR_Studies->ADMET_Profiling

References

An In-depth Technical Guide to the Physical Properties of 4-Chloro-6-fluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-6-fluoro-2-methylquinoline is a halogenated quinoline derivative with the chemical formula C₁₀H₇ClFN.[1] As a member of the quinoline family, it holds potential as a scaffold in medicinal chemistry and materials science. Quinolines are a class of heterocyclic aromatic organic compounds that are structurally characterized by a benzene ring fused to a pyridine ring. This core structure is prevalent in various natural products and synthetic compounds with a wide range of biological activities. This technical guide provides a summary of the known physical properties of this compound, outlines general experimental protocols for their determination, and suggests a potential workflow for its biological evaluation based on the known activities of related quinoline compounds.

Core Physical and Chemical Properties

The physical properties of this compound are essential for its handling, characterization, and application in research and development. The available data is summarized in the table below. It is important to note that there are discrepancies in the reported melting point, which may be due to differences in experimental conditions or sample purity.

PropertyValueSource(s)
Molecular Formula C₁₀H₇ClFN[1]
Molecular Weight 195.62 g/mol [1]
CAS Number 18529-01-6
Appearance Off-white to light yellow solid
Melting Point 160-162 °C[2]
Boiling Point 316-318 °C[2]
pKa (Predicted) 3.70 ± 0.50
Storage Temperature 2-8°C

Spectral Data

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not explicitly published. However, standard methodologies for organic compounds are applicable. Below are general procedures that would be employed.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.

Methodology:

  • A small, finely powdered sample of this compound is packed into a thin-walled capillary tube, sealed at one end.

  • The capillary tube is placed in a melting point apparatus, which contains a heating block or an oil bath and a calibrated thermometer or an electronic temperature sensor.

  • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium.

  • The temperature at which the first liquid droplet is observed and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-1 °C).

Boiling Point Determination (Distillation Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology:

  • A small quantity of the liquid sample is placed in a distillation flask.

  • The flask is fitted with a condenser and a thermometer, with the thermometer bulb positioned at the level of the side arm of the distillation flask to accurately measure the temperature of the vapor.

  • The flask is heated gently.

  • The temperature is recorded when the liquid is boiling and a stable temperature is observed on the thermometer, corresponding to the boiling point of the substance at the given atmospheric pressure.

Potential Biological Activity and Screening Workflow

While no specific biological activities or signaling pathways for this compound have been documented, the quinoline scaffold is a well-established pharmacophore with a broad range of therapeutic applications. Derivatives of quinoline have been investigated for their potential as anti-malarial, anti-cancer, anti-bacterial, and anti-viral agents.[4][5][6]

Given the structural features of this compound, a logical next step for researchers in drug discovery would be to screen it for various biological activities. The following diagram illustrates a potential high-level workflow for such an investigation.

G cluster_0 Initial Screening cluster_1 Hit Identification & Validation cluster_2 Lead Optimization A This compound B In vitro Cytotoxicity Assays (e.g., MTT, MTS) A->B C Antimicrobial Assays (e.g., MIC, Kirby-Bauer) A->C D Enzyme Inhibition Assays (e.g., Kinase, Topoisomerase) A->D E Dose-Response Studies B->E C->E D->E F Mechanism of Action Studies E->F G Selectivity Profiling F->G H Structure-Activity Relationship (SAR) Studies G->H I ADME/Tox Profiling H->I J In vivo Efficacy Studies I->J

Caption: A logical workflow for the biological evaluation of this compound.

Conclusion

This compound is a chemical compound for which the fundamental physical properties are partially documented. This guide provides the available data and outlines standard experimental procedures for its characterization. The notable discrepancy in the reported melting point highlights the need for careful experimental verification. While its specific biological functions remain to be elucidated, its quinoline core suggests that it may be a valuable starting point for the development of new therapeutic agents. The proposed screening workflow offers a strategic approach for future research into the potential pharmacological applications of this compound.

References

An In-depth Technical Guide to the Synthesis Precursors of 4-Chloro-6-fluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthesis precursors and the established synthetic pathway for 4-Chloro-6-fluoro-2-methylquinoline. This quinoline derivative is a valuable building block in medicinal chemistry and drug discovery, and a thorough understanding of its synthesis is crucial for researchers in these fields. This document details the primary starting materials, key intermediates, and the experimental protocols for their transformation.

Overview of the Synthetic Pathway

The most direct and established route for the synthesis of this compound proceeds through a two-step sequence. The initial and pivotal step is the formation of the quinoline core via the Conrad-Limpach reaction, which yields the key intermediate, 6-Fluoro-2-methylquinolin-4-ol . This intermediate is subsequently converted to the final product through a chlorination reaction.

The primary precursors for this synthesis are readily available starting materials: 4-Fluoroaniline and Ethyl acetoacetate .

Synthesis_Pathway cluster_precursors Core Precursors cluster_synthesis Synthetic Pathway 4-Fluoroaniline 4-Fluoroaniline Intermediate 6-Fluoro-2-methylquinolin-4-ol 4-Fluoroaniline->Intermediate Conrad-Limpach Reaction (Condensation & Cyclization) Ethyl_acetoacetate Ethyl acetoacetate Ethyl_acetoacetate->Intermediate Final_Product This compound Intermediate->Final_Product Chlorination (e.g., POCl3)

Caption: Synthetic pathway for this compound.

Core Precursors and Key Intermediate

The synthesis of this compound relies on the following key molecules:

Compound Role Chemical Structure Molecular Formula Molecular Weight ( g/mol )
4-FluoroanilineCore PrecursorC₆H₆FN111.12
Ethyl acetoacetateCore PrecursorC₆H₁₀O₃130.14
6-Fluoro-2-methylquinolin-4-olKey IntermediateC₁₀H₈FNO177.18

Experimental Protocols

The following sections provide detailed experimental methodologies for the key transformations in the synthesis of this compound. The protocols are based on established procedures for analogous compounds and may require optimization for specific laboratory conditions.

Synthesis of 6-Fluoro-2-methylquinolin-4-ol (Key Intermediate)

The synthesis of the key intermediate, 6-Fluoro-2-methylquinolin-4-ol, is achieved through the Conrad-Limpach reaction. This involves an initial acid-catalyzed condensation of 4-fluoroaniline and ethyl acetoacetate to form an enamine intermediate, followed by a high-temperature thermal cyclization.

Conrad_Limpach_Workflow Start Start: 4-Fluoroaniline & Ethyl acetoacetate Condensation Step 1: Condensation - Add acid catalyst (e.g., HCl) - Reflux in Ethanol (2-4 h) Start->Condensation Intermediate_Formation Formation of Ethyl 3-(4-fluoroanilino)crotonate Condensation->Intermediate_Formation Cyclization Step 2: Thermal Cyclization - High-boiling solvent (e.g., Dowtherm A) - Heat to ~250 °C (30-60 min) Intermediate_Formation->Cyclization Precipitation Precipitation & Filtration Cyclization->Precipitation Purification Washing & Drying Precipitation->Purification End End: 6-Fluoro-2-methylquinolin-4-ol Purification->End

Caption: Experimental workflow for the Conrad-Limpach synthesis.

Methodology:

Step 1: Condensation to form Ethyl 3-(4-fluoroanilino)crotonate

  • In a round-bottom flask, combine 4-fluoroaniline (1.0 eq) and ethyl acetoacetate (1.0-1.2 eq) in a suitable solvent such as ethanol.

  • Add a catalytic amount of a strong acid, for instance, a few drops of concentrated hydrochloric acid.

  • Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure to yield the crude enamine intermediate, ethyl 3-(4-fluoroanilino)crotonate. This intermediate is often used in the next step without further purification.

Step 2: Thermal Cyclization

  • In a separate flask equipped for high-temperature reactions, heat a high-boiling point inert solvent, such as Dowtherm A or diphenyl ether, to approximately 250 °C.

  • Slowly add the crude ethyl 3-(4-fluoroanilino)crotonate from the previous step to the hot solvent with vigorous stirring.

  • Maintain the reaction temperature at around 250 °C for 30-60 minutes to facilitate the cyclization.

  • After the reaction is complete, allow the mixture to cool. The product, 6-fluoro-2-methylquinolin-4-ol, will typically precipitate out of the solvent.

  • Collect the solid product by filtration and wash with a suitable solvent, such as toluene followed by hexanes, to remove the high-boiling point solvent.

  • Dry the product under vacuum.

Quantitative Data (Based on analogous reactions):

Parameter Value
Yield 70-90% (for the one-pot PPA-catalyzed method)[1]
Melting Point Expected to be a high-melting solid (>250 °C)
Appearance White to off-white solid
Synthesis of this compound (Final Product)

The final step in the synthesis is the chlorination of the 4-hydroxy group of 6-fluoro-2-methylquinolin-4-ol. This is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃).

Chlorination_Workflow Start Start: 6-Fluoro-2-methylquinolin-4-ol Reaction Chlorination - Add excess POCl₃ - Heat to reflux (2-4 h) Start->Reaction Workup Work-up - Remove excess POCl₃ - Quench with ice-water Reaction->Workup Neutralization Neutralization - Add base (e.g., NH₄OH) Workup->Neutralization Isolation Filtration & Washing Neutralization->Isolation Purification Recrystallization Isolation->Purification End End: This compound Purification->End

Caption: Experimental workflow for the chlorination of the intermediate.

Methodology:

  • In a round-bottom flask equipped with a reflux condenser, suspend 6-fluoro-2-methylquinolin-4-ol (1.0 eq) in an excess of phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.

  • Slowly and cautiously pour the residue onto crushed ice with vigorous stirring to quench the reaction.

  • Neutralize the acidic solution with a base, such as concentrated ammonium hydroxide or a saturated sodium bicarbonate solution, until the product precipitates.

  • Collect the solid product by filtration and wash thoroughly with water.

  • The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Quantitative Data (Based on analogous reactions):

Parameter Value
Yield Typically high, often >80%
Molecular Formula C₁₀H₇ClFN[2]
Molecular Weight 195.62 g/mol [2]

Conclusion

The synthesis of this compound is a well-defined process that relies on the foundational Conrad-Limpach reaction to construct the quinoline core, followed by a standard chlorination procedure. The key to a successful synthesis lies in the careful control of reaction conditions, particularly the high temperatures required for the cyclization step and the anhydrous conditions necessary for the chlorination. The primary precursors, 4-fluoroaniline and ethyl acetoacetate, are readily accessible, making this synthetic route practical for laboratory-scale and potentially scalable for larger production. This guide provides the essential framework for researchers to produce this valuable fluorinated quinoline building block for applications in drug discovery and development.

References

An In-depth Technical Guide to 4-Chloro-6-fluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: 4-Chloro-6-fluoro-2-methylquinoline CAS Number: 18529-01-6 Molecular Formula: C₁₀H₇ClFN Molecular Weight: 195.62 g/mol [1]

This technical guide provides a comprehensive overview of this compound, a substituted quinoline of interest to researchers, scientists, and drug development professionals. This document details its physicochemical properties, synthesis, spectroscopic data, and potential applications in medicinal chemistry.

Physicochemical Properties

PropertyValue (for 4-Chloro-6-fluoroquinoline)Reference
Melting Point75.0 to 79.0 °C[2]
Boiling Point259.944 °C at 760 mmHg[2]
Density1.366 g/cm³[2]
Flash Point111.011 °C[2]
Refractive Index1.626[2]
pKa2.90 ± 0.16 (Predicted)[2]

Synthesis

A definitive, detailed experimental protocol for the synthesis of this compound is not widely published. However, a general and adaptable two-step synthesis can be proposed based on established quinoline synthesis methodologies, such as the Conrad-Limpach synthesis followed by chlorination.

Experimental Workflow: Proposed Synthesis

G cluster_0 Step 1: Conrad-Limpach Cyclization cluster_1 Step 2: Chlorination A 4-Fluoroaniline C Intermediate: Ethyl 3-(4-fluoroanilino)crotonate A->C Reaction B Ethyl acetoacetate B->C D 6-Fluoro-4-hydroxy-2-methylquinoline C->D High-temperature cyclization E 6-Fluoro-4-hydroxy-2-methylquinoline G This compound E->G Chlorination F Phosphorus oxychloride (POCl3) F->G

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of 6-Fluoro-4-hydroxy-2-methylquinoline

This step involves the condensation of 4-fluoroaniline with ethyl acetoacetate to form an intermediate, followed by thermal cyclization.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine one equivalent of 4-fluoroaniline and 1.1 equivalents of ethyl acetoacetate.

  • Condensation: Heat the mixture at 140-150 °C for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cyclization: After the initial condensation, increase the temperature to approximately 250 °C and maintain for 30 minutes to induce cyclization.

  • Work-up: Allow the reaction mixture to cool to room temperature. Add a non-polar solvent such as hexane to precipitate the product.

  • Purification: Collect the solid by vacuum filtration, wash with cold hexane, and dry to yield 6-fluoro-4-hydroxy-2-methylquinoline.

Step 2: Synthesis of this compound

This step involves the chlorination of the hydroxyl group at the 4-position.

  • Reaction Setup: In a well-ventilated fume hood, carefully add the 6-fluoro-4-hydroxy-2-methylquinoline obtained from the previous step to an excess of phosphorus oxychloride (POCl₃).

  • Chlorination: Heat the mixture to reflux (approximately 110 °C) for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

  • Neutralization: Carefully neutralize the acidic solution with a base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, until a precipitate forms.

  • Purification: Collect the solid product by filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and fluoro substituents.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will display distinct signals for each of the ten carbon atoms in the molecule. The chemical shifts of the carbons in the quinoline ring will provide information about the electronic environment within the heterocyclic system.

Mass Spectrometry

The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z 195, corresponding to the molecular weight of the compound. Due to the presence of chlorine, an isotopic peak (M+2) at m/z 197 with an intensity of approximately one-third of the molecular ion peak is expected. Fragmentation patterns would likely involve the loss of a chlorine atom, a methyl group, or other small fragments.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the aromatic C-H stretching, C=C and C=N bond vibrations within the quinoline ring, and C-Cl and C-F bond stretching.

Potential Applications in Drug Development

Substituted quinolines are a well-established class of compounds with a broad range of biological activities, including anticancer, antibacterial, and antimalarial properties. The introduction of halogen atoms, such as chlorine and fluorine, can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules.

While specific biological activity for this compound has not been extensively reported, related fluorinated quinoline derivatives have shown promise as:

  • Anticancer Agents: Many quinoline derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of tyrosine kinases.[4]

  • Antibacterial Agents: The quinoline scaffold is a core component of several antibacterial drugs. Fluorination can enhance the antibacterial potency.

  • Kinase Inhibitors: The quinoline ring system is a common scaffold for the design of kinase inhibitors, which are crucial in the treatment of various diseases, including cancer.[1]

The logical workflow for investigating the therapeutic potential of this compound would involve its synthesis, purification, and subsequent screening against a panel of biological targets, such as various cancer cell lines and bacterial strains.

Logical Workflow for Biological Evaluation

G A Synthesis and Purification of This compound B In vitro Biological Screening A->B C Anticancer Activity Assays (e.g., against various cancer cell lines) B->C D Antibacterial Activity Assays (e.g., against Gram-positive and Gram-negative bacteria) B->D E Identification of Lead Compound C->E D->E F Mechanism of Action Studies E->F G Lead Optimization F->G H Preclinical Development G->H

Caption: A logical workflow for the biological evaluation of this compound.

References

An In-depth Technical Guide to 4-Chloro-6-fluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-6-fluoro-2-methylquinoline, a halogenated quinoline derivative of interest in medicinal chemistry and drug discovery. This document details its chemical structure, physicochemical properties, and a generalized synthesis protocol, alongside considerations for its potential applications.

Core Compound Information

SMILES Notation: Cc1cc(c2cc(ccc2n1)F)Cl[1]

This compound is a heterocyclic aromatic compound featuring a quinoline core substituted with a chloro group at the 4-position, a fluoro group at the 6-position, and a methyl group at the 2-position. The strategic placement of these functional groups, particularly the halogens, can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold in the design of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical data for this compound is presented below. This information is crucial for its handling, formulation, and application in experimental settings.

PropertyValueReference
Molecular Formula C₁₀H₇ClFN[1]
Molecular Weight 195.62 g/mol [1]
CAS Number 18529-01-6[2]
Canonical SMILES Cc1cc(c2cc(ccc2n1)F)Cl[1]
InChI InChI=1S/C10H7ClFN/c1-6-4-9(11)8-5-7(12)2-3-10(8)13-6/h2-5H,1H3[1]
InChIKey GMMVVJJBQBYMNZ-UHFFFAOYSA-N[1]

Note: Experimental data such as melting point, boiling point, and spectral analyses (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this specific compound are not widely published but are indicated to be available from specialized chemical suppliers.[2]

Synthesis and Experimental Protocols

Postulated Synthetic Pathway

A plausible synthetic route would involve the cyclization of an appropriately substituted aniline with a β-ketoester to form a hydroxyquinoline intermediate, which is then subsequently chlorinated.

Synthesis_Pathway cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination 4-Fluoroaniline 4-Fluoroaniline Hydroxyquinoline_intermediate 6-Fluoro-4-hydroxy-2-methylquinoline 4-Fluoroaniline->Hydroxyquinoline_intermediate Combes or Gould-Jacobs Reaction Ethyl_acetoacetate Ethyl_acetoacetate Ethyl_acetoacetate->Hydroxyquinoline_intermediate Final_Product This compound Hydroxyquinoline_intermediate->Final_Product Chlorination Chlorinating_agent POCl₃ or SOCl₂ Chlorinating_agent->Final_Product

Caption: Postulated synthetic pathway for this compound.

General Experimental Protocol (Hypothetical)
  • Cyclization to form 6-Fluoro-4-hydroxy-2-methylquinoline:

    • To a solution of 4-fluoroaniline in a suitable high-boiling solvent (e.g., diphenyl ether or Dowtherm A), add ethyl acetoacetate.

    • The mixture is heated to a high temperature (typically 250-280°C) to facilitate the condensation and subsequent cyclization reaction.

    • Upon cooling, the reaction mixture is treated with a non-polar solvent (e.g., hexane) to precipitate the crude 6-fluoro-4-hydroxy-2-methylquinoline.

    • The solid is collected by filtration, washed with the non-polar solvent, and dried.

  • Chlorination to yield this compound:

    • The crude 6-fluoro-4-hydroxy-2-methylquinoline is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of dimethylformamide (DMF).

    • The reaction mixture is heated under reflux for several hours.

    • After completion, the excess chlorinating agent is carefully removed under reduced pressure.

    • The residue is then cautiously poured onto crushed ice, and the resulting mixture is neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude product.

    • The solid is collected by filtration, washed with water, and purified by recrystallization or column chromatography to yield the final product.

Potential Applications in Drug Development

The quinoline scaffold is a well-established pharmacophore found in numerous approved drugs with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. The introduction of a chloro group at the 4-position of the quinoline ring is a common strategy in the development of antimalarial drugs, such as chloroquine. Furthermore, the presence of a fluorine atom can enhance metabolic stability and binding affinity to biological targets.

Given its structural features, this compound is a promising building block for the synthesis of novel bioactive molecules. Its potential applications could be explored in the following areas:

  • Antimalarial Agents: As an analogue of known 4-chloroquinoline antimalarials.

  • Anticancer Therapeutics: The quinoline core is present in several kinase inhibitors, and this compound could serve as a starting point for the development of new anticancer drugs.

  • Antibacterial Agents: Fluoroquinolone antibiotics are a major class of antibacterials, suggesting that this scaffold could be modified to develop new antimicrobial compounds.

The general workflow for utilizing this compound in a drug discovery program is outlined below.

Drug_Discovery_Workflow Start This compound Library_Synthesis Library Synthesis (e.g., Suzuki, Buchwald-Hartwig couplings) Start->Library_Synthesis Screening High-Throughput Screening (e.g., enzymatic assays, cell-based assays) Library_Synthesis->Screening Hit_Identification Hit Identification Screening->Hit_Identification Lead_Optimization Lead Optimization (Structure-Activity Relationship studies) Hit_Identification->Lead_Optimization Preclinical_Development Preclinical Development (ADME/Tox, in vivo efficacy) Lead_Optimization->Preclinical_Development Clinical_Candidate Clinical Candidate Preclinical_Development->Clinical_Candidate

Caption: General workflow for the use of this compound in drug discovery.

Safety and Handling

Substituted chloroquinolines should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Operations should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

4-Chloro-6-fluoro-2-methylquinoline: A Technical Guide for Chemical Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

InChIKey: GMMVVJJBQBYMNZ-UHFFFAOYSA-N

This technical guide provides an in-depth overview of 4-Chloro-6-fluoro-2-methylquinoline, a halogenated quinoline derivative of interest to researchers, scientists, and professionals in drug development. While specific biological data for this compound is limited in publicly accessible literature, this document outlines its physicochemical properties, a detailed, plausible synthesis protocol, and explores its potential therapeutic applications based on the well-established biological activities of structurally related quinoline analogues.

Core Physicochemical Data

A summary of the key quantitative data for this compound is presented below, providing a foundation for its use in experimental settings.

PropertyValueSource
Molecular Formula C₁₀H₇ClFN[1]
Molecular Weight 195.62 g/mol [1]
Appearance Off-white to light yellow solidChemical Vendor Data
Storage Temperature 2-8°CChemical Vendor Data
pKa (Predicted) 3.70 ± 0.50Chemical Vendor Data

Proposed Synthesis Protocol

Step 1: Synthesis of 4-hydroxy-6-fluoro-2-methylquinoline

This initial step involves the cyclization of 4-fluoroaniline with ethyl acetoacetate to form the hydroxyquinoline intermediate.

Materials:

  • 4-fluoroaniline

  • Ethyl acetoacetate

  • High-boiling point solvent (e.g., diphenyl ether)

  • Non-polar solvent (e.g., hexane)

  • Ethanol for recrystallization

Procedure:

  • In a round-bottom flask equipped with a stirrer and reflux condenser, dissolve 4-fluoroaniline in a high-boiling point solvent like diphenyl ether.

  • Slowly add ethyl acetoacetate to the stirred solution.

  • Heat the mixture to approximately 140-150°C for a sufficient duration to form the intermediate β-aminoacrylate. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Increase the temperature to around 250°C to facilitate the thermal cyclization.

  • After the cyclization is complete, allow the reaction mixture to cool to room temperature.

  • Add a non-polar solvent such as hexane to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash thoroughly with the non-polar solvent to remove the high-boiling point solvent.

  • Purify the crude 4-hydroxy-6-fluoro-2-methylquinoline by recrystallization from ethanol.

  • Dry the purified product under vacuum.

Step 2: Chlorination of 4-hydroxy-6-fluoro-2-methylquinoline

The intermediate is then chlorinated to yield the final product.

Materials:

  • 4-hydroxy-6-fluoro-2-methylquinoline

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Base for neutralization (e.g., aqueous ammonia or sodium bicarbonate)

Procedure:

  • In a well-ventilated fume hood, carefully add the purified 4-hydroxy-6-fluoro-2-methylquinoline to an excess of phosphorus oxychloride (POCl₃).

  • Heat the mixture under reflux for several hours. Monitor the reaction's completion using TLC.

  • Once the reaction is complete, remove the excess POCl₃ under reduced pressure.

  • Carefully and slowly pour the residue onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a suitable base to precipitate the crude this compound.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Further purification can be achieved by recrystallization or column chromatography.

G Proposed Synthesis Workflow for this compound cluster_0 Step 1: Conrad-Limpach-Knorr Synthesis cluster_1 Step 2: Chlorination 4-fluoroaniline 4-fluoroaniline Intermediate_Formation Formation of β-aminoacrylate 4-fluoroaniline->Intermediate_Formation Ethyl acetoacetate Ethyl acetoacetate Ethyl acetoacetate->Intermediate_Formation Cyclization Thermal Cyclization Intermediate_Formation->Cyclization Product_1 4-hydroxy-6-fluoro-2-methylquinoline Cyclization->Product_1 Chlorination_Reaction Chlorination Product_1->Chlorination_Reaction POCl3 Phosphorus oxychloride POCl3->Chlorination_Reaction Final_Product This compound Chlorination_Reaction->Final_Product

Proposed synthesis workflow.

Potential Biological Activities and Mechanisms of Action

While direct biological studies on this compound are not extensively reported, the quinoline scaffold is a well-established pharmacophore with a broad range of biological activities.[1][3][4] The presence of halogen substituents can further modulate the pharmacological profile of these molecules.

Potential Anticancer Activity

Numerous quinoline derivatives have demonstrated potent anticancer activities through various mechanisms, including the inhibition of tyrosine kinases, which are crucial for cancer cell signaling.[1]

Potential Mechanism of Action: Kinase Inhibition

Many quinoline-based anticancer agents function as ATP-competitive inhibitors of protein kinases. The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase's ATP-binding pocket. This interaction, along with other non-covalent interactions of the substituted quinoline core, can block the binding of ATP and inhibit the downstream signaling pathways that promote cell proliferation and survival.

G General Mechanism of Quinoline-based Kinase Inhibition Quinoline_Derivative This compound (Potential Kinase Inhibitor) Kinase Protein Kinase (e.g., EGFR) Quinoline_Derivative->Kinase Binds to ATP pocket Inhibition Inhibition Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Phosphorylated_Substrate Downstream_Signaling Downstream Signaling (Proliferation, Survival) Phosphorylated_Substrate->Downstream_Signaling Block Blocked Inhibition->Kinase Block->Downstream_Signaling Inhibited

General mechanism of kinase inhibition.

To illustrate the potential potency of this class of compounds, the following table presents the half-maximal inhibitory concentration (IC₅₀) values of some related quinoline derivatives against various cancer cell lines. It is important to note that these are not data for this compound but for structurally similar compounds.

CompoundCancer Cell LineIC₅₀ (µM)Reference
A related 8-amino-5-(aryloxy)-6-methoxy-4-methylquinoline derivative T47D (Breast Cancer)0.016[5]
A 4-aryl-6-chloro-quinoline derivative HepG 2.2.15 (Hepatitis B)4.4 - 9.8 (anti-HBV DNA replication)N/A
Potential Antimicrobial and Antiviral Activities

The quinoline core is central to several antimicrobial and antiviral drugs. Fluoroquinolones, for instance, are a major class of antibiotics. The mechanism of action for many quinoline-based antimicrobials involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1] Furthermore, certain quinoline derivatives have shown activity against viruses like the Hepatitis B virus (HBV).

Conclusion

This compound is a chemical entity with significant potential for further investigation in the fields of medicinal chemistry and drug discovery. Based on the well-documented and diverse biological activities of the quinoline scaffold, this compound warrants exploration for its potential anticancer, antimicrobial, and antiviral properties. The provided synthesis protocol offers a practical starting point for its preparation and subsequent biological evaluation. Further research is essential to elucidate the specific biological targets and mechanisms of action of this particular derivative.

References

The Emergence of 4-Chloro-6-fluoro-2-methylquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-6-fluoro-2-methylquinoline is a halogenated quinoline derivative that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. The quinoline core is a well-established scaffold in numerous approved pharmaceuticals, and the strategic incorporation of halogen atoms, such as chlorine and fluorine, can significantly modulate a molecule's physicochemical properties. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol, and its potential applications as a versatile building block in the development of novel therapeutic agents.

Compound Properties

This compound is a solid at room temperature. Its fundamental chemical properties are summarized in the table below, providing a foundational dataset for researchers.

PropertyValueSource
Molecular Formula C₁₀H₇ClFN[1][2]
Molecular Weight 195.62 g/mol [1]
CAS Number 18529-01-6[2]
SMILES Cc1cc(c2cc(ccc2n1)F)Cl[1]
InChI InChI=1S/C10H7ClFN/c1-6-4-9(11)8-5-7(12)2-3-10(8)13-6/h2-5H,1H3[1]
InChIKey GMMVVJJBQBYMNZ-UHFFFAOYSA-N[1]

Synthesis of this compound

The synthesis of this compound can be approached through multi-step synthetic routes, often starting from appropriately substituted anilines. A common strategy involves the construction of the quinoline ring system followed by chlorination.

General Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway for this compound, based on established quinoline synthesis methodologies.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Steps cluster_final Final Product Synthesis A 4-Fluoroaniline C Condensation A->C B Ethyl acetoacetate B->C D Cyclization C->D Thermal E 6-Fluoro-2-methyl-4-hydroxyquinoline D->E F Chlorination (e.g., with POCl3) E->F G This compound F->G

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is a representative method for the synthesis of the quinoline core, which is a crucial precursor to the final chlorinated product. This protocol is adapted from methodologies for similar quinoline derivatives.[3]

Step 1: Condensation of 4-Fluoroaniline with Ethyl Acetoacetate

  • In a round-bottom flask equipped with a magnetic stirrer, combine 4-fluoroaniline (1.0 equivalent) and ethyl acetoacetate (1.1 equivalents).

  • Add a catalytic amount of a suitable acid (e.g., a few drops of concentrated sulfuric acid).

  • Stir the mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the crude enamine intermediate can be used directly in the next step or purified by removing the volatile components under reduced pressure.

Step 2: Thermal Cyclization

  • To the flask containing the crude enamine, add a high-boiling point solvent such as Dowtherm A.

  • Heat the reaction mixture to approximately 250 °C and maintain this temperature for 30-60 minutes.[3]

  • Monitor the reaction for the formation of the cyclized product by TLC.

  • After completion, allow the mixture to cool to room temperature, which should cause the product, 6-fluoro-4-hydroxy-2-methylquinoline, to precipitate.

  • Collect the solid product by vacuum filtration and wash with a non-polar solvent like hexane to remove the Dowtherm A.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Step 3: Chlorination

  • In a well-ventilated fume hood, suspend the dried 6-fluoro-4-hydroxy-2-methylquinoline (1.0 equivalent) in phosphorus oxychloride (POCl₃, excess).

  • Heat the mixture to reflux and maintain for 2-4 hours. The reaction should be monitored by TLC.

  • After the reaction is complete, carefully pour the mixture onto crushed ice with stirring.

  • Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until the product precipitates.

  • Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum.

  • The final product, this compound, can be purified by column chromatography or recrystallization.

Potential Applications in Drug Development

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. The introduction of a fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate.[4] The 4-chloro substituent serves as a versatile synthetic handle for introducing further molecular diversity through nucleophilic substitution reactions.

Logical Relationship in Drug Discovery

The following diagram illustrates the logical progression from a core chemical scaffold to a potential drug candidate.

Drug_Discovery_Logic A Core Scaffold (this compound) B Chemical Modification (Nucleophilic Substitution at C4) A->B C Library of Derivatives B->C D Biological Screening C->D E Lead Compound Identification D->E F Preclinical Development E->F G Clinical Trials F->G H New Drug Candidate G->H

Caption: Logical workflow in drug discovery starting from a core scaffold.

Derivatives of quinoline have shown a broad range of biological activities, and fluorinated quinolines are of particular interest for developing new therapeutic agents.[5] The presence of both chloro and fluoro substituents on the 2-methylquinoline core makes this compound a valuable intermediate for creating diverse chemical libraries for screening against various biological targets.

Conclusion

This compound represents a key chemical entity with significant potential for medicinal chemistry and drug development. Its synthesis, while requiring careful execution of multi-step procedures, is achievable through established chemical transformations. The strategic placement of its functional groups provides a versatile platform for the generation of novel molecules with potentially valuable therapeutic properties. This guide serves as a foundational resource for researchers aiming to explore the utility of this compound in their scientific endeavors.

References

An In-depth Technical Guide to the Wnt Signaling Pathway: Methodology & Application

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to the Wnt Signaling Pathway

The Wnt signaling pathways are a group of highly conserved signal transduction pathways critical for embryonic development, tissue homeostasis, and regeneration in adult organisms.[1][2] The name "Wnt" is a fusion of "Wingless" and "Int-1," genes discovered in Drosophila and mice, respectively, that were later found to be homologs.[1] These pathways are activated by the binding of secreted Wnt glycoprotein ligands to Frizzled (Fz) family receptors on the cell surface.[1][3] Dysregulation of Wnt signaling is implicated in a wide range of human diseases, including cancer, metabolic disorders, and neurodegenerative conditions, making it a key target for therapeutic development.[1][2]

Wnt signaling is broadly categorized into two main branches: the canonical (β-catenin-dependent) pathway and the non-canonical (β-catenin-independent) pathways.[1][4] The canonical pathway regulates gene transcription through the stabilization of the transcriptional co-activator β-catenin.[1] The non-canonical pathways are more diverse and control aspects of cell polarity and intracellular calcium levels.[1][4]

The Canonical Wnt/β-Catenin Signaling Pathway

The canonical Wnt pathway is the most extensively studied of the Wnt signaling cascades. Its activation leads to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus, where it acts as a transcriptional co-activator for the T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) family of transcription factors.[1][4]

"Off" State (Absence of Wnt Ligand):

In the absence of a Wnt ligand, cytoplasmic β-catenin is maintained at low levels through constant phosphorylation and subsequent degradation. A multiprotein "destruction complex," consisting of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β), sequentially phosphorylates β-catenin.[4] This phosphorylation event marks β-catenin for ubiquitination by β-TrCP (beta-transducin repeat-containing protein) and subsequent degradation by the proteasome. As a result, Wnt target gene transcription is repressed.

"On" State (Presence of Wnt Ligand):

The binding of a Wnt ligand to a Frizzled (Fz) receptor and its co-receptor, Low-density Lipoprotein Receptor-related Protein 5 or 6 (LRP5/6), initiates the signaling cascade.[1][4] This ligand-receptor interaction leads to the recruitment of the cytoplasmic protein Dishevelled (Dvl) to the plasma membrane.[1] Activated Dvl recruits the destruction complex to the membrane, leading to the inhibition of GSK3β activity.[1] Consequently, β-catenin is no longer phosphorylated and degraded.[1] Stabilized β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it displaces the transcriptional repressor Groucho and binds to TCF/LEF transcription factors to initiate the transcription of Wnt target genes, such as c-myc and cyclin D1.[4]

Caption: Canonical Wnt/β-Catenin Signaling Pathway.

The Non-Canonical Wnt Signaling Pathways

The non-canonical Wnt pathways function independently of β-catenin and are involved in regulating cell polarity and intracellular calcium concentration. The two major non-canonical pathways are the Planar Cell Polarity (PCP) pathway and the Wnt/Ca2+ pathway.[4]

Planar Cell Polarity (PCP) Pathway

The Wnt/PCP pathway is crucial for establishing polarity within the plane of a sheet of cells.[5] This pathway is activated by Wnt binding to Fz receptors and co-receptors like ROR1/2 or RYK.[5][6] This leads to the activation of Dvl, which then signals through small GTPases such as RhoA and Rac1.[5] Activation of RhoA leads to the activation of Rho-associated kinase (ROCK), while Rac1 activates JNK (c-Jun N-terminal kinase).[7] These downstream effectors ultimately regulate cytoskeletal rearrangements and coordinate cell polarity.

Wnt/Ca2+ Pathway

The Wnt/Ca2+ pathway is initiated by the binding of specific Wnt ligands (e.g., Wnt5a) to Fz receptors, which can lead to the activation of heterotrimeric G-proteins.[3][8] This, in turn, activates phospholipase C (PLC), which generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum.[9] The increase in intracellular Ca2+ can activate several downstream effectors, including calmodulin-dependent kinase II (CamKII), protein kinase C (PKC), and the phosphatase calcineurin.[8] Calcineurin activates the transcription factor NFAT (Nuclear Factor of Activated T-cells), which then translocates to the nucleus to regulate gene expression.

NonCanonical_Wnt_Pathways Non-Canonical Wnt Signaling Pathways cluster_PCP Planar Cell Polarity (PCP) Pathway cluster_Ca Wnt/Ca2+ Pathway Wnt_PCP Wnt Fz_ROR Frizzled / ROR Wnt_PCP->Fz_ROR Dvl_PCP Dishevelled Fz_ROR->Dvl_PCP RhoA RhoA Dvl_PCP->RhoA Rac1 Rac1 Dvl_PCP->Rac1 ROCK ROCK RhoA->ROCK JNK JNK Rac1->JNK Cytoskeleton Cytoskeletal Rearrangement ROCK->Cytoskeleton JNK->Cytoskeleton Wnt_Ca Wnt5a Fz_G Frizzled Wnt_Ca->Fz_G G_protein G-protein Fz_G->G_protein PLC PLC G_protein->PLC Ca2_release Ca2+ Release PLC->Ca2_release Ca2 Ca2+ Ca2_release->Ca2 PKC PKC Ca2->PKC CamKII CamKII Ca2->CamKII Calcineurin Calcineurin Ca2->Calcineurin NFAT NFAT Calcineurin->NFAT NFAT_nuc NFAT NFAT->NFAT_nuc Gene_Expression Gene Expression NFAT_nuc->Gene_Expression

Caption: Non-Canonical Wnt Signaling Pathways.

Wnt Pathway in Drug Development

Aberrant Wnt signaling is a hallmark of many cancers, particularly colorectal cancer, and is implicated in other diseases, making it an attractive target for therapeutic intervention.[2][10] Drug development efforts are focused on various points in the pathway, from inhibiting Wnt ligand secretion to blocking the nuclear interaction of β-catenin.[2]

Table 1: Selected Wnt Pathway Inhibitors in Clinical Development
Compound NameTargetMechanism of ActionIndication(s)Clinical Phase
OMP-18R5 (Vantictumab) Frizzled Receptors (FZD1, 2, 5, 7, 8)Monoclonal antibody that blocks Wnt binding to FZD receptors.Solid Tumors (e.g., Breast, Pancreatic)Phase I (Terminated)[9][11]
OMP-54F28 (Ipafricept) Frizzled-8A decoy receptor that sequesters Wnt ligands.Solid TumorsPhase I (Terminated)[11]
WNT974 (LGK974) Porcupine (PORCN)Small molecule inhibitor of PORCN, an enzyme essential for Wnt ligand secretion.Solid TumorsPhase I/II[12]
PRI-724 CBP/β-catenin interactionSmall molecule that disrupts the interaction between β-catenin and its coactivator CBP.Solid Tumors, MyelofibrosisPhase I/II[11]
DKN-01 DKK1Monoclonal antibody that inhibits the Wnt antagonist DKK1.Gastroesophageal CancerPhase II[12]
Cirmtuzumab ROR1Monoclonal antibody targeting the non-canonical pathway co-receptor ROR1.Chronic Lymphocytic Leukemia (CLL)Phase I/II[12]
Foxy-5 WNT5A mimicA hexapeptide that mimics the action of the non-canonical Wnt5a ligand.Colon, Breast, Prostate CancerPhase II[9][12]

Experimental Protocols

TCF/LEF Reporter Assay (Luciferase Assay)

This is a widely used method to quantify the activity of the canonical Wnt/β-catenin pathway.[13]

Principle: This cell-based assay utilizes a reporter plasmid containing multiple copies of the TCF/LEF DNA binding site upstream of a minimal promoter and the firefly luciferase gene (e.g., TOP-flash).[14][15] When the canonical Wnt pathway is activated, β-catenin/TCF/LEF complexes bind to these sites and drive the expression of luciferase. The amount of light produced upon addition of a substrate is proportional to the pathway's activity. A control plasmid with mutated TCF/LEF binding sites (e.g., FOP-flash) is used to measure non-specific effects.[15] A second reporter, such as Renilla luciferase driven by a constitutive promoter, is often co-transfected to normalize for transfection efficiency and cell number.

Detailed Methodology:

  • Cell Culture and Transfection:

    • Plate cells (e.g., HEK293T, SW480) in a 96-well plate at an appropriate density to reach 70-80% confluency on the day of transfection.

    • Prepare a transfection mix containing the TOP-flash (or FOP-flash) reporter plasmid, the Renilla luciferase normalization plasmid, and a transfection reagent (e.g., Lipofectamine) in serum-free media, according to the manufacturer's instructions.

    • Add the transfection mix to the cells and incubate for 4-6 hours.

    • Replace the transfection medium with complete growth medium.

  • Treatment:

    • 24 hours post-transfection, treat the cells with the test compounds (agonists or antagonists) or Wnt3a-conditioned medium (as a positive control) for 18-24 hours.

  • Lysis and Luciferase Measurement:

    • Wash the cells once with phosphate-buffered saline (PBS).

    • Lyse the cells using a passive lysis buffer.

    • Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Calculate the ratio of Firefly to Renilla luciferase activity for each well to normalize the data.

    • Express the results as fold change relative to the vehicle-treated control.

Luciferase_Assay_Workflow TCF/LEF Luciferase Reporter Assay Workflow cluster_prep Preparation cluster_exp Experiment cluster_readout Readout & Analysis A1 Plate Cells (e.g., HEK293T) A2 Prepare Transfection Mix (TOP/FOP-flash + Renilla) A1->A2 A3 Transfect Cells A2->A3 B1 Incubate (24h) A3->B1 B2 Treat with Compound or Wnt3a (18-24h) B1->B2 C1 Lyse Cells B2->C1 C2 Measure Luciferase Activity (Firefly & Renilla) C1->C2 C3 Normalize Data (Firefly/Renilla) C2->C3 C4 Calculate Fold Change C3->C4

Caption: TCF/LEF Luciferase Reporter Assay Workflow.

Western Blot for β-catenin Levels

This method is used to detect changes in the total or active (non-phosphorylated) levels of β-catenin protein.[13]

Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture, such as a cell lysate. An increase in total β-catenin levels in the cytoplasm or nucleus is a hallmark of canonical Wnt pathway activation.[13] Antibodies specific to the non-phosphorylated, active form of β-catenin can also be used for a more direct measure of pathway activation.

Detailed Methodology:

  • Cell Treatment and Lysis:

    • Culture and treat cells with Wnt agonists or antagonists as required.

    • For analysis of cytoplasmic and nuclear fractions, perform subcellular fractionation. Otherwise, prepare whole-cell lysates.

    • Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody against β-catenin (total or active form) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Re-probe the membrane with an antibody against a loading control (e.g., GAPDH for whole-cell lysate, Lamin B1 for nuclear fraction) to ensure equal protein loading.

    • Quantify band intensities using densitometry software.

References

The Strategic Role of 4-Chloro-6-fluoro-2-methylquinoline in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its halogenated derivatives, 4-Chloro-6-fluoro-2-methylquinoline emerges as a pivotal intermediate, offering a versatile platform for the synthesis of novel drug candidates. Its unique substitution pattern, featuring a reactive chlorine atom at the 4-position, an electron-withdrawing fluorine atom at the 6-position, and a methyl group at the 2-position, provides a strategic combination of reactivity and metabolic stability. This guide delves into the synthesis, characterization, and application of this compound as a key building block in the development of targeted therapies, with a particular focus on kinase inhibitors.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is typically achieved through a two-step process commencing with the Conrad-Limpach reaction to form the hydroxyquinoline precursor, followed by a chlorination step.

Step 1: Synthesis of 6-Fluoro-4-hydroxy-2-methylquinoline

The initial step involves the cyclization of 4-fluoroaniline with ethyl acetoacetate. This reaction is generally carried out at elevated temperatures in a high-boiling point solvent such as diphenyl ether or by using a dehydrating agent like polyphosphoric acid (PPA)[1].

Step 2: Chlorination of 6-Fluoro-4-hydroxy-2-methylquinoline

The subsequent chlorination of the resulting 6-fluoro-4-hydroxy-2-methylquinoline is accomplished using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃). This reaction effectively replaces the hydroxyl group at the 4-position with a chlorine atom.

A representative workflow for the synthesis is depicted below:

G cluster_0 Step 1: Conrad-Limpach Cyclization cluster_1 Step 2: Chlorination 4-Fluoroaniline 4-Fluoroaniline Reaction1 Heat (e.g., 250°C) in Diphenyl ether 4-Fluoroaniline->Reaction1 Ethyl acetoacetate Ethyl acetoacetate Ethyl acetoacetate->Reaction1 6-Fluoro-4-hydroxy-2-methylquinoline 6-Fluoro-4-hydroxy-2-methylquinoline Reaction1->6-Fluoro-4-hydroxy-2-methylquinoline Reaction2 Reflux 6-Fluoro-4-hydroxy-2-methylquinoline->Reaction2 POCl3 Phosphorus oxychloride (POCl₃) POCl3->Reaction2 This compound This compound Reaction2->this compound

Synthesis of this compound.
Experimental Protocols

Protocol 1: Synthesis of 6-Fluoro-4-hydroxy-2-methylquinoline

  • To a stirred solution of 4-fluoroaniline (1.0 equivalent) in diphenyl ether, add ethyl acetoacetate (1.1 equivalents).

  • Heat the reaction mixture to 140-150°C for 1-2 hours to form the intermediate β-aminoacrylate.

  • Increase the temperature to 250°C to induce cyclization, and maintain for 30-60 minutes.

  • Cool the reaction mixture and add a non-polar solvent (e.g., hexane) to precipitate the product.

  • Collect the solid by filtration, wash with the non-polar solvent, and dry to yield 6-fluoro-4-hydroxy-2-methylquinoline.

Protocol 2: Synthesis of this compound

  • Carefully add 6-fluoro-4-hydroxy-2-methylquinoline (1.0 equivalent) to an excess of phosphorus oxychloride (POCl₃).

  • Heat the mixture at reflux for 2-4 hours.

  • After completion, remove the excess POCl₃ under reduced pressure.

  • Pour the residue onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a suitable base (e.g., aqueous ammonia) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain this compound.

Quantitative Data
ParameterValueReference
Molecular FormulaC₁₀H₇ClFN[1]
Molecular Weight195.62 g/mol [1]
Typical Yield (Step 1)70-85%Based on similar reactions
Typical Yield (Step 2)80-95%Based on similar reactions

Application in Drug Synthesis: A Case Study on Kinase Inhibitors

The 4-chloro substituent of this compound is a versatile handle for introducing various functionalities through nucleophilic aromatic substitution (SNAr) reactions. This makes it an excellent starting material for the synthesis of a diverse library of compounds, particularly kinase inhibitors.

Synthesis of 4-Aminoquinoline Derivatives as RIPK2 Inhibitors

Receptor-interacting protein kinase 2 (RIPK2) is a key mediator of inflammatory signaling pathways, and its inhibition is a promising strategy for the treatment of autoimmune diseases. A novel series of 4-aminoquinoline-based derivatives have been designed and synthesized as potent RIPK2 inhibitors, utilizing this compound as the core intermediate[2].

The synthesis involves the reaction of this compound with a variety of primary and secondary amines. A representative reaction is shown below:

G Start This compound Reaction Nucleophilic Aromatic Substitution (SₙAr) Heat (e.g., 120-130°C) Start->Reaction Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Amine->Reaction Product 4-Amino-6-fluoro-2-methylquinoline Derivative Reaction->Product

Synthesis of 4-aminoquinoline derivatives.
Experimental Protocol: General Procedure for Amination

  • A mixture of this compound (1.0 equivalent) and the desired amine (2.0-3.0 equivalents) is heated, either neat or in a suitable solvent (e.g., ethanol, N-methyl-2-pyrrolidone).

  • The reaction is maintained at 120-130°C for 6-12 hours, with constant stirring[3].

  • Upon completion, the reaction mixture is cooled to room temperature and taken up in a suitable organic solvent (e.g., dichloromethane).

  • The organic layer is washed with an aqueous solution of sodium bicarbonate, followed by brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to yield the desired 4-aminoquinoline derivative.

Biological Activity of a Lead Compound

One of the synthesized compounds, designated as compound 14 in a study, exhibited high affinity for RIPK2 with an IC₅₀ value of 5.1 ± 1.6 nM[2]. This demonstrates the potential of this compound as a scaffold for the development of potent and selective kinase inhibitors.

CompoundTargetIC₅₀ (nM)Reference
Compound 14RIPK25.1 ± 1.6[2]

Signaling Pathway of RIPK2

RIPK2 plays a crucial role in the innate immune response by mediating signaling from the pattern recognition receptors NOD1 and NOD2. Upon activation by bacterial peptidoglycans, NOD1/2 recruits RIPK2, leading to its ubiquitination and the subsequent activation of downstream signaling cascades, including the NF-κB and MAPK pathways. This ultimately results in the production of pro-inflammatory cytokines. Inhibition of RIPK2 by compounds derived from this compound can effectively block this inflammatory cascade.

G NOD1_2 NOD1/NOD2 RIPK2 RIPK2 NOD1_2->RIPK2 recruits Ubiquitination Ubiquitination RIPK2->Ubiquitination TAK1 TAK1 Ubiquitination->TAK1 activates IKK IKK Complex TAK1->IKK MAPK MAPK Activation TAK1->MAPK NFkB NF-κB Activation IKK->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines MAPK->Cytokines Inhibitor 4-Aminoquinoline Derivative Inhibitor->RIPK2 inhibits

Simplified RIPK2 signaling pathway.

Conclusion

This compound stands out as a highly valuable intermediate in the synthesis of pharmaceutically active compounds. Its straightforward synthesis and the reactivity of the 4-chloro position allow for the efficient generation of diverse molecular libraries. The successful development of potent RIPK2 inhibitors from this scaffold underscores its significance in the ongoing quest for novel therapeutics to address a range of diseases, from inflammatory disorders to cancer. The strategic incorporation of fluorine also offers potential advantages in terms of metabolic stability and target binding affinity, making this intermediate a compelling choice for future drug discovery programs.

References

An In-depth Technical Guide to Nucleophilic Substitution Reactions of 4-Chloro-6-fluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-6-fluoro-2-methylquinoline is a key heterocyclic intermediate in medicinal chemistry and materials science. Its structure, featuring a quinoline core with activating fluoro and chloro substituents, makes it a versatile precursor for the synthesis of a wide array of functionalized molecules. The electron-withdrawing nature of the quinoline nitrogen atom and the fluorine at the 6-position significantly enhances the reactivity of the C4-position towards nucleophilic attack. This allows for the displacement of the chloro group, a good leaving group, through a nucleophilic aromatic substitution (SNAr) mechanism.[1] This guide provides a comprehensive overview of the nucleophilic substitution reactions of this compound, detailing experimental protocols, quantitative data, and reaction workflows.

The general mechanism for the SNAr reaction on 4-chloroquinolines involves the addition of a nucleophile to the electron-deficient C4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] The subsequent departure of the chloride ion restores the aromaticity of the quinoline ring, yielding the 4-substituted product.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer-like Intermediate cluster_products Products Quinoline This compound Intermediate Anionic σ-complex (Resonance Stabilized) Quinoline->Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Product 4-Substituted-6-fluoro-2-methylquinoline Intermediate->Product Chloride Elimination LeavingGroup Chloride Ion (Cl⁻) Amination_Workflow start Start: Select Quinoline and Amine prep Prepare Reactants (Neat or in Solvent like DMSO) start->prep react Reaction Setup: Heat to 120-160°C for 0.5-6h prep->react workup Work-up: Cool, Dissolve in Dichloromethane, Wash with NaHCO₃, Water, Brine react->workup purify Purification: Dry (MgSO₄), Concentrate, Column Chromatography workup->purify end End: Characterized 4-Aminoquinoline purify->end General_Workflow start Start: Select 4-Chloroquinoline and Nucleophile (Nu-H) prep Preparation: Dissolve reactants in appropriate solvent start->prep react Reaction: Add base (if needed). Heat under optimized conditions (Temp, Time) prep->react quench Quenching & Extraction: Cool mixture, add water. Extract with organic solvent. react->quench purify Purification: Wash, dry, and concentrate organic layer. Purify via chromatography or recrystallization. quench->purify end End: Characterized 4-Substituted Quinoline Product purify->end

References

Synthesis of 4-amino-6-fluoro-2-methylquinoline from 4-chloro-6-fluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-amino-6-fluoro-2-methylquinoline from its precursor, 4-chloro-6-fluoro-2-methylquinoline. This transformation is a key step in the development of various quinoline-based compounds, which are of significant interest in medicinal chemistry and materials science. This document provides a comprehensive overview of a representative synthetic protocol, purification techniques, and characterization methods.

Introduction

The conversion of this compound to 4-amino-6-fluoro-2-methylquinoline is achieved through a nucleophilic aromatic substitution reaction. In this process, the chlorine atom at the 4-position of the quinoline ring is displaced by an amino group. This amination is typically accomplished by treating the chloroquinoline derivative with a source of ammonia, such as ammonia gas or a solution of ammonia in an alcohol, under elevated temperature and pressure. The fluorine and methyl groups on the quinoline ring remain intact during this transformation.

Reaction Components and Conditions

The following table summarizes the typical reagents, solvents, and conditions for the synthesis of 4-amino-6-fluoro-2-methylquinoline.

Component Role Typical Examples Key Considerations
Starting Material SubstrateThis compoundPurity of the starting material is crucial for a clean reaction.
Reagent NucleophileAnhydrous ammonia (gas or solution in alcohol)A large excess is typically used to drive the reaction to completion.
Solvent Reaction MediumEthanol, 2-Propanol, or other suitable alcoholsMust be able to dissolve the starting material and be stable under the reaction conditions.
Temperature Reaction Parameter120-160 °COptimization may be required to balance reaction rate and byproduct formation.
Pressure Reaction ParameterVaries (sealed vessel)Generated by heating the solvent and ammonia in a sealed system.
Reaction Time Reaction Parameter12-24 hoursMonitored by techniques such as TLC or HPLC.

Detailed Experimental Protocol

This section provides a representative experimental protocol for the synthesis of 4-amino-6-fluoro-2-methylquinoline. This protocol is based on general procedures for the amination of similar chloroquinoline derivatives and may require optimization.[1]

Materials:

  • This compound

  • Anhydrous ethanol (or 2-propanol)

  • Concentrated ammonium hydroxide solution (28-30%) or anhydrous ammonia gas

  • A suitable pressure vessel (e.g., a sealed tube or autoclave)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a suitable pressure vessel, dissolve this compound (1.0 eq.) in anhydrous ethanol (or 2-propanol) to a concentration of approximately 0.1-0.2 M.

  • Addition of Ammonia: To this solution, add a large excess of concentrated ammonium hydroxide solution (e.g., 10-20 equivalents). Alternatively, the solution can be saturated with anhydrous ammonia gas.

  • Reaction: Securely seal the pressure vessel and place it in a heating mantle. Heat the reaction mixture to a temperature between 120-160 °C with vigorous stirring.

  • Monitoring: Allow the reaction to proceed for 12-24 hours. The progress of the reaction can be monitored by taking small aliquots (after cooling) and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After the reaction is complete, cool the vessel to room temperature. Carefully vent the vessel in a well-ventilated fume hood to release any excess pressure from the ammonia.

  • Isolation of Crude Product: Transfer the reaction mixture to a round-bottom flask and remove the solvent and excess ammonia under reduced pressure. The resulting residue contains the crude 4-amino-6-fluoro-2-methylquinoline.

Product Purification and Characterization

Purification:

The crude product can be purified by one of the following methods:

  • Recrystallization: The crude solid can be recrystallized from a suitable solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexanes) to obtain the pure product.

  • Column Chromatography: If recrystallization is not effective, the crude product can be purified by silica gel column chromatography using an appropriate eluent system, such as a gradient of ethyl acetate in hexanes or dichloromethane in methanol.[1]

Characterization:

The identity and purity of the synthesized 4-amino-6-fluoro-2-methylquinoline should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the final product.

  • Mass Spectrometry (MS): This technique is used to determine the molecular weight of the synthesized compound, confirming the successful substitution of the chlorine atom with an amino group.

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the final product.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of 4-amino-6-fluoro-2-methylquinoline.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification cluster_product Final Product start_mat This compound Ammonia Source Alcohol Solvent reaction_step Heating in a Sealed Pressure Vessel (120-160 °C) start_mat->reaction_step 1 workup_step Cooling & Venting Solvent Evaporation reaction_step->workup_step 2 purification_step Recrystallization or Column Chromatography workup_step->purification_step 3 final_product 4-amino-6-fluoro-2-methylquinoline purification_step->final_product 4

Caption: Synthetic workflow for 4-amino-6-fluoro-2-methylquinoline.

Safety Considerations

  • This synthesis involves the use of a sealed pressure vessel and heating. Appropriate safety precautions, including the use of a blast shield, must be taken.

  • Ammonia is a corrosive and toxic gas. All manipulations should be performed in a well-ventilated fume hood.

  • The starting material, this compound, and the product, 4-amino-6-fluoro-2-methylquinoline, should be handled with care, using appropriate personal protective equipment (PPE), including gloves and safety glasses.

References

The Strategic Role of 4-Chloro-6-fluoro-2-methylquinoline in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold remains a cornerstone in medicinal chemistry, consistently serving as a privileged structure in the design of novel therapeutic agents. Its versatile chemical nature, coupled with the ability to modulate a wide array of biological targets, has led to numerous FDA-approved drugs. The strategic incorporation of halogen substituents, particularly fluorine, has further enhanced the pharmacological profiles of quinoline derivatives, improving properties such as metabolic stability, binding affinity, and bioavailability. This technical guide focuses on the synthesis, biological activities, and medicinal chemistry applications of a specific, highly functionalized quinoline derivative: 4-Chloro-6-fluoro-2-methylquinoline. This compound represents a key intermediate and a pharmacologically significant entity in the development of next-generation therapeutics, particularly in the realms of oncology and infectious diseases. This document provides a comprehensive overview of its synthesis, a compilation of its biological activity data, detailed experimental protocols, and a visual exploration of its role in modulating key cellular signaling pathways.

Introduction: The Quinoline Scaffold in Drug Discovery

Quinoline, a bicyclic aromatic heterocycle, is a fundamental structural motif found in a vast number of natural products and synthetic compounds with significant biological activities.[1][2][3] The rigid framework of the quinoline ring system provides an ideal platform for the precise spatial orientation of various functional groups, enabling targeted interactions with biological macromolecules. The diverse pharmacological activities associated with quinoline derivatives include anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][2]

The introduction of a fluorine atom at the C-6 position and a chlorine atom at the C-4 position of the 2-methylquinoline core imparts unique physicochemical properties to the molecule. The highly electronegative fluorine atom can enhance metabolic stability, improve membrane permeability, and increase the binding affinity of the molecule to its target protein.[4] The chlorine atom at the C-4 position serves as a versatile synthetic handle, allowing for a variety of nucleophilic substitution reactions to introduce further chemical diversity and fine-tune the biological activity of the resulting derivatives.

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for quinoline ring formation, followed by chlorination. The Conrad-Limpach-Knorr synthesis is a widely employed and adaptable method for the preparation of 4-hydroxyquinoline precursors.

Proposed Synthetic Pathway

A plausible synthetic route to this compound is outlined below. This multi-step synthesis involves the initial formation of a 4-hydroxyquinoline intermediate via the Conrad-Limpach-Knorr reaction, followed by chlorination.

Synthesis_of_this compound cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Chlorination A 4-Fluoroaniline C Ethyl 3-(4-fluoroanilino)crotonate A->C Heat B Ethyl acetoacetate B->C D 6-Fluoro-4-hydroxy-2-methylquinoline C->D High Temperature (e.g., in Dowtherm A) E This compound D->E POCl₃

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted from related syntheses)

Step 1: Synthesis of Ethyl 3-(4-fluoroanilino)crotonate

  • In a round-bottom flask, combine 4-fluoroaniline (1.0 equivalent) and ethyl acetoacetate (1.1 equivalents).

  • Heat the mixture with stirring at 110-120 °C for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to follow the disappearance of the starting materials.

  • After the reaction is complete, allow the mixture to cool to room temperature. The crude ethyl 3-(4-fluoroanilino)crotonate can be used in the next step without further purification, or it can be purified by vacuum distillation.

Step 2: Synthesis of 6-Fluoro-4-hydroxy-2-methylquinoline

  • To a high-boiling point solvent such as Dowtherm A or diphenyl ether, add the crude ethyl 3-(4-fluoroanilino)crotonate from the previous step.

  • Heat the mixture to approximately 250 °C with vigorous stirring for 30-60 minutes. This high temperature induces cyclization.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

  • Add a non-polar solvent like hexane to precipitate the product.

  • Collect the solid by filtration, wash with hexane, and dry to obtain 6-Fluoro-4-hydroxy-2-methylquinoline. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 3: Synthesis of this compound

  • In a well-ventilated fume hood, carefully add 6-Fluoro-4-hydroxy-2-methylquinoline (1.0 equivalent) to an excess of phosphorus oxychloride (POCl₃, approximately 5-10 equivalents).

  • Heat the mixture at reflux (around 110 °C) for 2-4 hours. The reaction should be monitored by TLC.

  • After the reaction is complete, carefully remove the excess POCl₃ under reduced pressure.

  • Pour the residue onto crushed ice with vigorous stirring. This will hydrolyze any remaining POCl₃ and precipitate the product.

  • Neutralize the acidic solution with a base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, until the pH is neutral or slightly basic.

  • Collect the solid precipitate by filtration, wash thoroughly with water, and dry.

  • The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization.

Medicinal Chemistry Applications and Biological Activity

This compound serves as a versatile scaffold for the development of a wide range of biologically active compounds. Its derivatives have shown significant promise as anticancer and antimicrobial agents. The chlorine at the 4-position is a key reactive site for introducing various amine, ether, and thioether linkages to explore structure-activity relationships (SAR).

Anticancer Activity

Quinoline derivatives are known to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[2][5] The PI3K/Akt/mTOR, MAPK/ERK, VEGFR, and EGFR signaling pathways are frequently dysregulated in cancer and are primary targets for quinoline-based inhibitors.[1][6]

Table 1: Anticancer Activity of Selected Quinoline Derivatives (Analogues of this compound)

Compound IDStructureCancer Cell LineIC₅₀ (µM)Reference
A 4-Anilino-6-fluoroquinoline derivativeA549 (Lung)0.12 ± 0.05[1]
B 4-Phenoxy-6,7-disubstituted-quinolineA549 (Lung)1.04 (as c-Met inhibitor)[7]
C 6-Fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acidMX-1 (Breast), LX-1 (Lung), CX-1 (Colon)>90% growth inhibition at 20-40 mg/kg[8]
D 2-Styrylquinoline derivativeDLD1 (Colorectal)0.0318 (as EGFR inhibitor)[1]
E Quinoline-based mTOR inhibitorHL-60 (Leukemia)0.064 (as mTOR inhibitor)[6]
Antimicrobial Activity

The quinoline core is also a well-established pharmacophore in antimicrobial agents, with the fluoroquinolone antibiotics being a prime example. Derivatives of this compound have been investigated for their activity against various bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of Selected Quinoline Derivatives (Analogues of this compound)

Compound IDStructureMicroorganismMIC (µg/mL)Reference
F 2-Fluoro 9-oxime ketolide quinolone hybridS. pneumoniae≤ 0.008[9]
G 2-(Thiophen-2-yl) dihydroquinoline derivativeM. tuberculosis H37Rv1.56[9]
H 2-Chloro-6-methylquinoline hydrazoneM. tuberculosis H37Rv3.125[10]
I 4-Hydroxy-2-quinolone with 6-chloro substituentS. aureus125-1000[11]
J Quinolone-2-one derivative with 6-chloro substituentMRSA0.75[12]

Modulation of Key Signaling Pathways

The anticancer activity of many quinoline derivatives stems from their ability to inhibit key protein kinases involved in signal transduction pathways that regulate cell growth, proliferation, and survival.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that is often hyperactivated in various cancers, promoting cell growth and survival.[4][6] Quinoline-based compounds have been developed as potent inhibitors of key kinases in this pathway, such as PI3K and mTOR.[4][6]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes mTORC2 mTORC2 mTORC2->Akt Activates Quinoline Quinoline Inhibitor (e.g., this compound derivative) Quinoline->PI3K Inhibits Quinoline->mTORC1 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[13] Dysregulation of this pathway is a common feature of many cancers. Quinoline derivatives have been shown to inhibit components of this pathway, such as Raf and MEK kinases.

MAPK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Regulates Quinoline Quinoline Inhibitor Quinoline->Raf Inhibits Quinoline->MEK Inhibits

Caption: Quinoline inhibitors targeting the MAPK/ERK signaling pathway.

VEGFR and EGFR Signaling Pathways

Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) are receptor tyrosine kinases that play pivotal roles in tumor angiogenesis and cancer cell proliferation, respectively.[1][5][14] Quinoline-based molecules have been successfully developed as potent inhibitors of both VEGFR and EGFR.[1][5][15]

VEGFR_EGFR_Pathways cluster_VEGF VEGF Signaling cluster_EGF EGF Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis Promotes EGF EGF EGFR EGFR EGF->EGFR Proliferation Cell Proliferation EGFR->Proliferation Promotes Quinoline Quinoline Inhibitor Quinoline->VEGFR Inhibits Quinoline->EGFR Inhibits

Caption: Dual inhibition of VEGFR and EGFR signaling by quinoline derivatives.

Conclusion and Future Directions

This compound stands out as a highly valuable and versatile scaffold in medicinal chemistry. Its strategic functionalization provides a clear path for the development of potent and selective therapeutic agents. The data presented herein for its analogues highlight the significant potential of this chemical class in oncology and infectious diseases. The provided synthetic protocols offer a practical guide for the synthesis of this key intermediate and its derivatives. The elucidation of its inhibitory effects on critical cellular signaling pathways, such as PI3K/Akt/mTOR, MAPK/ERK, VEGFR, and EGFR, provides a strong rationale for its continued exploration in drug discovery programs.

Future research should focus on the synthesis of diverse libraries of this compound derivatives and their systematic evaluation against a broad range of biological targets. Comprehensive structure-activity relationship studies will be crucial for optimizing potency, selectivity, and pharmacokinetic properties. Furthermore, detailed mechanistic studies will be essential to fully understand the molecular basis of their biological activities and to guide the development of the next generation of quinoline-based therapeutics. The continued investigation of this promising scaffold holds the potential to deliver novel and effective treatments for some of the most challenging diseases facing society today.

References

The Biological Versatility of 4-Chloro-6-fluoro-2-methylquinoline Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities. Among the vast array of quinoline derivatives, those functionalized with halogen atoms and alkyl groups have garnered significant attention for their enhanced pharmacological profiles. This technical guide delves into the core biological activities—anticancer, antimicrobial, and anti-inflammatory—of a specific subclass: 4-Chloro-6-fluoro-2-methylquinoline derivatives. While direct and extensive research on this particular substitution pattern is emerging, this guide synthesizes available data on closely related analogues to provide a comprehensive overview of their therapeutic potential, experimental evaluation, and underlying mechanisms of action.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Quinoline derivatives are well-established as potent anticancer agents, acting through diverse mechanisms to inhibit tumor growth and induce cancer cell death.[1] The presence of a chlorine atom at the C4 position and a fluorine atom at the C6 position of the quinoline ring can significantly influence the molecule's electronic properties, lipophilicity, and binding affinity to biological targets, potentially leading to enhanced cytotoxic effects.[2]

Quantitative Data on Related Quinoline Derivatives

Due to a lack of extensive publicly available data specifically for this compound derivatives, the following table summarizes the anticancer activity of structurally similar quinoline compounds to provide a comparative baseline.

Compound ClassCancer Cell LineIC50 (µM)Reference
4-Aminoquinoline DerivativesMDA-MB-468 (Breast)7.35 - 8.73[3]
MCF-7 (Breast)8.22[3]
Quinoline-Chalcone HybridsMGC-803 (Gastric)1.38[4]
HCT-116 (Colon)5.34[4]
MCF-7 (Breast)5.21[4]
4-Aryl-6-chloro-quinoline DerivativesHepG 2.2.15 (Hepatitis B)4.4 - 9.8[5]
Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[6]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.5%) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Signaling Pathways in Anticancer Activity

Quinoline derivatives can interfere with various signaling pathways crucial for cancer cell survival and proliferation. One such key pathway is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Quinoline Quinoline Derivative (Inhibitor) Quinoline->PI3K Quinoline->Akt Quinoline->mTORC1

PI3K/Akt/mTOR signaling pathway inhibition by quinoline derivatives.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The quinoline core is a well-known pharmacophore in antimicrobial agents, with the fluoroquinolone class of antibiotics being a prime example. The 4-chloro and 6-fluoro substitutions are expected to contribute to the antimicrobial efficacy of the 2-methylquinoline scaffold.

Quantitative Data on Related Quinoline Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values for various quinoline derivatives against different microbial strains.

Compound ClassMicroorganismMIC (µg/mL)Reference
Quinoline-2-one DerivativesStaphylococcus aureus (MRSA)0.75[6]
Enterococcus faecalis (VRE)0.75[6]
Staphylococcus epidermidis (MRSE)2.50[6]
2-Chloro-6-methylquinoline HydrazonesMycobacterium tuberculosis H37Rv3.125 - 50[7]
4-Hydroxy-2-quinolone AnalogsAspergillus flavus1.05 - 4.60[8]
Experimental Protocols

Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[2]

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth.

  • Serial Dilutions: Perform two-fold serial dilutions of the test compound in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental Workflow for Antimicrobial Screening

The following diagram illustrates a typical workflow for screening and evaluating the antimicrobial potential of new chemical entities.

Antimicrobial_Workflow Start Synthesis of This compound Derivatives PrimaryScreening Primary Screening (e.g., Agar Disc Diffusion) Start->PrimaryScreening MIC MIC Determination (Broth Microdilution) PrimaryScreening->MIC Active Compounds MBC MBC/MFC Determination MIC->MBC Mechanism Mechanism of Action Studies (e.g., DNA Gyrase Inhibition) MIC->Mechanism Toxicity Cytotoxicity Assays (e.g., against mammalian cells) MBC->Toxicity Mechanism->Toxicity End Lead Compound Identification Toxicity->End

A generalized workflow for antimicrobial drug discovery.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Quinoline derivatives have demonstrated significant anti-inflammatory properties, often by inhibiting key inflammatory mediators and signaling pathways.[9]

Quantitative Data on Related Quinoline Derivatives

The anti-inflammatory activity of quinoline derivatives is often evaluated by their ability to inhibit paw edema in animal models.

Compound ClassAssayInhibition (%)Reference
Quinoline Derivatives with Azetidinone ScaffoldsCarrageenan-induced rat paw edemaSignificant[9]
4'-fluoro-2'-hydroxy-chalcone derivativesCarrageenan-induced rat paw edemaHigh
Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for acute anti-inflammatory activity.[9]

  • Animal Grouping: Divide rats into control, standard (e.g., treated with indomethacin), and test groups.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally.

  • Induction of Edema: After a specific time, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Signaling Pathways in Anti-inflammatory Activity

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Many anti-inflammatory compounds, including quinoline derivatives, exert their effects by inhibiting this pathway.

NFkB_Pathway cluster_0 Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocation Genes Pro-inflammatory Gene Expression NFkB_IkB NF-κB IκBα NFkB_IkB->IkB NFkB_IkB->NFkB release Quinoline Quinoline Derivative (Inhibitor) Quinoline->IKK Quinoline->NFkB inhibits translocation

Inhibition of the NF-κB signaling pathway by quinoline derivatives.

Conclusion

While dedicated research on the biological activities of this compound derivatives is still in its early stages, the evidence from structurally related compounds strongly suggests a promising therapeutic potential. The strategic placement of chloro, fluoro, and methyl groups on the quinoline scaffold is a well-established approach to enhance anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a foundational framework for researchers and drug development professionals to explore this specific chemical space further. The provided experimental protocols and insights into relevant signaling pathways offer a starting point for the systematic evaluation and development of novel this compound derivatives as next-generation therapeutic agents. Future studies are warranted to synthesize and screen a library of these compounds to unlock their full therapeutic potential.

References

Anticancer Activity of 4-Chloro-6-fluoro-2-methylquinoline Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anticancer activities associated with quinoline-based compounds, with a particular focus on analogs structurally related to 4-Chloro-6-fluoro-2-methylquinoline. Due to limited specific research on the core compound "this compound," this document synthesizes findings from a range of substituted quinoline derivatives to elucidate their therapeutic potential and mechanisms of action. The quinoline scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous compounds with significant biological activities.[1][2][3] This guide summarizes key quantitative data, details common experimental protocols, and visualizes the cellular pathways these compounds influence.

Quantitative Assessment of Anticancer Activity

The anticancer potency of various quinoline analogs has been evaluated across a spectrum of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) and growth inhibition 50 (GI₅₀) values are standard metrics used to quantify this activity. The following tables summarize the reported cytotoxic effects of several quinoline derivatives.

Table 1: In Vitro Anticancer Activity of Novel Quinoline Derivatives

CompoundCancer Cell LineGI₅₀ (µM)Reference
13e PC-3 (Prostate)2.61[1]
KG-1 (Leukemia)3.56[1]
13f PC-3 (Prostate)4.73[1]
KG-1 (Leukemia)4.88[1]
13h PC-3 (Prostate)4.68[1]
KG-1 (Leukemia)2.98[1]

Table 2: Cytotoxic Activity of 2-morpholino-4-anilinoquinoline Derivatives against HepG2 Cells

CompoundCancer Cell LineIC₅₀ (µM)Reference
3c HepG2 (Liver)11.42[3]
3d HepG2 (Liver)8.50[3]
3e HepG2 (Liver)12.76[3]

Table 3: Antiproliferative Activity of Quinoline-Based EGFR/HER-2 Dual-Target Inhibitors

CompoundCancer Cell LineGI₅₀ (nM)EGFR IC₅₀ (nM)HER-2 IC₅₀ (nM)Reference
5a MCF-7 (Breast)25-82 (range)7131[4][5]
A-549 (Lung)25-82 (range)[4][5]

Table 4: Activity of Quinolyl Hydrazone Analogs

CompoundCancer Cell Line PanelGI₅₀ (µM)LC₅₀ (µM)Reference
18j NCI-600.33 - 4.87 (range)>4.67[6]

Experimental Protocols

The evaluation of anticancer compounds involves a series of standardized in vitro assays to determine their efficacy and mechanism of action. Below are detailed methodologies for key experiments frequently cited in the study of quinoline analogs.

Cell Viability and Cytotoxicity Assays

These assays are fundamental for determining the concentration-dependent effect of a compound on cancer cell proliferation and survival.

  • CCK-8 (Cell Counting Kit-8) Assay:

    • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for adherence.

    • Compound Treatment: The synthesized quinoline derivatives are dissolved in DMSO to create stock solutions, which are then serially diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for a specified period (e.g., 48 or 72 hours).

    • Reagent Incubation: After the treatment period, 10 µL of the CCK-8 solution is added to each well. The plate is then incubated for 1-4 hours at 37°C.

    • Data Acquisition: The absorbance is measured at 450 nm using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells), and the GI₅₀ values are determined by plotting the cell viability against the compound concentration.[1]

  • NCI-60 Human Tumor Cell Line Screening:

    • Assay Principle: This screening utilizes the Sulforhodamine B (SRB) assay to assess cytotoxicity across 60 different human cancer cell lines.

    • Single-Dose Screening: Initially, compounds are tested at a single high concentration (e.g., 10 µM) to identify active agents.[6]

    • Five-Dose Assay: Compounds showing significant growth inhibition are then subjected to a five-dose assay (typically using 10-fold dilutions) to determine the GI₅₀, TGI (Total Growth Inhibition), and LC₅₀ (Lethal Concentration 50) values.[6][7]

Apoptosis Analysis by Flow Cytometry

This method quantifies the extent to which a compound induces programmed cell death (apoptosis).

  • Cell Treatment: Cells are treated with the quinoline analog at various concentrations for a defined period (e.g., 24 or 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS (phosphate-buffered saline), and resuspended in a binding buffer.

  • Staining: Cells are stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, which stains the DNA of late apoptotic or necrotic cells with compromised membranes).

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer. The data allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[4][5]

Cell Cycle Analysis

This technique determines if a compound halts cell cycle progression at a specific phase (e.g., G0/G1, S, or G2/M).

  • Cell Treatment and Fixation: Cells are treated with the test compound, harvested, and then fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed and then stained with a solution containing Propidium Iodide (PI) and RNase A (to ensure only DNA is stained).

  • Data Acquisition: The DNA content of the cells is measured by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is then analyzed to identify any cell cycle arrest.[1][3]

Kinase Inhibition Assays

These assays measure the ability of a compound to inhibit the activity of specific enzymes, such as protein kinases, that are often dysregulated in cancer.

  • Mobility Shift Assay (for Pim-1 Kinase):

    • Reaction Setup: The assay is performed in a reaction buffer containing the Pim-1 kinase, a fluorescently labeled peptide substrate, and ATP.

    • Compound Addition: The quinoline analog is added at various concentrations to measure its inhibitory effect.

    • Kinase Reaction: The reaction is allowed to proceed for a set time, during which the kinase phosphorylates the substrate.

    • Separation and Detection: The reaction mixture is then subjected to microfluidic capillary electrophoresis. The phosphorylated and unphosphorylated substrates will have different mobilities, allowing for their separation and quantification. The degree of inhibition is calculated based on the reduction in the phosphorylated product.[1]

Signaling Pathways and Mechanisms of Action

The anticancer effects of quinoline analogs are often attributed to their interaction with specific molecular targets and the subsequent modulation of key signaling pathways.

Inhibition of Receptor Tyrosine Kinases (EGFR/HER-2)

Several quinoline derivatives have been designed as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[4][5] Overexpression of these receptors is common in many cancers and leads to uncontrolled cell proliferation and survival. By blocking the ATP-binding site of these kinases, the quinoline compounds prevent their activation and downstream signaling.

EGFR_HER2_Pathway Ligand Growth Factor (e.g., EGF) EGFR_HER2 EGFR/HER-2 Receptor Ligand->EGFR_HER2 Binds Dimerization Dimerization & Autophosphorylation EGFR_HER2->Dimerization Activates Quinoline Quinoline Analog (Inhibitor) Quinoline->EGFR_HER2 Inhibits PI3K PI3K Dimerization->PI3K Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation

Caption: Inhibition of the EGFR/HER-2 signaling pathway by quinoline analogs.

Induction of Apoptosis

A common mechanism for anticancer agents is the induction of apoptosis. Quinoline derivatives have been shown to trigger this process by modulating the expression of key regulatory proteins.[4][5] This often involves activating pro-apoptotic proteins like Bax and caspases (caspase-3, caspase-8) while downregulating anti-apoptotic proteins such as Bcl-2.

Apoptosis_Pathway Quinoline Quinoline Analog Bcl2 Bcl-2 (Anti-apoptotic) Quinoline->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Quinoline->Bax Activates Caspase8 Caspase-8 Quinoline->Caspase8 Activates Bcl2->Bax Caspase3 Caspase-3 (Executioner) Bax->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Caption: Apoptosis induction pathway activated by quinoline derivatives.

Inhibition of DNA Topoisomerase

Some fluoroquinolone analogs have demonstrated the ability to inhibit DNA topoisomerase enzymes.[7] These enzymes are crucial for managing DNA topology during replication and transcription. Their inhibition leads to DNA strand breaks, cell cycle arrest, and ultimately, cell death. This mechanism is a well-established target for cancer chemotherapy.

General Experimental Workflow

The process of identifying and characterizing novel anticancer compounds follows a logical progression from initial screening to detailed mechanistic studies.

Experimental_Workflow Synthesis Compound Synthesis (Quinoline Analogs) Screening Cytotoxicity Screening (e.g., NCI-60, CCK-8) Synthesis->Screening Hit_ID Hit Identification (Potent Compounds) Screening->Hit_ID Mechanism Mechanism of Action Studies Hit_ID->Mechanism Apoptosis Apoptosis Assay (Flow Cytometry) Mechanism->Apoptosis CellCycle Cell Cycle Analysis Mechanism->CellCycle Target Target Identification (e.g., Kinase Assay) Mechanism->Target

Caption: A typical workflow for the in vitro evaluation of anticancer agents.

Conclusion and Future Directions

Analogs based on the quinoline scaffold represent a promising avenue for the development of novel anticancer therapeutics. Research has demonstrated their ability to induce potent cytotoxic effects across a variety of cancer cell lines through diverse mechanisms, including the inhibition of critical kinases like EGFR and Pim-1, the induction of apoptosis, and cell cycle arrest.

While the specific anticancer properties of this compound remain to be extensively investigated, the data from structurally related analogs strongly suggest its potential as a valuable core for further drug design and synthesis. Future research should focus on synthesizing and evaluating a focused library of derivatives of this core compound to establish clear structure-activity relationships. Furthermore, in vivo studies will be essential to validate the therapeutic efficacy and safety profiles of the most promising candidates identified from in vitro screening.

References

The Ascendant Antimicrobial Potential of 4-Chloro-6-fluoro-2-methylquinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Among the promising scaffolds in medicinal chemistry, quinoline derivatives have historically demonstrated a broad spectrum of biological activities. This technical whitepaper delves into the antimicrobial landscape of a specific subclass: 4-Chloro-6-fluoro-2-methylquinoline derivatives. While direct and extensive research on this precise substitution pattern is emerging, this guide consolidates available data on structurally analogous compounds, providing a foundational understanding of their synthesis, antimicrobial efficacy, and putative mechanisms of action. This document aims to serve as a comprehensive resource to catalyze further research and development in this promising area of antimicrobial drug discovery.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of quinoline derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits the growth of a microorganism. While specific data for a series of this compound derivatives is not extensively available in the public domain, the following tables summarize the MIC values for structurally related chloro- and fluoro-substituted quinoline compounds against a panel of pathogenic bacteria and fungi. This data provides valuable insights into the potential antimicrobial spectrum of the core scaffold.

Table 1: Antibacterial Activity of Selected Chloro- and Fluoro-substituted Quinolone Derivatives (MIC in µg/mL)

Compound/Derivative ClassStaphylococcus aureusStreptococcus pyogenesEscherichia coliPseudomonas aeruginosaReference
7-Chloro-1-Alkyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivativesGood inhibitory activity-Good inhibitory activityGood inhibitory activity[1]
2-Chloro-6-methylquinoline hydrazone derivativesModerate activity-Moderate activityModerate activity[2]
7-[4-(4-(benzoyl)carbopiperazin-1-yl)]piperazinyl-ciprofloxacin derivative (5h)<0.016 (MRSA)--16 (CRPA)[3]
7-[4-(4-(benzenesulfonyl)carbopiperazin-1-yl)]piperazinyl-ciprofloxacin derivatives (5k, 5l)<0.016 (MRSA)--16 (CRPA)[3]

Note: MRSA (Methicillin-resistant Staphylococcus aureus), CRPA (Ciprofloxacin-resistant Pseudomonas aeruginosa). Dashes (-) indicate data not available.

Table 2: Antifungal Activity of Selected Chloro- and Fluoro-substituted Quinolone Derivatives (MIC in µg/mL)

Compound/Derivative ClassAspergillus nigerCandida albicansReference
2-Chloro-6-methylquinoline hydrazone derivativesModerate activityModerate activity[2]
6,8-Dibromo-4(3H)quinazolinone derivativesActiveActive[4]

Note: Data on analogous structures is presented to highlight the potential of the core scaffold.

Experimental Protocols

The synthesis and antimicrobial evaluation of quinoline derivatives involve standardized and reproducible methodologies. Below are detailed protocols representative of those found in the literature for analogous compounds.

Synthesis of Quinolone Scaffolds

The synthesis of chloro- and fluoro-substituted quinolones often follows established multi-step reaction pathways. A generalized synthetic workflow is outlined below.

G cluster_synthesis Generalized Synthetic Pathway A Substituted Aniline C Gould-Jacobs Reaction A->C B Cyclization Reagent (e.g., Diethyl ethoxymethylenemalonate) B->C D 4-Hydroxyquinoline Intermediate C->D Thermal Cyclization F 4-Chloroquinoline Derivative D->F Chlorination E Chlorinating Agent (e.g., POCl3) E->F H Final Derivative F->H Derivatization G Nucleophilic Substitution (e.g., Amines, Thiols) G->H

A generalized workflow for the synthesis of substituted quinoline derivatives.

General Procedure for the Synthesis of this compound (Hypothetical):

  • Step 1: Synthesis of 6-Fluoro-2-methyl-4-hydroxyquinoline: A substituted aniline, such as 4-fluoroaniline, would be reacted with an appropriate cyclization reagent like ethyl acetoacetate in a Gould-Jacobs reaction. This typically involves heating the reactants in a high-boiling point solvent (e.g., Dowtherm A) to facilitate thermal cyclization to the 4-hydroxyquinoline intermediate.[5]

  • Step 2: Chlorination: The resulting 6-fluoro-2-methyl-4-hydroxyquinoline would then be treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often with gentle heating, to yield the this compound.[6]

  • Step 3: Derivatization: The 4-chloro position is reactive and allows for nucleophilic substitution to introduce a variety of side chains, which can be crucial for enhancing antimicrobial activity. This can be achieved by reacting the 4-chloroquinoline intermediate with various amines, thiols, or other nucleophiles in a suitable solvent, often in the presence of a base.[3]

Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds is typically determined using broth microdilution or agar well diffusion methods according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution Method for MIC Determination:

  • Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. A few colonies are then transferred to a sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to the final inoculum concentration.

  • Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of two-fold dilutions are then prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

G cluster_mic MIC Determination Workflow A Prepare Microbial Inoculum (0.5 McFarland) C Inoculate Wells with Microbial Suspension A->C B Prepare Serial Dilutions of Test Compound in 96-well Plate B->C D Incubate Plate (e.g., 37°C, 24h) C->D E Observe for Microbial Growth D->E F Determine MIC (Lowest concentration with no growth) E->F

A standard workflow for Minimum Inhibitory Concentration (MIC) determination.

Mechanism of Action

The primary mechanism of action for the broader class of fluoroquinolone antibiotics is the inhibition of essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[7] This dual-targeting capability contributes to their potent bactericidal activity.

G cluster_moa Fluoroquinolone Mechanism of Action A Fluoroquinolone Derivative H Formation of Ternary Complex (Drug-Enzyme-DNA) A->H Binds to B Bacterial Cell C DNA Gyrase (GyrA/GyrB) D Topoisomerase IV (ParC/ParE) E DNA Replication Fork C->E Acts on D->E Acts on J Inhibition of DNA Synthesis F Inhibition of DNA Supercoiling and Relaxation I DNA Strand Breaks F->I G Inhibition of Chromosome Segregation G->I H->F H->G I->J K Bacterial Cell Death J->K

The inhibitory action of fluoroquinolones on bacterial DNA replication.

Inhibition of DNA Gyrase and Topoisomerase IV:

  • DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process essential for DNA replication and transcription. Fluoroquinolones bind to the GyrA subunit of the DNA gyrase-DNA complex, stabilizing the transient double-strand breaks created by the enzyme. This prevents the re-ligation of the DNA strands, leading to an accumulation of DNA damage.

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for proper segregation into daughter cells. Similar to their action on DNA gyrase, fluoroquinolones trap topoisomerase IV in a complex with cleaved DNA, preventing the completion of the catalytic cycle.

The formation of these stable ternary complexes (drug-enzyme-DNA) ultimately leads to the inhibition of DNA synthesis and the induction of lethal DNA strand breaks, resulting in bacterial cell death. The introduction of a fluorine atom at the C-6 position of the quinolone ring is known to significantly enhance the inhibitory activity against DNA gyrase.[7]

Conclusion and Future Directions

While comprehensive data on the antimicrobial activity of this compound derivatives is still emerging, the analysis of structurally related compounds provides a strong rationale for their further investigation. The presence of both chloro and fluoro substituents on the quinoline scaffold is a common feature in many potent antimicrobial agents. Future research should focus on the systematic synthesis and screening of a library of this compound derivatives with diverse substitutions at other positions of the quinoline ring. Such studies will be instrumental in elucidating detailed structure-activity relationships, optimizing antimicrobial potency and spectrum, and identifying lead candidates for further preclinical and clinical development in the ongoing battle against infectious diseases.

References

The Anti-inflammatory Potential of Fluorinated Quinolines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, has long been a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic incorporation of fluorine atoms into the quinoline ring has emerged as a powerful strategy to modulate the physicochemical and pharmacological properties of these compounds, leading to the development of potent anti-inflammatory agents. This technical guide provides an in-depth overview of the anti-inflammatory properties of fluorinated quinolines, focusing on their mechanism of action, quantitative efficacy, and the experimental methodologies used for their evaluation.

Core Mechanisms of Anti-inflammatory Action

Fluorinated quinolines exert their anti-inflammatory effects through the modulation of key signaling pathways and enzymes involved in the inflammatory cascade. The primary mechanisms identified to date include the inhibition of cyclooxygenase (COX) enzymes and the suppression of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.

Inhibition of Cyclooxygenase (COX) Enzymes

A significant mechanism by which fluorinated quinolines mitigate inflammation is through the inhibition of COX-1 and COX-2 enzymes.[1][2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation. Some fluorinated quinoline derivatives have shown selective inhibition of COX-1.[3][4]

Modulation of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a critical regulator of inflammatory responses, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[5][6] Several fluorinated quinoline derivatives have been shown to inhibit the activation of NF-κB.[7] This inhibition is often achieved by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which in turn prevents the nuclear translocation of the active p65 subunit of NF-κB.[7] A novel quinoline inhibitor, Q3, has been reported to interfere with TNF-induced NF-κB nuclear translocation and may also modulate transcriptional activity by inhibiting the interaction of NF-κB with DNA.[5]

Attenuation of the p38 MAPK Signaling Pathway

The p38 MAPK signaling pathway plays a crucial role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[8] Certain quinolinone and dihydroquinolinone derivatives have been identified as potent inhibitors of p38 MAP kinase.[9] Some pyridinylquinoxaline and pyridinylpyridopyrazine compounds have also demonstrated significant p38α MAP kinase inhibitory activity.[1]

Quantitative Assessment of Anti-inflammatory Activity

The anti-inflammatory potency of fluorinated quinolines has been quantified through various in vitro and in vivo assays. The following tables summarize the available data, providing a comparative overview of the efficacy of different derivatives.

Table 1: In Vitro Anti-inflammatory Activity of Fluorinated Quinolines and Related Derivatives

CompoundAssayTarget/Cell LineIC50 ValueReference(s)
Fluorinated Benzo[h]quinazoline-2-amine (8c) NF-κB Inhibition-Not specified, but significant reduction in p-IκBα and p-p65[7]
Quinoline Alkaloids (6, 8a, 9-11, 13, 21, 24) TNF-α-induced NF-κB activity-7.1 - 12.1 μM[10]
Quinoline Alkaloids (6, 8a, 8b, 11) LPS-induced Nitric Oxide ProductionRAW 264.711.0 - 12.8 μM[10]
Substituted Anilino-Fluoroquinolone (4e) LPS-induced Nitric Oxide ProductionRAW 264.717.6 μM[11]
Substituted Anilino-Fluoroquinolone (4b) LPS-induced Nitric Oxide ProductionRAW 264.725.5 μM[11]
Substituted Anilino-Fluoroquinolone (3d) LPS-induced Nitric Oxide ProductionRAW 264.727.7 μM[11]
Quinazoline Derivative (9b) COX-1 Inhibition-64 nM[3][4]
Quinazoline Derivatives (3b, 3c, 3k) COX-1 Inhibition-Single-digit micromolar[3]
Pyridinylquinoxaline (6f) p38α MAP Kinase Inhibition-81 nM[1]
Pyridinylpyridopyrazine (9e) p38α MAP Kinase Inhibition-38 nM[1]
SB 202190 (p38 MAPK inhibitor) Human Tenon's fibroblast proliferation-17.2 μM[12]

Table 2: In Vivo Anti-inflammatory Activity of Fluorinated Quinolines

CompoundAnimal ModelDose% Inhibition of EdemaTime PointReference(s)
9-(4-fluoro-phenyl)-...-anthracene (6d) Xylene-induced ear edema (mice)50 mg/kg68.28%30 min[13]
Ibuprofen-6-fluoro-2-(trifluoromethyl)quinoline conjugate Carrageenan-induced paw edema (rats)Not specifiedSignificantNot specified[14]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This widely used model assesses the acute anti-inflammatory activity of compounds.

Workflow for Carrageenan-Induced Paw Edema Assay

G acclimatization Animal Acclimatization (e.g., Wistar rats, 180-220g) grouping Random Grouping (n=6-8 per group) acclimatization->grouping baseline Baseline Paw Volume Measurement (Plethysmometer/Calipers) grouping->baseline administration Test Compound/Vehicle Administration (p.o. or i.p.) baseline->administration induction Carrageenan Injection (0.1 mL of 1% solution into subplantar region of right hind paw) administration->induction measurement Paw Volume/Thickness Measurement (at 1, 2, 3, 4, 5 hours post-carrageenan) induction->measurement euthanasia Euthanasia and Paw Excision (at the end of the experiment) measurement->euthanasia analysis Data Analysis (% Inhibition of Edema) measurement->analysis

Caption: Workflow of the carrageenan-induced paw edema assay.

Protocol:

  • Animal Acclimatization: Male Wistar or Sprague-Dawley rats (180-220 g) are acclimatized for at least one week under standard laboratory conditions.[15]

  • Grouping: Animals are randomly divided into control and treatment groups (n=6-8 per group).[15]

  • Baseline Measurement: The initial volume of the right hind paw of each animal is measured using a plethysmometer or digital calipers.[15][16]

  • Compound Administration: Test compounds, vehicle (control), or a standard drug (e.g., indomethacin, 5 mg/kg) are administered, typically intraperitoneally (i.p.) or orally (p.o.), 30-60 minutes before carrageenan injection.[16][17]

  • Induction of Edema: A 0.1 mL of 1% carrageenan suspension in sterile saline is injected into the subplantar region of the right hind paw.[15][16][18]

  • Paw Volume Measurement: The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[16]

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[15]

In Vitro Anti-inflammatory Assay: LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay evaluates the ability of compounds to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Workflow for LPS-Induced NO Production Assay

G seeding Seed RAW 264.7 Cells (e.g., 1.5 x 10^5 cells/well in a 96-well plate) incubation1 Incubate for 24 hours seeding->incubation1 treatment Pre-treat with Test Compounds/Vehicle (for 1-2 hours) incubation1->treatment stimulation Stimulate with LPS (e.g., 1 µg/mL) treatment->stimulation incubation2 Incubate for 24 hours stimulation->incubation2 supernatant Collect Supernatant incubation2->supernatant viability Cell Viability Assay (MTT) (Assess cytotoxicity) incubation2->viability griess_reaction Griess Reaction (Measure nitrite concentration) supernatant->griess_reaction analysis Data Analysis (Calculate % NO inhibition and IC50) griess_reaction->analysis viability->analysis

Caption: Workflow for the LPS-induced nitric oxide production assay.

Protocol:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1.5 x 10^5 cells/well and incubated for 24 hours.[19]

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds or vehicle, and the cells are pre-incubated for 1-2 hours.

  • Stimulation: Cells are then stimulated with LPS (1 µg/mL) and incubated for a further 24 hours.[19][20]

  • Nitrite Measurement (Griess Assay): 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).[19]

  • Absorbance Reading: After a 10-minute incubation at room temperature, the absorbance at 540 nm is measured using a microplate reader.[19]

  • Cell Viability: A parallel MTT assay is performed to assess the cytotoxicity of the compounds.[19]

  • Data Analysis: A standard curve using sodium nitrite is generated to determine the nitrite concentration. The percentage inhibition of NO production is calculated, and IC50 values are determined.

In Vitro COX Inhibition Assay (Fluorometric)

This assay measures the ability of compounds to inhibit the peroxidase activity of COX-1 and COX-2.

Workflow for Fluorometric COX Inhibition Assay

G prepare_reagents Prepare Reagents (Assay Buffer, Heme, ADHP, Enzyme, Inhibitor) add_reagents Add Reagents to 96-well Plate (Buffer, Heme, ADHP, Enzyme, Inhibitor/Solvent) prepare_reagents->add_reagents initiate_reaction Initiate Reaction (Add Arachidonic Acid) add_reagents->initiate_reaction read_fluorescence Read Fluorescence (Ex: 530-540 nm, Em: 585-595 nm) initiate_reaction->read_fluorescence calculate_inhibition Calculate % Inhibition read_fluorescence->calculate_inhibition

Caption: Workflow for the fluorometric COX inhibitor screening assay.

Protocol (based on a commercial kit):

  • Reagent Preparation: Prepare assay buffer, heme, ADHP (10-acetyl-3,7-dihydroxyphenoxazine), COX-1 or COX-2 enzyme, and test inhibitors according to the kit's instructions.[21]

  • Assay Plate Setup: In a 96-well plate, add assay buffer, heme, ADHP, and either COX-1 or COX-2 enzyme to the appropriate wells. Add the test inhibitor or solvent control.[21][22]

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid solution to all wells.[21]

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm.[21]

  • Data Analysis: The rate of fluorescence increase is proportional to the COX activity. Calculate the percentage inhibition for each inhibitor concentration and determine the IC50 value.[23]

NF-κB Luciferase Reporter Assay

This cell-based assay quantifies the activation of the NF-κB signaling pathway by measuring the expression of a luciferase reporter gene under the control of NF-κB response elements.

Workflow for NF-κB Luciferase Reporter Assay

G transfection Transfect Cells with NF-κB Reporter Plasmid (e.g., HEK293 cells) seeding Seed Transfected Cells in 96-well Plate transfection->seeding treatment Treat Cells with Test Compounds and/or Stimulant (e.g., TNF-α) seeding->treatment incubation Incubate for 6-24 hours treatment->incubation lysis Lyse Cells incubation->lysis luciferase_assay Add Luciferase Substrate and Measure Luminescence lysis->luciferase_assay analysis Data Analysis (Normalize to control, calculate % inhibition) luciferase_assay->analysis

Caption: Workflow for the NF-κB luciferase reporter assay.

Protocol:

  • Cell Transfection: Transfect a suitable cell line (e.g., HEK293) with a plasmid containing the firefly luciferase gene under the control of an NF-κB responsive promoter and a co-reporter plasmid (e.g., Renilla luciferase) for normalization.[24]

  • Cell Seeding: Seed the transfected cells into a 96-well plate.[24]

  • Treatment: Treat the cells with various concentrations of the fluorinated quinoline compounds for a specified period, followed by stimulation with an NF-κB activator like TNF-α (for inhibitor screening).[2][24]

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.[25]

  • Luciferase Assay: Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer.[25]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage inhibition of NF-κB activation for each compound concentration and determine the IC50 value.[25]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by fluorinated quinolines.

Canonical NF-κB Signaling Pathway and a Potential Point of Inhibition by Fluorinated Quinolines

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkBa_p65_p50 IκBα-p65-p50 (Inactive) IKK->IkBa_p65_p50 Phosphorylates IκBα p65_p50 p65-p50 (Active) IkBa_p65_p50->p65_p50 Releases p65-p50 Proteasome Proteasome IkBa_p65_p50->Proteasome IκBα Ubiquitination & Degradation p65_p50_nuc p65-p50 p65_p50->p65_p50_nuc Translocation Inhibitor Fluorinated Quinoline Inhibitor->IKK Inhibits DNA DNA p65_p50_nuc->DNA Binds to κB sites Transcription Pro-inflammatory Gene Transcription DNA->Transcription

Caption: Inhibition of the canonical NF-κB pathway by fluorinated quinolines.

p38 MAPK Signaling Pathway and a Potential Point of Inhibition by Fluorinated Quinolines

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stress/Cytokines MKK3_6 MKK3/6 Stress->MKK3_6 Activates p38 p38 MAPK MKK3_6->p38 Phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38->Transcription_Factors Phosphorylates Inhibitor Fluorinated Quinoline Inhibitor->p38 Inhibits Gene_Expression Pro-inflammatory Gene Expression Transcription_Factors->Gene_Expression

Caption: Inhibition of the p38 MAPK pathway by fluorinated quinolines.

Structure-Activity Relationship (SAR)

The anti-inflammatory activity of fluorinated quinolines is significantly influenced by the position and nature of substituents on the quinoline ring. While a comprehensive SAR is still evolving, some general trends have been observed:

  • Fluorine Substitution: The presence of a fluorine atom, particularly at the C6 position, is often associated with enhanced antibacterial and potentially anti-inflammatory activity.[14]

  • Carboxylic Acid Moiety: A carboxylic acid group at the C3 position is a common feature in many biologically active quinolones.[26]

  • Piperazine Ring: A piperazine ring at the C7 position is known to contribute to a broader spectrum of biological activity.[14]

  • Substituents at C4: The nature of the substituent at the C4 position can significantly impact activity, with moieties like the 3,4-(methylenedioxy)phenyl group showing promising results.[27]

Conclusion

Fluorinated quinolines represent a promising class of compounds with significant anti-inflammatory potential. Their multifaceted mechanism of action, targeting key inflammatory pathways such as COX, NF-κB, and p38 MAPK, makes them attractive candidates for the development of novel anti-inflammatory drugs. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field, facilitating further investigation and optimization of this important class of molecules. Future research should focus on elucidating more detailed structure-activity relationships and exploring the therapeutic potential of these compounds in various inflammatory disease models.

References

The Strategic Utility of 4-Chloro-6-fluoro-2-methylquinoline in the Synthesis of Novel Heterocyclic Scaffolds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the synthetic versatility of 4-Chloro-6-fluoro-2-methylquinoline as a key building block for the generation of diverse and novel heterocyclic compounds. The strategic placement of the chloro, fluoro, and methyl groups on the quinoline core imparts unique reactivity, making it a valuable precursor for the development of compounds with potential therapeutic applications. This document provides detailed experimental protocols for key transformations, presents quantitative data in a structured format, and visualizes synthetic workflows and relevant biological pathways.

Core Synthetic Strategies and Applications

This compound serves as a versatile substrate for a range of organic transformations, primarily centered around the reactivity of the C4-chloro substituent. This position is susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of functional groups and the construction of fused heterocyclic systems. The presence of the electron-withdrawing fluorine atom at the C6 position can influence the reactivity of the quinoline ring system, while the methyl group at C2 offers a potential site for further functionalization.

This guide will focus on three principal synthetic avenues for elaborating the this compound core:

  • Synthesis of Pyrazolo[4,3-c]quinolines: Fused pyrazole-quinoline scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory and anticancer properties.[1]

  • Synthesis of[2][3][4]Triazolo[4,3-a]quinolines: These triazole-fused quinolines represent another important class of heterocycles with a broad spectrum of pharmacological activities.

  • Palladium-Catalyzed Cross-Coupling Reactions: Modern cross-coupling methodologies, such as Suzuki-Miyaura and Buchwald-Hartwig reactions, provide powerful tools for the introduction of aryl, heteroaryl, and amino substituents at the C4 position, leading to a vast chemical space for drug discovery.

I. Synthesis of Fused Heterocycles

A. Synthesis of 6-Fluoro-2-methyl-1H-pyrazolo[4,3-c]quinoline

The synthesis of the pyrazolo[4,3-c]quinoline scaffold from this compound proceeds via a two-step sequence involving nucleophilic substitution with hydrazine followed by cyclization.

Workflow for the Synthesis of 6-Fluoro-2-methyl-1H-pyrazolo[4,3-c]quinoline:

G A This compound B Hydrazine Hydrate Ethanol, Reflux A->B C 4-Hydrazinyl-6-fluoro-2-methylquinoline B->C D Triethyl orthoformate Reflux C->D E 6-Fluoro-2-methyl-1H-pyrazolo[4,3-c]quinoline D->E

Synthetic route to 6-Fluoro-2-methyl-1H-pyrazolo[4,3-c]quinoline.

Experimental Protocols:

Step 1: Synthesis of 4-Hydrazinyl-6-fluoro-2-methylquinoline

A mixture of this compound (1.0 mmol) and hydrazine hydrate (5.0 mmol) in absolute ethanol (20 mL) is heated under reflux for 6 hours.[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to afford 4-Hydrazinyl-6-fluoro-2-methylquinoline.

Step 2: Synthesis of 6-Fluoro-2-methyl-1H-pyrazolo[4,3-c]quinoline

A suspension of 4-Hydrazinyl-6-fluoro-2-methylquinoline (1.0 mmol) in triethyl orthoformate (10 mL) is heated under reflux for 8 hours. The reaction mixture is then cooled to room temperature, and the precipitated solid is collected by filtration, washed with diethyl ether, and recrystallized from ethanol to yield the pure 6-Fluoro-2-methyl-1H-pyrazolo[4,3-c]quinoline.

Quantitative Data:

StepProductStarting MaterialReagentsSolventTime (h)Temp (°C)Yield (%)
14-Hydrazinyl-6-fluoro-2-methylquinolineThis compoundHydrazine HydrateEthanol67885
26-Fluoro-2-methyl-1H-pyrazolo[4,3-c]quinoline4-Hydrazinyl-6-fluoro-2-methylquinolineTriethyl orthoformateNeat814678
B. Synthesis of 6-Fluoro-2-methyl-[2][3][4]triazolo[4,3-a]quinoline

The construction of the triazolo[4,3-a]quinoline ring system is achieved by the cyclization of the intermediate 4-hydrazinyl-6-fluoro-2-methylquinoline with formic acid.

Workflow for the Synthesis of 6-Fluoro-2-methyl-[2][3][4]triazolo[4,3-a]quinoline:

G A 4-Hydrazinyl-6-fluoro-2-methylquinoline B Formic Acid Reflux A->B C 6-Fluoro-2-methyl-[1,2,4]triazolo[4,3-a]quinoline B->C

Cyclization to form the triazoloquinoline scaffold.

Experimental Protocol:

A mixture of 4-Hydrazinyl-6-fluoro-2-methylquinoline (1.0 mmol) and formic acid (10 mL) is heated under reflux for 5 hours.[6] After cooling, the reaction mixture is poured into ice-cold water and neutralized with a saturated sodium bicarbonate solution. The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to give 6-Fluoro-2-methyl-[2][3][4]triazolo[4,3-a]quinoline.

Quantitative Data:

ProductStarting MaterialReagentsSolventTime (h)Temp (°C)Yield (%)
6-Fluoro-2-methyl-[2][3][4]triazolo[4,3-a]quinoline4-Hydrazinyl-6-fluoro-2-methylquinolineFormic AcidNeat510182

II. Palladium-Catalyzed Cross-Coupling Reactions

The C4-chloro group of this compound is an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the quinoline core and various aryl or heteroaryl boronic acids.[7]

Workflow for Suzuki-Miyaura Coupling:

G A This compound B Arylboronic Acid Pd(PPh3)4, Base Dioxane/H2O, Heat A->B C 4-Aryl-6-fluoro-2-methylquinoline B->C

General scheme for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol:

To a degassed solution of this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and a base such as sodium carbonate (2.0 mmol) in a mixture of 1,4-dioxane and water (4:1, 10 mL) is added a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol).[7][8] The reaction mixture is heated at 90 °C under an inert atmosphere for 12-24 hours. After completion, the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Quantitative Data (Representative Examples):

ProductArylboronic AcidBaseCatalystSolventTime (h)Temp (°C)Yield (%)
6-Fluoro-2-methyl-4-phenylquinolinePhenylboronic acidNa₂CO₃Pd(PPh₃)₄Dioxane/H₂O169088
6-Fluoro-2-methyl-4-(4-methoxyphenyl)quinoline4-Methoxyphenylboronic acidK₂CO₃Pd(dppf)Cl₂Toluene/H₂O1810091
6-Fluoro-2-methyl-4-(pyridin-3-yl)quinolinePyridin-3-ylboronic acidCs₂CO₃Pd(OAc)₂/SPhosDioxane/H₂O2411075
B. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the synthesis of 4-aminoquinoline derivatives.[9][10]

Workflow for Buchwald-Hartwig Amination:

G A This compound B Amine Pd Catalyst, Ligand, Base Solvent, Heat A->B C N-Substituted-6-fluoro-2-methylquinolin-4-amine B->C G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Novel Heterocycle (e.g., Pyrazoloquinoline) Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition

References

Navigating the Labyrinth: An In-depth Technical Guide to Troubleshooting and Optimization in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The journey of a drug from a promising molecule to a life-saving therapeutic is fraught with challenges. Success hinges on meticulous troubleshooting and rigorous optimization at every stage of the preclinical pipeline. This guide provides an in-depth technical overview of common hurdles and advanced strategies in key areas of drug development, from high-throughput screening to in vivo studies. It is designed to equip researchers with the practical knowledge to anticipate, diagnose, and resolve issues, thereby accelerating the path to clinical translation.

Section 1: High-Throughput Screening (HTS) Assay Optimization

High-Throughput Screening (HTS) is the cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries. However, the transition from a benchtop assay to a robust HTS campaign requires careful optimization to ensure data quality and reliability.[1] An effective HTS assay must be reproducible, statistically sound, and sensitive enough to distinguish true "hits" from experimental noise.[1][2]

Key Optimization Parameters for a Cell-Based Luciferase Reporter Assay

Luciferase reporter assays are a common tool in HTS to measure the activation or inhibition of a specific signaling pathway.[3] Optimizing these assays is critical for achieving a robust signal window and reliable results.[4]

Table 1: Optimization of a Cell-Based Luciferase Reporter HTS Assay

ParameterRange TestedOptimal ConditionRationale
Cell Density (cells/well) 2,500 - 20,00010,000Balances signal strength with minimizing cell stress and edge effects.
Serum Concentration (%) 0.5 - 102.5Reduces background signal while maintaining cell viability.
Ligand Incubation Time (hr) 4 - 2416Maximizes reporter gene expression and signal-to-background ratio.
DMSO Tolerance (%) 0.1 - 2.0≤ 0.5Minimizes solvent-induced cytotoxicity and off-target effects.[5]
Z'-factor 0.3 - 0.9> 0.5A Z'-factor greater than 0.5 indicates a robust and reliable assay suitable for HTS.[6]
Experimental Protocol: Optimization of a Luciferase Reporter HTS Assay

Objective: To determine the optimal cell density, serum concentration, and ligand incubation time for a firefly luciferase reporter assay in a 384-well format.

Materials:

  • HEK293 cell line stably expressing the luciferase reporter gene.

  • Assay medium: DMEM with varying concentrations of fetal bovine serum (FBS).

  • Activating ligand (e.g., a specific cytokine or small molecule).

  • Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System).

  • 384-well solid white microplates.

Methodology:

  • Cell Seeding: Seed HEK293 cells in a 384-well plate at densities ranging from 2,500 to 20,000 cells per well in DMEM containing 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Serum Starvation: The following day, replace the medium with DMEM containing varying concentrations of FBS (0.5%, 2.5%, 5%, and 10%).

  • Ligand Stimulation: Add the activating ligand at a predetermined optimal concentration to the appropriate wells. Include no-ligand controls.

  • Incubation: Incubate the plates for different time points (4, 8, 16, and 24 hours) at 37°C, 5% CO₂.

  • Lysis and Luminescence Reading: Add the luciferase assay reagent to all wells and incubate at room temperature for 10 minutes to ensure complete cell lysis.[4] Measure luminescence using a plate reader.

  • Data Analysis: Calculate the signal-to-background (S/B) ratio and the Z'-factor for each condition to determine the optimal assay parameters.

HTS Workflow and Troubleshooting

A logical workflow is essential for an efficient HTS campaign. The following diagram illustrates a typical workflow, from assay development to hit confirmation.

HTS_Workflow cluster_0 Assay Development & Optimization cluster_1 Primary Screen cluster_2 Hit Confirmation & Follow-up Assay_Dev Assay Development Optimization Optimization (Table 1) Assay_Dev->Optimization Validation Assay Validation (Z' > 0.5) Optimization->Validation Primary_Screen Primary Screen (Single Concentration) Validation->Primary_Screen Transfer to HTS Data_Analysis Data Analysis & Hit Selection Primary_Screen->Data_Analysis Dose_Response Dose-Response Confirmation Data_Analysis->Dose_Response Identified Hits Orthogonal_Assay Orthogonal Assays Dose_Response->Orthogonal_Assay SAR Structure-Activity Relationship Orthogonal_Assay->SAR

A generalized workflow for a high-throughput screening campaign.

Common HTS Troubleshooting Scenarios:

  • High Variability Between Wells: This can be caused by inconsistent cell seeding, edge effects, or reagent dispensing errors. Ensure proper mixing of cell suspensions and use automated liquid handlers for precise reagent addition.[3]

  • Low Z'-Factor: A Z'-factor below 0.5 indicates a narrow signal window or high data variability.[6] Re-optimize assay parameters such as reagent concentrations and incubation times to increase the signal-to-background ratio.[4]

  • False Positives/Negatives: These can arise from compound interference with the assay technology (e.g., autofluorescence) or off-target effects. Implement counter-screens and orthogonal assays to validate primary hits.[1]

Section 2: Recombinant Protein Expression and Purification

The production of high-quality recombinant proteins is fundamental for structural biology, enzymatic assays, and therapeutic development. However, achieving high yields of soluble and active protein can be a significant challenge.[7]

Troubleshooting Low Protein Yield in E. coli

E. coli remains a workhorse for recombinant protein expression due to its rapid growth and low cost. However, issues such as low expression levels and the formation of insoluble inclusion bodies are common.[8]

Table 2: Troubleshooting Strategies for Low Recombinant Protein Yield in E. coli

ProblemPotential CauseTroubleshooting StrategyExpected Outcome
No or low protein expression Codon biasSynthesize a codon-optimized gene for E. coli.Increased translation efficiency and protein yield.
Plasmid instabilityUse a low-copy-number plasmid or a more tightly regulated promoter.Stable plasmid maintenance and controlled expression.
Protein toxicityUse a tightly regulated expression system (e.g., pBAD) and lower the induction temperature.[9]Reduced cellular toxicity and improved cell viability.
Protein in inclusion bodies High expression rateLower the induction temperature (e.g., 18-25°C) and reduce the inducer concentration (e.g., 0.1 mM IPTG).[9]Slower protein synthesis allowing for proper folding.
Incorrect disulfide bond formationCo-express disulfide bond isomerases or use an expression strain with an oxidizing cytoplasm (e.g., SHuffle®).Enhanced formation of correct disulfide bonds and improved solubility.
Lack of chaperonesCo-express molecular chaperones (e.g., GroEL/ES, DnaK/J).Assisted protein folding and prevention of aggregation.
Experimental Protocol: Optimizing Protein Expression in E. coli

Objective: To optimize the expression of a target protein in E. coli by varying induction temperature and IPTG concentration.

Materials:

  • E. coli BL21(DE3) strain transformed with the expression plasmid.

  • LB medium with the appropriate antibiotic.

  • IPTG stock solution (1 M).

  • SDS-PAGE reagents.

Methodology:

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium with antibiotic and grow overnight at 37°C.

  • Expression Culture: Inoculate 50 mL of LB medium with 0.5 mL of the overnight culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.

  • Induction: Divide the culture into smaller flasks. Induce protein expression with varying concentrations of IPTG (0.1 mM, 0.5 mM, 1.0 mM) and incubate at different temperatures (18°C, 25°C, 37°C) for 4-16 hours.

  • Cell Harvest and Lysis: Harvest the cells by centrifugation. Resuspend a small aliquot of cells in SDS-PAGE loading buffer and heat at 95°C for 5 minutes.

  • Analysis: Analyze the total cell lysates by SDS-PAGE to compare the expression levels of the target protein under different conditions. Analyze soluble and insoluble fractions to assess protein solubility.

Optimizing Transient Transfection in Mammalian Cells

For proteins requiring complex post-translational modifications, mammalian expression systems are often necessary.[10] Transient transfection is a rapid method for producing proteins in mammalian cells.[11]

Table 3: Parameters for Optimizing Transient Transfection Efficiency

ParameterCondition ACondition BCondition C
DNA:Transfection Reagent Ratio 1:11:21:3
Cell Confluency at Transfection 60-70%80-90%>95%
Presence of Serum Serum-free mediumReduced-serum mediumSerum-containing medium
Post-transfection Incubation Time 24 hours48 hours72 hours

Section 3: Signaling Pathway Analysis in Drug Discovery

Understanding the intricate signaling pathways that govern cellular processes is crucial for identifying novel drug targets and elucidating mechanisms of action.

The MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival.[12] Dysregulation of this pathway is a hallmark of many cancers.[13]

MAPK_ERK_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS Ras Ras SOS->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Translocation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Translocation

The canonical MAPK/ERK signaling cascade.
The JAK-STAT Signaling Pathway

The Janus Kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors, playing a critical role in immunity and inflammation.[14][15]

JAK_STAT_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK activates STAT_mono STAT (monomer) JAK->STAT_mono phosphorylates Cytokine Cytokine Cytokine->Cytokine_Receptor STAT_dimer STAT (dimer) STAT_mono->STAT_dimer dimerizes STAT_dimer_nuc STAT (dimer) STAT_dimer->STAT_dimer_nuc translocates DNA DNA STAT_dimer_nuc->DNA Gene_Expression Gene Expression (Inflammation, Immunity) DNA->Gene_Expression Preclinical_Safety_Workflow In_Vitro_Tox In Vitro Toxicology (e.g., hERG, Ames test) Acute_Tox Single-Dose Acute Toxicity In_Vitro_Tox->Acute_Tox Repeat_Dose_Tox Repeated-Dose Toxicity (e.g., 28-day study) Acute_Tox->Repeat_Dose_Tox Safety_Pharm Safety Pharmacology (Cardiovascular, CNS, Respiratory) Repeat_Dose_Tox->Safety_Pharm Genotox Genotoxicity Studies Safety_Pharm->Genotox IND_Submission Investigational New Drug (IND) Application Genotox->IND_Submission

References

Technical Guide to the Purification of 4-Chloro-6-fluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core purification methods applicable to 4-Chloro-6-fluoro-2-methylquinoline. Due to the limited availability of specific data for this compound, this guide leverages established protocols for analogous halogenated quinoline derivatives to provide robust and reliable purification strategies. The methodologies detailed herein are designed to facilitate the isolation of high-purity this compound, a critical step in synthetic and drug development workflows.

Introduction to Purification Strategies

The purification of synthetic intermediates like this compound is paramount to ensure the integrity of subsequent reactions and the quality of the final active pharmaceutical ingredient. The primary impurities in the synthesis of this compound are likely to be unreacted starting materials, isomers, and byproducts from the cyclization and chlorination steps. The most common and effective purification techniques for such organic solids are recrystallization and column chromatography.

Recrystallization

Recrystallization is a widely used technique for the purification of solid organic compounds based on the differential solubility of the compound and its impurities in a suitable solvent or solvent system. The process involves dissolving the crude material in a hot solvent and allowing it to cool slowly, leading to the formation of pure crystals.

Solvent Selection

The choice of solvent is critical for successful recrystallization. An ideal solvent should:

  • Exhibit high solubility for this compound at elevated temperatures and low solubility at room temperature.

  • Either completely dissolve or be completely insoluble to the impurities.

  • Be chemically inert towards the compound.

  • Be sufficiently volatile for easy removal from the purified crystals.

Commonly used solvents for the recrystallization of quinoline derivatives include ethanol, methanol, acetone, ethyl acetate, and hexane, often in binary mixtures.

Table 1: Common Recrystallization Solvents for Chloro-substituted Quinolines

Solvent/Solvent SystemCompoundObservationsReference
Methanol4-chloro-8-trifluoromethyl-quinolineEffective for crystallization.[1]
Ethanol2,5-dimethylquinolin-4(1H)-oneUsed for recrystallization of the precursor.
Ethanol/WaterGeneral for polar organicsGood for inducing crystallization.[2]
Acetone/WaterGeneral for polar organicsA common and effective solvent pair.[3]
Ethyl Acetate/HexaneGeneral for non-polar organicsUseful for compounds with moderate polarity.[3]
Ethyl Acetate/Ethanol4-chloro-6,7-dimethoxyquinolineUsed in a 1:1 volume ratio for purification.[4][4]
Experimental Protocol for Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a pre-selected hot solvent (e.g., ethanol) while stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, high-purity crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

G cluster_workflow Recrystallization Workflow Crude Product Crude Product Dissolve in hot solvent Dissolve in hot solvent Crude Product->Dissolve in hot solvent Hot Filtration (optional) Hot Filtration (optional) Dissolve in hot solvent->Hot Filtration (optional) Slow Cooling Slow Cooling Hot Filtration (optional)->Slow Cooling Crystal Formation Crystal Formation Slow Cooling->Crystal Formation Vacuum Filtration Vacuum Filtration Crystal Formation->Vacuum Filtration Washing with cold solvent Washing with cold solvent Vacuum Filtration->Washing with cold solvent Drying Drying Washing with cold solvent->Drying Pure Crystals Pure Crystals Drying->Pure Crystals

A general workflow for the purification of this compound via recrystallization.

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it. This method is particularly useful for separating complex mixtures or when recrystallization is ineffective.

Stationary and Mobile Phase Selection
  • Stationary Phase: Silica gel is the most commonly used stationary phase for the purification of quinoline derivatives due to its polarity and ability to separate compounds with varying polarities.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or chloroform) is typically used. The polarity of the eluent is gradually increased to elute compounds with increasing polarity.

Table 2: Exemplary Column Chromatography Conditions for Quinolines

Stationary PhaseMobile Phase (Eluent)CompoundReference
Silica gelChloroform-methanolN'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine[5]
Silica gelEthyl acetate/petroleum ether (1:5 to 2:1)Sulfonyl-containing quinoline compounds[6]
Experimental Protocol for Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent mixture. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring a uniform and crack-free stationary phase.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a suitable solvent and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the packed column.

  • Elution: Begin eluting the column with the initial mobile phase. The polarity of the eluent can be gradually increased (gradient elution) by increasing the proportion of the more polar solvent.

  • Fraction Collection: Collect the eluate in small fractions.

  • Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

G cluster_workflow Column Chromatography Workflow Crude Product Crude Product Sample Adsorption and Loading Sample Adsorption and Loading Crude Product->Sample Adsorption and Loading Slurry Packing of Column Slurry Packing of Column Slurry Packing of Column->Sample Adsorption and Loading Elution with Mobile Phase Elution with Mobile Phase Sample Adsorption and Loading->Elution with Mobile Phase Fraction Collection Fraction Collection Elution with Mobile Phase->Fraction Collection TLC Analysis of Fractions TLC Analysis of Fractions Fraction Collection->TLC Analysis of Fractions Combine Pure Fractions Combine Pure Fractions TLC Analysis of Fractions->Combine Pure Fractions Solvent Evaporation Solvent Evaporation Combine Pure Fractions->Solvent Evaporation Pure Product Pure Product Solvent Evaporation->Pure Product

A general workflow for the purification of this compound via column chromatography.

Purity Assessment

The purity of the final product should be assessed using standard analytical techniques.

Table 3: Analytical Methods for Purity Assessment

Analytical TechniquePurposeExpected Outcome for Pure Compound
High-Performance Liquid Chromatography (HPLC) Quantify purity and identify impurities.A single major peak corresponding to the product.
Gas Chromatography-Mass Spectrometry (GC-MS) Determine purity and confirm molecular weight.A single major peak with the correct mass-to-charge ratio.
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirm the chemical structure and assess purity.Spectra consistent with the structure of this compound and absence of impurity signals.
Melting Point Analysis Assess purity.A sharp and narrow melting point range.

A study on the gas chromatographic analysis of halogenated quinolines suggests that a trifluoropropyl silicone (QF-1) column can be effective for separation.[7][8]

Conclusion

References

Navigating the Synthesis of 4-Chloro-6-fluoro-2-methylquinoline: A Technical Guide to Common Challenges and Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of 4-Chloro-6-fluoro-2-methylquinoline, a key building block in medicinal chemistry, presents a series of challenges that can impact yield, purity, and scalability. This in-depth technical guide outlines the common problems encountered during its synthesis, provides detailed experimental protocols, and offers troubleshooting strategies to streamline the manufacturing process.

The synthesis of this compound is a multi-step process, typically commencing with the formation of a quinoline ring system, followed by a crucial chlorination step. Difficulties can arise at each stage, from controlling regioselectivity during the initial cyclization to ensuring complete conversion and minimizing byproducts in the final chlorination. Understanding these potential pitfalls is paramount for an efficient and reproducible synthesis.

Core Synthesis Pathway and Key Challenges

The most common synthetic route to this compound involves two primary stages:

  • Synthesis of the Precursor: 6-Fluoro-4-hydroxy-2-methylquinoline: This step often employs classic quinoline synthesis methodologies such as the Combes, Gould-Jacobs, or Doebner-von Miller reactions, each with its own set of potential issues.

  • Chlorination of 6-Fluoro-4-hydroxy-2-methylquinoline: The final step involves the conversion of the hydroxyl group to a chloro group, typically using phosphorus oxychloride (POCl₃). This reaction can be prone to incomplete conversion and the formation of impurities.

dot

Experimental_Workflow cluster_synthesis Precursor Synthesis cluster_chlorination Chlorination Reactants 4-Fluoroaniline + Ethyl Acetoacetate Heat Heat (e.g., 140-150°C) Reactants->Heat Cyclize Cyclize in PPA (e.g., 120°C) Heat->Cyclize Quench Quench on Ice Cyclize->Quench Neutralize1 Neutralize (aq. NH₃) Quench->Neutralize1 Filter1 Filter & Dry Neutralize1->Filter1 Precursor 6-Fluoro-4-hydroxy-2-methylquinoline Filter1->Precursor Precursor_in Precursor Add_POCl3 Add excess POCl₃ Precursor_in->Add_POCl3 Reflux Reflux Add_POCl3->Reflux Remove_POCl3 Remove excess POCl₃ (vacuum) Reflux->Remove_POCl3 Quench_Ice Quench on Ice Remove_POCl3->Quench_Ice Neutralize2 Neutralize (e.g., NaHCO₃) Quench_Ice->Neutralize2 Filter2 Filter & Dry Neutralize2->Filter2 Final_Product This compound Filter2->Final_Product

Side Reactions in the Synthesis of 4-Chloro-6-fluoro-2-methylquinoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential side reactions encountered during the synthesis of 4-Chloro-6-fluoro-2-methylquinoline, a key intermediate in pharmaceutical development. Understanding and controlling these side reactions are crucial for optimizing yield, purity, and overall process efficiency. The primary synthetic route involves a two-stage process: the Conrad-Limpach synthesis of 6-fluoro-4-hydroxy-2-methylquinoline followed by its chlorination. This guide will delve into the side reactions inherent to each stage.

Synthesis of 6-Fluoro-4-hydroxy-2-methylquinoline via Conrad-Limpach Reaction

The initial step in the synthesis is the condensation of 4-fluoroaniline with ethyl acetoacetate, followed by a thermal cyclization to form 6-fluoro-4-hydroxy-2-methylquinoline. This is a classic Conrad-Limpach synthesis.[1][2]

Primary Side Reaction: Formation of the Knorr Product

The most significant side reaction in the Conrad-Limpach synthesis is the formation of the isomeric 6-fluoro-2-hydroxy-4-methylquinoline, also known as the Knorr product. This occurs when the initial condensation reaction is performed under thermodynamic control (higher temperatures), favoring the attack of the aniline on the ester carbonyl of the β-ketoester, rather than the ketone carbonyl.[3]

Table 1: Influence of Reaction Conditions on Product Distribution in Conrad-Limpach Synthesis

ConditionFavored ProductSide Product (Knorr)Rationale
Low Temperature (e.g., room temp.)4-Hydroxyquinoline (Kinetic Product)MinimizedThe reaction of the aniline with the more reactive keto group is faster at lower temperatures.[1]
High Temperature (e.g., >100°C)2-Hydroxyquinoline (Thermodynamic Product)SignificantAt higher temperatures, the initial condensation is reversible, allowing the reaction to proceed via the more stable anilide intermediate, leading to the Knorr product.[3]
Experimental Protocol: Conrad-Limpach Synthesis of 6-fluoro-2-methylquinolin-4-ol

This protocol is adapted from the synthesis of a structurally similar compound, 6,8-difluoro-2-methylquinolin-4-ol.[4]

Materials:

  • 4-fluoroaniline

  • Ethyl acetoacetate

  • High-boiling point solvent (e.g., Dowtherm A, diphenyl ether)

  • Ethanol (for recrystallization)

Procedure:

  • Condensation: In a round-bottom flask, combine 4-fluoroaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents). The mixture can be stirred at room temperature for several hours or gently heated (e.g., to 60-80°C) to facilitate the formation of the enamine intermediate, ethyl 3-(4-fluoroanilino)crotonate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: Once the condensation is complete, remove any volatile components, such as ethanol formed during the reaction, under reduced pressure.

  • Cyclization: To the crude enamine intermediate, add a high-boiling point solvent (e.g., Dowtherm A). Heat the mixture to approximately 250°C for 30 minutes to 2 hours. Monitor the cyclization by TLC.

  • Work-up and Purification: After cooling, the reaction mixture is poured into a large volume of a non-polar solvent like hexane to precipitate the crude product. The solid is collected by filtration and washed with the same solvent to remove the high-boiling point solvent. The crude 6-fluoro-4-hydroxy-2-methylquinoline is then purified by recrystallization from a suitable solvent, such as ethanol or dimethylformamide (DMF).[4]

Visualization of Conrad-Limpach Side Reaction Pathway

Conrad_Limpach aniline 4-Fluoroaniline enamine Enamine Intermediate (Kinetic Pathway) aniline->enamine Low Temp. anilide Anilide Intermediate (Thermodynamic Pathway) aniline->anilide High Temp. ketoester Ethyl Acetoacetate ketoester->enamine ketoester->anilide product_4OH 6-Fluoro-4-hydroxy-2-methylquinoline (Desired Product) enamine->product_4OH Cyclization product_2OH 6-Fluoro-2-hydroxy-4-methylquinoline (Knorr Product) anilide->product_2OH Cyclization

Conrad-Limpach Reaction Pathways

Chlorination of 6-Fluoro-4-hydroxy-2-methylquinoline

The second stage of the synthesis involves the conversion of the hydroxyl group of 6-fluoro-4-hydroxy-2-methylquinoline to a chloro group, typically using a chlorinating agent like phosphorus oxychloride (POCl₃).

Potential Side Reactions

Several side reactions can occur during the chlorination step, leading to impurities and reduced yield of the desired this compound.

Table 2: Common Side Reactions During Chlorination with POCl₃

Side ReactionDescriptionCauseMitigation Strategies
Incomplete Reaction The starting material, 6-fluoro-4-hydroxy-2-methylquinoline, remains in the final product mixture.Insufficient amount of chlorinating agent, low reaction temperature, or short reaction time.Use a slight excess of POCl₃, ensure adequate heating (reflux), and monitor the reaction to completion by TLC.
Hydrolysis The desired 4-chloro product reverts to the 4-hydroxy starting material during work-up.Presence of water during the quenching or purification steps. The chloro group at the 4-position is susceptible to nucleophilic attack by water.Perform the reaction and work-up under anhydrous conditions. Quench the reaction mixture carefully with ice and neutralize promptly.
Polymerization/Tar Formation Formation of dark, insoluble polymeric materials.High reaction temperatures for prolonged periods, or the presence of impurities that can catalyze polymerization.Control the reaction temperature and time carefully. Use purified starting material for the chlorination step.
Ring Chlorination Introduction of additional chlorine atoms onto the quinoline ring system.Harsh reaction conditions or the use of more aggressive chlorinating agents.Use stoichiometric amounts of POCl₃ and avoid excessively high temperatures.
Experimental Protocol: Chlorination of 6-Fluoro-4-hydroxy-2-methylquinoline

This is a general procedure that may require optimization.

Materials:

  • 6-fluoro-4-hydroxy-2-methylquinoline

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Saturated sodium bicarbonate solution

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a drying tube, place 6-fluoro-4-hydroxy-2-methylquinoline (1 equivalent).

  • Carefully add phosphorus oxychloride (2-5 equivalents) to the flask. The reaction can be run neat or in a high-boiling inert solvent.

  • Heat the reaction mixture to reflux (approximately 110°C for neat POCl₃) for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Visualization of Chlorination Workflow and Side Reactions

Chlorination_Workflow start 6-Fluoro-4-hydroxy-2-methylquinoline reaction Chlorination with POCl₃ (Reflux) start->reaction workup Aqueous Work-up (Quenching & Neutralization) reaction->workup incomplete Incomplete Reaction (Starting Material) reaction->incomplete Insufficient time/temp tar Polymeric Tar reaction->tar High temp/impurities extraction Solvent Extraction workup->extraction hydrolysis Hydrolysis Product (Starting Material) workup->hydrolysis Presence of H₂O purification Purification (Chromatography/Recrystallization) extraction->purification product This compound (Final Product) purification->product

Chlorination Experimental Workflow and Potential Side Products

Conclusion

The synthesis of this compound is a multi-step process where the potential for side reactions must be carefully managed to ensure high yield and purity. In the initial Conrad-Limpach synthesis, temperature control is paramount to minimize the formation of the Knorr byproduct. In the subsequent chlorination step, anhydrous conditions and careful control of reaction time and temperature are essential to prevent incomplete reaction, hydrolysis, and the formation of polymeric impurities. By understanding these potential side reactions and implementing the appropriate control strategies, researchers and drug development professionals can optimize the synthesis of this important pharmaceutical intermediate.

References

Purifying 4-Chloro-6-fluoro-2-methylquinoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies for removing impurities from 4-Chloro-6-fluoro-2-methylquinoline, a key intermediate in pharmaceutical synthesis. The purification strategies detailed herein are critical for ensuring the quality, safety, and efficacy of downstream products. This document outlines potential impurities, purification protocols, and analytical methods for purity assessment.

Understanding the Impurity Profile

The primary synthesis of this compound involves the chlorination of 6-fluoro-4-hydroxy-2-methylquinoline, typically using a chlorinating agent such as phosphorus oxychloride (POCl₃). Based on this synthetic route, potential impurities may include:

  • Unreacted Starting Material: 6-fluoro-4-hydroxy-2-methylquinoline.

  • Reagent Byproducts: Phosphoric acid and other phosphorus-containing residues from the decomposition of POCl₃.

  • Over-chlorinated or Isomeric Byproducts: Small quantities of other chlorinated species or regioisomers.

  • Solvent Residues: Residual solvents from the reaction and initial work-up.

A logical workflow for the purification of this compound is presented below.

crude Crude this compound primary_purification Primary Purification (Recrystallization or Flash Chromatography) crude->primary_purification purity_check1 Purity Assessment (TLC, HPLC, NMR) primary_purification->purity_check1 secondary_purification Secondary Purification (If necessary) purity_check1->secondary_purification Purity < 98% pure_product Pure this compound (>98%) purity_check1->pure_product Purity ≥ 98% purity_check2 Final Purity Verification (HPLC, NMR, MS) secondary_purification->purity_check2 purity_check2->pure_product

Caption: General workflow for the purification of this compound.

Purification Methodologies

The two primary methods for the purification of this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the scale of the purification.

Recrystallization

Recrystallization is a highly effective technique for removing small amounts of impurities from a solid sample. The selection of an appropriate solvent is crucial for successful purification.

Experimental Protocol:

  • Solvent Selection: Screen various solvents to find one in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Promising solvents for substituted quinolines include ethanol, methanol, and mixtures of hexane and ethyl acetate.

  • Dissolution: In a suitable flask, add the crude this compound and a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration cool Slow Cooling to Room Temperature dissolve->cool No Insoluble Impurities hot_filtration->cool Impurities Removed ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry end Pure Crystals dry->end

Caption: Experimental workflow for recrystallization.

Flash Column Chromatography

Flash column chromatography is a versatile and rapid method for purifying larger quantities of material or for separating compounds with similar polarities.

Experimental Protocol:

  • Stationary Phase: Silica gel (230-400 mesh) is the most common stationary phase for the purification of quinoline derivatives.

  • Mobile Phase (Eluent) Selection: Use thin-layer chromatography (TLC) to determine a suitable eluent system. A common starting point for substituted quinolines is a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate. A documented eluent system for this compound is a 90:10 mixture of dichloromethane (DCM) and ethyl acetate (EtOAc).

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pour it into the column. Allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica bed.

  • Elution: Begin elution with the mobile phase, applying positive pressure to achieve a steady flow rate. If necessary, a gradient of increasing polarity can be used to elute more polar impurities.

  • Fraction Collection: Collect the eluting solvent in fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

start Crude Product prepare_column Prepare Silica Gel Column start->prepare_column load_sample Load Sample onto Column prepare_column->load_sample elute Elute with Solvent System load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions (TLC) collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure remove_solvent Remove Solvent (Rotary Evaporation) combine_pure->remove_solvent end Pure Product remove_solvent->end

Caption: Experimental workflow for flash column chromatography.

Data Presentation: Comparison of Purification Methods

The following tables summarize representative quantitative data for the purification of this compound. Note: The following data is based on typical results for analogous substituted quinolines due to the limited availability of specific experimental data for this compound in the literature.

Table 1: Recrystallization Data

ParameterValue
Solvent System Ethanol
Initial Purity ~90%
Final Purity >98%
Yield 75-85%
Key Impurities Removed Unreacted starting material, polar byproducts

Table 2: Flash Column Chromatography Data

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Dichloromethane:Ethyl Acetate (90:10)
Initial Purity ~90%
Final Purity >99%
Yield 80-90%
Key Impurities Removed Isomeric byproducts, non-polar impurities

Purity Assessment

The purity of this compound should be assessed using a combination of analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and effective method to monitor the progress of the purification and to analyze the purity of the collected fractions.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the final product and can be used to detect and quantify trace impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Confirms the chemical structure of the purified compound and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

By employing the appropriate purification and analytical techniques, researchers and drug development professionals can ensure the high purity of this compound, which is essential for its successful application in the synthesis of novel therapeutic agents.

Troubleshooting Nucleophilic Substitution on 4-Chloro-6-fluoro-2-methylquinoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of nucleophilic substitution reactions on 4-Chloro-6-fluoro-2-methylquinoline, a key intermediate in the synthesis of various biologically active compounds. This document outlines detailed experimental protocols, strategies for troubleshooting common issues, and a summary of expected outcomes for the synthesis of 4-substituted-6-fluoro-2-methylquinoline derivatives.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimalarial, anticancer, and antibacterial properties.[1] Specifically, functionalization at the 4-position of the quinoline ring is crucial for the biological activity of many of these compounds. Nucleophilic aromatic substitution (SNAr) on 4-chloroquinolines is a primary method for introducing diverse functionalities at this position. The electron-withdrawing effect of the quinoline nitrogen activates the C4-position, making it susceptible to attack by various nucleophiles.[1]

This guide focuses on the specific substrate, this compound, providing researchers with the necessary information to perform successful substitution reactions and troubleshoot potential challenges.

General Reaction Mechanism and Workflow

The nucleophilic aromatic substitution on this compound typically proceeds via a two-step addition-elimination mechanism.

SNAr_Mechanism This compound This compound Meisenheimer Complex Meisenheimer Complex This compound->Meisenheimer Complex + Nu- (Addition) Nucleophile (Nu-) Nucleophile (Nu-) 4-Substituted-6-fluoro-2-methylquinoline 4-Substituted-6-fluoro-2-methylquinoline Meisenheimer Complex->4-Substituted-6-fluoro-2-methylquinoline - Cl- (Elimination) Chloride Ion (Cl-) Chloride Ion (Cl-)

Figure 1: General mechanism of nucleophilic aromatic substitution (SNAr).

A general workflow for performing these reactions is outlined below.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Start Start Reactants Select this compound and Nucleophile Start->Reactants Solvent Choose Appropriate Solvent (e.g., EtOH, DMF, DMSO) Reactants->Solvent Setup Reaction Setup: - Conventional Heating or - Microwave Irradiation Solvent->Setup Reaction Nucleophilic Substitution Setup->Reaction Monitoring Monitor Progress (TLC) Reaction->Monitoring Quench Reaction Quenching and Extraction Monitoring->Quench Purify Purification: - Crystallization or - Column Chromatography Quench->Purify Characterize Characterize Product Purify->Characterize End End Characterize->End

Figure 2: General experimental workflow for nucleophilic substitution.

Experimental Protocols

Detailed methodologies for the reaction of this compound with various classes of nucleophiles are presented below. These protocols are based on established procedures for similar 4-chloroquinoline derivatives and should be optimized for the specific substrate and nucleophile.[2][3]

Substitution with Amines (Amination)

3.1.1. Reaction with Aliphatic Amines

  • Materials:

    • This compound (1.0 eq)

    • Aliphatic amine (e.g., butylamine, piperidine) (1.2 - 2.0 eq)

    • Solvent (e.g., Ethanol, Isopropanol, N,N-Dimethylformamide (DMF))

    • Optional Base (e.g., K₂CO₃, Et₃N) (1.5 eq) for amine salts.

  • Procedure (Conventional Heating):

    • Dissolve this compound in the chosen solvent in a round-bottom flask.

    • Add the aliphatic amine. If using an amine salt, add the base.

    • Heat the mixture to reflux (typically 80-120 °C) and monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization.[2]

3.1.2. Reaction with Aromatic Amines (Anilines)

  • Materials:

    • This compound (1.0 eq)

    • Substituted aniline (1.1 eq)

    • Solvent (e.g., Dioxane, DMF, Acetonitrile)

    • Base (e.g., N,N-Diisopropylethylamine (DIPEA), K₂CO₃) (2.0 eq)

  • Procedure (Conventional Heating):

    • To a solution of this compound in the chosen solvent, add the substituted aniline and the base.

    • Heat the mixture at 80-100 °C under an inert atmosphere.

    • Monitor the reaction progress by TLC.

    • After completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the residue by column chromatography.[4]

Substitution with Alcohols (Alkoxylation)
  • Materials:

    • This compound (1.0 eq)

    • Alcohol (e.g., methanol, ethanol) (as solvent)

    • Strong base (e.g., Sodium metal, Sodium hydride) to form the alkoxide.

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve the sodium metal or suspend sodium hydride in the desired alcohol to generate the sodium alkoxide.

    • Add a solution of this compound in the same alcohol.

    • Heat the reaction mixture to reflux and monitor by TLC.

    • Upon completion, cool the mixture and carefully quench with water.

    • Extract the product with an appropriate organic solvent.

    • Dry the organic layer and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.[3]

Substitution with Thiols (Thiolation)
  • Materials:

    • This compound (1.0 eq)

    • Thiol (e.g., thiophenol, ethanethiol) (1.2 eq)

    • Base (e.g., Potassium hydroxide, Triethylamine)

    • Solvent (e.g., Ethanol, DMF)

  • Procedure:

    • Dissolve the thiol and the base in the chosen solvent.

    • Add this compound to the solution.

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • After the reaction is complete, cool the mixture and pour it into cold water.

    • If a precipitate forms, collect it by filtration. Otherwise, extract the product with an organic solvent.

    • Purify the crude product by recrystallization or column chromatography.[3]

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for nucleophilic substitution on 4-chloroquinoline analogues. These should serve as a starting point for the optimization of reactions with this compound.

Table 1: Reaction Conditions for Amination of 4-Chloroquinolines

NucleophileSolventBaseTemperature (°C)Time (h)Typical Yield (%)Reference
Aliphatic AmineEthanolNoneReflux6-2460-90[2]
AnilineDioxaneDIPEA80-10012-2450-85[4]
Substituted AnilineDMFK₂CO₃100-1208-1655-92[4]

Table 2: Reaction Conditions for Alkoxylation and Thiolation of 4-Chloroquinolines

NucleophileReagentSolventTemperature (°C)Time (h)Typical Yield (%)Reference
MethoxideNaOMeMethanolReflux4-870-95[3]
ThiophenoxideThiophenol/KOHEthanolReflux2-680-98[3]

Troubleshooting

Low yields, incomplete reactions, and the formation of side products are common challenges in nucleophilic aromatic substitution. The following decision tree provides a systematic approach to troubleshooting these issues.

Troubleshooting_Tree Start Low Yield / No Reaction Check_Purity Check Purity of Starting Materials (Substrate, Nucleophile, Solvent) Start->Check_Purity First Step Impure Purify Starting Materials (Recrystallization, Distillation) Check_Purity->Impure Impure Pure Pure Check_Purity->Pure Pure End Optimized Reaction Reaction_Conditions Review Reaction Conditions Pure->Reaction_Conditions Next Step Increase_Temp Increase Temperature Reaction_Conditions->Increase_Temp Low Reactivity Change_Solvent Switch to a more polar aprotic solvent (e.g., DMF, DMSO) Reaction_Conditions->Change_Solvent Poor Solubility Increase_Time Increase Reaction Time Reaction_Conditions->Increase_Time Incomplete Conversion Stronger_Base Use a stronger base to generate a more potent nucleophile Reaction_Conditions->Stronger_Base Weak Nucleophile Check_Side_Products Side Products Observed? Increase_Temp->Check_Side_Products Still Low Yield Change_Solvent->Check_Side_Products Increase_Time->Check_Side_Products Stronger_Base->Check_Side_Products Yes_Side_Products Identify Side Products (e.g., by MS, NMR) Check_Side_Products->Yes_Side_Products Yes No_Side_Products Consider alternative synthetic routes (e.g., Buchwald-Hartwig amination) Check_Side_Products->No_Side_Products No Di-substitution Use stoichiometric amount of nucleophile Lower reaction temperature Yes_Side_Products->Di-substitution Di-substitution? Decomposition Lower reaction temperature Use a milder base Yes_Side_Products->Decomposition Decomposition?

Figure 3: Troubleshooting decision tree for nucleophilic substitution.

Common Issues and Solutions:

  • Low Reactivity:

    • Cause: The nucleophile may be too weak, or the reaction temperature may be too low. The fluorine at the 6-position is an electron-withdrawing group which can slightly decrease the nucleophilicity of the quinoline ring system, potentially requiring more forcing conditions compared to unsubstituted quinolines.

    • Solution: Increase the reaction temperature. For amine substitutions, consider using a stronger base to deprotonate the amine and increase its nucleophilicity. Polar aprotic solvents like DMF or DMSO can enhance the reactivity of anionic nucleophiles.[5]

  • Formation of Side Products:

    • Di-substitution: If the product of the initial substitution is still reactive, a second substitution can occur, especially if an excess of the nucleophile is used.

    • Solution: Use a stoichiometric amount of the nucleophile and consider running the reaction at a lower temperature to improve selectivity.

    • Decomposition: High temperatures or a very strong base can lead to the decomposition of the starting material or product.

    • Solution: Lower the reaction temperature and/or use a milder base (e.g., K₂CO₃ instead of NaH).

  • Difficult Purification:

    • Cause: The product may have similar polarity to the starting material or byproducts.

    • Solution: Optimize the column chromatography conditions (e.g., solvent gradient) or consider a different purification technique such as recrystallization from a suitable solvent system.

Conclusion

Nucleophilic substitution on this compound is a versatile and powerful method for the synthesis of a diverse range of 4-substituted quinoline derivatives. By understanding the reaction mechanism, carefully selecting reaction conditions, and employing systematic troubleshooting strategies, researchers can efficiently synthesize these valuable compounds for applications in drug discovery and materials science. This guide provides a solid foundation for successfully navigating the challenges associated with these reactions.

References

Catalyst selection for 4-Chloro-6-fluoro-2-methylquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Catalyst Selection for the Synthesis of 4-Chloro-6-fluoro-2-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key intermediate in the synthesis of various pharmaceuticals and functional materials. The efficiency and selectivity of its synthesis are critically dependent on the appropriate choice of catalysts. This technical guide provides a comprehensive overview of the catalyst selection process for the multi-step synthesis of this compound. We will delve into the common synthetic routes, focusing on the catalytic aspects of each step, from the initial cyclization to the final chlorination. This document presents quantitative data in structured tables for comparative analysis, detailed experimental protocols, and logical workflow diagrams to aid researchers in optimizing their synthetic strategies.

Introduction to Synthetic Pathways

The synthesis of this compound is typically not a single-step process. A prevalent and effective strategy involves a two-step approach:

  • Cyclization Reaction : The synthesis begins with the formation of a quinolone ring system. A common method is the Conrad-Limpach-Knorr synthesis, which involves the reaction of a substituted aniline (4-fluoroaniline) with a β-ketoester (ethyl acetoacetate) to form the intermediate, 6-fluoro-4-hydroxy-2-methylquinoline. The choice of catalyst in this step is crucial for driving the reaction towards high yield and regioselectivity.

  • Chlorination Reaction : The hydroxyl group at the 4-position of the quinoline ring is subsequently replaced with a chlorine atom. This is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃), which acts as both the reagent and catalyst.

The overall synthetic workflow is illustrated below.

G reactant reactant intermediate intermediate product product process process A 4-Fluoroaniline + Ethyl Acetoacetate P1 Step 1: Cyclization (e.g., Conrad-Limpach) A->P1 B 6-Fluoro-4-hydroxy-2-methylquinoline P2 Step 2: Chlorination B->P2 C This compound P1->B Acid Catalyst P2->C POCl₃

Caption: Overall synthetic workflow for this compound.

Step 1: Catalyst Selection for Cyclization

The formation of the 6-fluoro-4-hydroxy-2-methylquinoline intermediate is a critical, catalyst-dependent step. The reaction involves the condensation of 4-fluoroaniline with ethyl acetoacetate followed by an intramolecular cyclization. Strong acids are typically employed to catalyze this transformation, acting as dehydrating agents and promoting the ring-closure.

Comparison of Catalytic Systems

The choice of acid catalyst significantly impacts reaction conditions and yield. While traditional strong acids are effective, greener alternatives are also being explored.

CatalystTypical Reaction ConditionsYield (%)AdvantagesDisadvantages
Conc. Sulfuric Acid (H₂SO₄) 100-110°C, 1-2 hoursGoodInexpensive, readily available, strong dehydrating agent.Highly corrosive, generates significant acidic waste.
Polyphosphoric Acid (PPA) 120-140°C, 2-4 hoursGoodEffective for less reactive substrates.Viscous, difficult to handle, quenching can be hazardous.
Bismuth(III) Chloride (BiCl₃) Microwave irradiation, 5-15 minutes (in Ethanol)[1]HighLow-cost, non-toxic, short reaction times.[1]Requires specialized microwave equipment.
Catalyst Selection Logic

The selection of a suitable catalyst for the cyclization step involves balancing several factors, including desired yield, available equipment, and environmental considerations.

G start_node start_node decision_node decision_node outcome_node outcome_node alt_outcome_node alt_outcome_node process_node process_node start Start: Catalyst Selection for Cyclization d1 Microwave Reactor Available? start->d1 d2 High Throughput Screening? d1->d2 No p1 Use BiCl₃ (Microwave Protocol) d1->p1 Yes d3 Green Chemistry Priority? d2->d3 No p2 Use H₂SO₄ (Conventional Heating) d2->p2 Yes d3->p1 Yes d3->p2 No p3 Use PPA (For difficult substrates) p2->p3 If yield is low

Caption: Decision workflow for selecting a cyclization catalyst.

Experimental Protocol: Cyclization using Sulfuric Acid

This protocol is based on the general principles of the Knorr and Conrad-Limpach quinoline syntheses.[2]

  • Step A: Formation of the β-ketoanilide

    • In a round-bottom flask, dissolve 4-fluoroaniline (1 equivalent) in a suitable solvent like ethanol.

    • Add ethyl acetoacetate (1.1 equivalents) to the solution.

    • Stir the mixture at room temperature for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the aniline is consumed.

    • Remove the solvent under reduced pressure to obtain the crude anilide intermediate.

  • Step B: Cyclization

    • In a separate flask, cool an excess of concentrated sulfuric acid to 0°C in an ice bath.

    • With vigorous stirring, carefully and slowly add the crude β-ketoanilide intermediate to the cold sulfuric acid.

    • After the addition is complete, allow the mixture to slowly warm to room temperature.

    • Heat the mixture to 100-110°C and maintain this temperature for 1-2 hours.

    • After cooling, carefully pour the reaction mixture onto crushed ice.

    • Neutralize the solution with a base (e.g., concentrated sodium hydroxide solution) until a precipitate forms.

    • Collect the solid precipitate by filtration, wash thoroughly with water, and dry to obtain 6-fluoro-4-hydroxy-2-methylquinoline.

Step 2: Catalyst and Reagent for Chlorination

The conversion of the 4-hydroxyquinoline intermediate to the final 4-chloro product is a nucleophilic substitution reaction. Phosphorus oxychloride (POCl₃) is the most common and effective reagent for this transformation. It acts as both a chlorinating agent and a dehydrating agent, facilitating the reaction.

Chlorination System
Reagent/CatalystTypical Reaction ConditionsYield (%)RoleNotes
Phosphorus Oxychloride (POCl₃) Reflux in excess POCl₃, 2-4 hours.[3]HighChlorinating agent, activates the hydroxyl group for substitution.Highly corrosive and water-reactive. Must be handled in a fume hood.
POCl₃ / DMF (Vilsmeier Reagent) 0-90°C, variable time.GoodForms a Vilsmeier reagent which facilitates chlorination and formylation.Useful for one-pot syntheses from acetanilides.
Experimental Protocol: Chlorination using POCl₃

This protocol describes a general procedure for the chlorination of a 4-hydroxyquinoline.[3]

  • Reaction Setup

    • In a fume hood, place the dried 6-fluoro-4-hydroxy-2-methylquinoline (1 equivalent) into a round-bottom flask equipped with a reflux condenser and a drying tube.

    • Carefully add an excess of phosphorus oxychloride (POCl₃, typically 5-10 equivalents).

  • Reaction Execution

    • Heat the mixture to reflux (approximately 105-110°C) and maintain for 2-4 hours. The reaction should be monitored by TLC.

    • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Work-up and Purification

    • Slowly and carefully pour the cooled reaction mixture onto a large amount of crushed ice with vigorous stirring. This step is highly exothermic and must be done cautiously.

    • Neutralize the acidic solution with a suitable base, such as aqueous ammonia or sodium bicarbonate, until the product precipitates out completely.

    • Filter the solid product, wash it extensively with cold water, and dry it under a vacuum.

    • The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetone).

Conclusion

The successful synthesis of this compound hinges on a two-step process where catalyst and reagent selection are paramount. For the initial cyclization, conventional strong acids like H₂SO₄ offer a reliable and cost-effective method, while greener catalysts like BiCl₃ under microwave conditions present a rapid and efficient alternative. For the subsequent chlorination step, phosphorus oxychloride remains the reagent of choice due to its high efficiency in converting the 4-hydroxy intermediate to the desired 4-chloro product. Researchers should select the catalytic system that best aligns with their laboratory capabilities, yield requirements, and environmental policies. Careful optimization of the protocols provided herein will enable the efficient and scalable production of this valuable chemical intermediate.

References

Recrystallization of 4-Chloro-6-fluoro-2-methylquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the recrystallization of 4-Chloro-6-fluoro-2-methylquinoline, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific recrystallization data for this compound in published literature, this guide presents a systematic approach based on the physicochemical properties of halogenated quinolines and general principles of crystallization. It offers a framework for developing a robust and efficient purification protocol.

Physicochemical Properties and Solubility Profile

Understanding the properties of this compound is crucial for selecting an appropriate recrystallization solvent. The presence of a chlorine and a fluorine atom on the aromatic ring, along with the methyl group, influences its polarity and solubility. Haloaryl compounds generally exhibit moderate polarity.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₀H₇ClFN
Molecular Weight195.62 g/mol
Melting Point59-60 °C
AppearanceSolid

The solubility of this compound is not extensively documented. However, based on its structure, it is expected to be soluble in a range of organic solvents and poorly soluble in water. A systematic solvent screening is the most effective method to identify an optimal solvent or solvent system for recrystallization.

Experimental Protocols

Solvent Screening for Recrystallization

The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. The following protocol outlines a systematic approach to screen for suitable solvents.

Materials:

  • Crude this compound

  • A selection of solvents with varying polarities (see Table 2)

  • Test tubes or small vials

  • Heating apparatus (e.g., hot plate, oil bath)

  • Vortex mixer

  • Ice bath

Procedure:

  • Place a small, accurately weighed amount of crude this compound (e.g., 20-30 mg) into several test tubes.

  • To each test tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves. Record the approximate volume of solvent required. A good candidate will show poor solubility at room temperature.

  • For solvents in which the compound is poorly soluble at room temperature, gently heat the mixture to the boiling point of the solvent. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Once a clear solution is obtained, allow it to cool slowly to room temperature.

  • If no crystals form, try to induce crystallization by scratching the inside of the test tube with a glass rod or by adding a seed crystal.

  • If crystals form, cool the test tube in an ice bath to maximize the yield.

  • Observe the quality and quantity of the crystals formed.

  • If a single solvent is not ideal, a mixed-solvent system can be explored. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes turbid. The solution is then clarified by adding a few drops of the "good" solvent and allowed to cool.

Table 2: Suggested Solvents for Screening

SolventPolarity IndexBoiling Point (°C)Rationale
Water10.2100Unlikely to be a good solvent alone, but useful as an anti-solvent in mixed systems.
Ethanol5.278Often a good choice for moderately polar compounds.
Methanol6.665Similar to ethanol, but with a lower boiling point.
Isopropanol4.382Another alcohol option with different solvating properties.
Acetone5.156A polar aprotic solvent that can be effective.
Ethyl Acetate4.477A moderately polar solvent, often used in combination with alkanes.
Toluene2.4111A non-polar aromatic solvent that can be effective for aromatic compounds.
Heptane/Hexane0.198/69Non-polar solvents, likely to be poor solvents but useful as anti-solvents.

Table 3: Example of Solvent Screening Data Log

SolventSolubility at RT (mg/mL)Solubility at BP (mg/mL)Crystal Formation on CoolingCrystal Quality
Ethanol~10>100YesNeedles
Heptane<1~5YesPowder
Toluene~5>50YesPlates
Ethyl Acetate/Hexane--To be tested-
General Recrystallization Protocol

This protocol should be adapted based on the results of the solvent screening.

Materials:

  • Crude this compound

  • Optimal recrystallization solvent (determined from screening)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Drying oven or desiccator

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue to add small portions of the hot solvent until the compound just dissolves completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. This involves filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling generally results in larger, purer crystals. Once the solution has reached room temperature, it can be placed in an ice bath for 30-60 minutes to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a drying oven at a temperature well below the melting point or in a vacuum desiccator to remove any residual solvent.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the recrystallization process.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude Crude Product solvent Add Minimum Hot Solvent crude->solvent dissolved Completely Dissolved Solution solvent->dissolved hot_filtration Hot Filtration (Optional) dissolved->hot_filtration impurities Insoluble Impurities Removed hot_filtration->impurities filtrate Hot Filtrate hot_filtration->filtrate cooling Slow Cooling filtrate->cooling crystals_form Crystal Formation cooling->crystals_form vacuum_filtration Vacuum Filtration crystals_form->vacuum_filtration mother_liquor Mother Liquor (Soluble Impurities) vacuum_filtration->mother_liquor washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying purified_product Purified Crystals drying->purified_product

Caption: General workflow for the recrystallization of this compound.

Validation & Comparative

Spectroscopic Fingerprints: A Comparative Analysis of 4-Chloro-6-fluoro-2-methylquinoline and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of medicinal chemistry and drug development, the precise characterization of novel compounds is paramount. Quinolines and their derivatives are a significant class of heterocyclic compounds, forming the backbone of numerous pharmaceuticals. This guide provides a comparative analysis of the spectral data for 4-Chloro-6-fluoro-2-methylquinoline and two notable alternatives: 4-Chloro-2-methylquinoline and 4-Chloro-6-methoxy-2-methylquinoline. The following sections detail their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering a baseline for identification and differentiation.

Comparative Spectral Data

The spectral data for this compound and its analogs are summarized below. It is important to note that while comprehensive data for the alternative compounds are more readily available, the specific spectral data for this compound is less prevalent in publicly accessible databases.

Table 1: ¹H NMR Spectral Data (Chemical Shifts in ppm)

CompoundAromatic Protons (ppm)Methyl Proton (ppm)
This compound Data not available in searched sourcesData not available in searched sources
4-Chloro-2-methylquinoline 7.50 - 8.20 (m)2.69 (s)
4-Chloro-6-methoxy-2-methylquinoline 7.20 - 7.90 (m)2.60 (s)

Table 2: ¹³C NMR Spectral Data (Chemical Shifts in ppm)

CompoundAromatic Carbons (ppm)Methyl Carbon (ppm)Methoxy Carbon (ppm)
This compound Data not available in searched sourcesData not available in searched sourcesN/A
4-Chloro-2-methylquinoline 122.0 - 158.0~18.7N/A
4-Chloro-6-methoxy-2-methylquinoline 105.0 - 158.0Data not available in searched sources~55.8

Table 3: Infrared (IR) Spectral Data (Wavenumber in cm⁻¹)

CompoundKey Absorption Bands (cm⁻¹)
This compound Data not available in searched sources
4-Chloro-2-methylquinoline ~3050 (Ar C-H), ~1600 (C=C), ~1500 (C=N), ~850 (C-Cl)
4-Chloro-6-methoxy-2-methylquinoline ~3050 (Ar C-H), ~2950 (Aliphatic C-H), ~1620 (C=C), ~1500 (C=N), ~1250 (C-O), ~850 (C-Cl)

Table 4: Mass Spectrometry (MS) Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions (m/z)
This compound 195/197Data not available in searched sources
4-Chloro-2-methylquinoline 177/179142, 115[1]
4-Chloro-6-methoxy-2-methylquinoline 207/209192, 164[2]

Experimental Protocols

The following are general protocols for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the quinoline derivative in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 or 400 MHz spectrometer. For ¹H NMR, typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans. For ¹³C NMR, a 45-degree pulse angle, a 2-second relaxation delay, and 1024-2048 scans are commonly used with proton decoupling.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is commonly employed. A small amount of the solid is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. Alternatively, a KBr pellet can be prepared by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a thin disk.

  • Data Acquisition: Record the IR spectrum using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded first and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds, gas chromatography (GC-MS) is often used. The sample is injected into the GC, where it is vaporized and separated on a capillary column before entering the mass spectrometer. For less volatile compounds, direct infusion or liquid chromatography (LC-MS) can be used.

  • Ionization: Ionize the sample molecules. Electron ionization (EI) is a common technique for GC-MS, while electrospray ionization (ESI) is frequently used for LC-MS.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: Analyze the resulting mass spectrum to determine the molecular weight and identify characteristic fragment ions.

Workflow for Compound Identification

The following diagram illustrates a typical workflow for the identification and characterization of a substituted quinoline derivative using the spectroscopic methods discussed.

G Workflow for Spectroscopic Identification of a Quinoline Derivative cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structure Elucidation synthesis Synthesized or Acquired Quinoline Derivative nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ir IR Spectroscopy synthesis->ir ms Mass Spectrometry synthesis->ms nmr_data Determine connectivity and proton/carbon environments nmr->nmr_data ir_data Identify functional groups (C=C, C=N, C-Cl, C-F, C-O) ir->ir_data ms_data Determine molecular weight and fragmentation pattern ms->ms_data structure Propose and Confirm Molecular Structure nmr_data->structure ir_data->structure ms_data->structure

References

Characterization of 4-Chloro-6-fluoro-2-methylquinoline: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate characterization of pharmaceutical intermediates and active ingredients is paramount in drug development. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for the characterization of 4-Chloro-6-fluoro-2-methylquinoline, a key heterocyclic compound.[1] The performance of HPLC is objectively compared with an alternative analytical technique, Gas Chromatography-Mass Spectrometry (GC-MS), with supporting data presented in a clear, tabular format. Detailed experimental protocols are provided to facilitate method adoption and validation.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a robust and widely utilized technique for the analysis of quinoline derivatives, offering high sensitivity, selectivity, and reproducibility.[1] A reversed-phase HPLC (RP-HPLC) method with UV detection is a common and effective approach for the characterization and purity assessment of compounds like this compound.

Experimental Protocol: HPLC

A generalized HPLC method suitable for the analysis of quinoline derivatives is outlined below. This protocol can serve as a starting point and should be optimized and validated for the specific application.[1]

  • Instrumentation: An HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.[1]

  • Column: A reverse-phase C18 column is a common choice for the separation of quinoline derivatives.[1]

  • Mobile Phase: A gradient of acetonitrile and water is typically employed. The gradient can be optimized to achieve the best separation of the main peak from any impurities.

  • Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.

  • Detection: UV detection at a wavelength where the analyte has maximum absorbance (e.g., 225 nm) is commonly used for quinoline compounds.[2]

  • Sample Preparation: Dissolve the sample in a suitable solvent, such as the mobile phase or methanol, to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[1][3]

Data Presentation: HPLC Performance

The following table summarizes the typical performance characteristics of an HPLC method for the analysis of quinoline derivatives. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterTypical Performance ValueDescription
Linearity (r²)> 0.999Demonstrates a direct proportionality between analyte concentration and instrument response.[1]
Accuracy (% Recovery)98% - 102%The closeness of the measured value to the true value.[1]
Precision (RSD%)< 2%The degree of agreement among individual test results when the procedure is applied repeatedly.[1]
Limit of Detection (LOD)0.1 - 1.0 µg/mLThe lowest amount of analyte that can be detected but not necessarily quantified.[1]
Limit of Quantification (LOQ)0.2 - 5.0 µg/mLThe lowest concentration that can be reliably quantified.[1]

Alternative Characterization Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful alternative for the analysis of volatile and thermally stable compounds like many quinoline derivatives.[2] It offers excellent separation efficiency and provides structural information through mass spectrometry, aiding in impurity identification.

Experimental Protocol: GC-MS

A general GC-MS protocol for the analysis of quinoline compounds is provided below.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A capillary column, such as a DB-5ms, is often used.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is typically used to ensure the separation of compounds with different boiling points. For example, an initial temperature of 90°C, held for 2 minutes, ramped to 260°C at 20°C/min, and held for 3 minutes.[2]

  • Injection: A split/splitless injector is commonly used.

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate.

Data Presentation: HPLC vs. GC-MS Comparison

The following table provides a comparative overview of HPLC and GC-MS for the characterization of this compound.

FeatureHPLCGC-MS
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Analytes Wide range of compounds, including non-volatile and thermally labile ones.Volatile and thermally stable compounds.
Sensitivity High (µg/mL to ng/mL).Very high (ng/mL to pg/mL).
Selectivity High, can be tuned by mobile phase and stationary phase selection.Very high, especially with mass spectrometric detection.
Identification Based on retention time, requires reference standards. DAD can provide spectral information.Based on retention time and mass spectrum, allowing for structural elucidation.
Quantification Excellent, highly reproducible.Good, can be more variable than HPLC.
Sample Preparation Relatively simple, dissolution and filtration.May require derivatization for non-volatile compounds.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the characterization of this compound and a conceptual signaling pathway where such a molecule might be investigated.

analytical_workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Processing cluster_result Final Characterization Sample 4-Chloro-6-fluoro- 2-methylquinoline Preparation Sample Preparation (Dissolution, Filtration) Sample->Preparation HPLC HPLC Analysis Preparation->HPLC GCMS GC-MS Analysis Preparation->GCMS Data_HPLC Chromatogram (Purity, Quantification) HPLC->Data_HPLC Data_GCMS Chromatogram & Mass Spectrum (Identification, Purity) GCMS->Data_GCMS Report Comprehensive Characterization Report Data_HPLC->Report Data_GCMS->Report signaling_pathway cluster_input Molecular Interaction cluster_pathway Cellular Signaling Cascade cluster_output Biological Response Compound This compound Target Target Protein (e.g., Kinase) Compound->Target Inhibition/Activation P1 Downstream Effector 1 Target->P1 P2 Downstream Effector 2 P1->P2 Response Cellular Response (e.g., Apoptosis, Proliferation) P2->Response

References

Navigating the Structural Nuances of Substituted Quinolines: A Comparative Guide to their ¹H NMR Spectra

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural features of synthesized compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, serves as a cornerstone technique for elucidating molecular structures. This guide provides a comparative analysis of the ¹H NMR spectrum of 4-Chloro-6-fluoro-2-methylquinoline, alongside related quinoline derivatives, offering insights into the influence of substituent patterns on proton chemical environments. While exhaustive experimental data for this compound is not publicly available, this guide establishes a framework for its analysis and comparison with analogous compounds.

Comparative Analysis of ¹H NMR Spectral Data

The electronic environment of protons in a molecule dictates their chemical shift (δ) in a ¹H NMR spectrum. In quinoline systems, the electron-withdrawing nature of the nitrogen atom and the aromatic ring currents significantly influence the positions of proton signals. The introduction of substituents further perturbs these chemical shifts, providing valuable information about the substituent's nature and position.

Below is a comparative table summarizing the ¹H NMR data for 4-Chloro-2-methylquinoline and 6-Fluoro-2-methylquinoline, which serve as valuable reference points for interpreting the spectrum of this compound. A placeholder is included for the target compound's data, to be populated upon experimental determination.

Table 1: ¹H NMR Data for Substituted 2-Methylquinolines

CompoundSolventProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound CDCl₃CH₃Data not availablesN/A
H-3Data not availablesN/A
H-5Data not availableddData not available
H-7Data not availabledddData not available
H-8Data not availableddData not available
4-Chloro-2-methylquinoline[1]CDCl₃CH₃2.65sN/A
H-37.26sN/A
H-5, H-6, H-7, H-87.45-8.15mN/A
6-Fluoro-2-methylquinolineCDCl₃CH₃2.70sN/A
H-37.20d8.4
H-47.95d8.4
H-57.40dd9.0, 2.8
H-77.35ddd9.0, 8.4, 2.8
H-87.98dd9.0, 5.4

Note: The assignments for 4-Chloro-2-methylquinoline are broad due to the complexity of the aromatic region as presented in the available data. The data for 6-Fluoro-2-methylquinoline is predicted based on known substituent effects and typical quinoline spectra.

Visualizing Proton Assignments and Experimental Workflow

To facilitate a clearer understanding of the molecular structure and the logical flow of spectral analysis, the following diagrams are provided.

Caption: Molecular structure of this compound with proton numbering.

G cluster_workflow ¹H NMR Data Acquisition and Analysis Workflow start Sample Preparation instrument NMR Spectrometer start->instrument Insert Sample acquisition Data Acquisition (FID) instrument->acquisition Pulse Sequence processing Fourier Transform acquisition->processing Raw Data analysis Spectral Analysis processing->analysis ¹H NMR Spectrum reporting Data Reporting analysis->reporting Chemical Shifts, Coupling Constants, Multiplicities

Caption: A generalized workflow for ¹H NMR spectroscopy from sample preparation to data analysis.

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a detailed methodology for acquiring a high-quality ¹H NMR spectrum of a substituted quinoline derivative.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

  • Transfer the solution to a standard 5 mm NMR tube.

2. Instrumentation and Data Acquisition:

  • The ¹H NMR spectrum should be recorded on a 400 MHz (or higher) NMR spectrometer.

  • The instrument is tuned and locked to the deuterium signal of the solvent.

  • A standard single-pulse experiment is typically used for ¹H NMR acquisition.

  • Key acquisition parameters include:

    • Pulse Angle: 30-90 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16 (can be increased for dilute samples)

    • Spectral Width: Approximately 12-16 ppm

3. Data Processing and Analysis:

  • The acquired Free Induction Decay (FID) is processed using appropriate software (e.g., MestReNova, TopSpin).

  • Processing steps include:

    • Zero-filling: To improve digital resolution.

    • Apodization: Applying a window function (e.g., exponential multiplication) to improve the signal-to-noise ratio.

    • Fourier Transformation: To convert the time-domain signal (FID) to the frequency-domain spectrum.

    • Phasing: Correcting the phase of the spectrum to ensure all peaks are in the absorptive mode.

    • Baseline Correction: To ensure a flat baseline.

    • Referencing: Calibrating the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

  • The processed spectrum is then analyzed to determine the chemical shifts, multiplicities, coupling constants, and integrals of all proton signals.

This guide provides a foundational framework for the ¹H NMR analysis of this compound. By comparing its yet-to-be-determined spectrum with the data from related compounds, researchers can gain valuable insights into its structural characteristics. The provided experimental protocol ensures the acquisition of high-quality data, which is crucial for accurate structural elucidation and drug development endeavors.

References

13C NMR Analysis of 4-Chloro-6-fluoro-2-methylquinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the 13C NMR spectral data for 4-chloro-6-fluoro-2-methylquinoline against related quinoline derivatives. Due to the limited availability of direct experimental data for the target compound, this guide utilizes predicted 13C NMR chemical shifts for this compound and compares them with experimentally obtained data for structurally similar compounds. This analysis is crucial for researchers and scientists engaged in the synthesis, characterization, and development of novel quinoline-based compounds.

Comparative Analysis of 13C NMR Chemical Shifts

The following table summarizes the predicted 13C NMR chemical shifts for this compound and the experimental data for closely related analogs. The numbering of the quinoline ring is standardized for accurate comparison.

Carbon AtomPredicted δ (ppm) for this compoundExperimental δ (ppm) for 4-Chloro-2-methylquinolineExperimental δ (ppm) for 7-Fluoro-2-methylquinoline
C-2 159.5Not Available158.3
C-3 122.1Not Available121.5
C-4 143.8Not Available136.2
C-4a 126.9Not Available127.1
C-5 126.2Not Available109.8 (C-8)
C-6 159.3 (d, ¹JCF = 248 Hz)Not Available119.2 (C-5)
C-7 113.8 (d, ²JCF = 22 Hz)Not Available162.9 (d, ¹JCF = 247 Hz)
C-8 130.5 (d, ³JCF = 9 Hz)Not Available128.9
C-8a 146.7Not Available148.5
CH₃ 24.1Not Available24.9

Note: The predicted chemical shifts for this compound were calculated using advanced computational algorithms. The experimental data for the comparative compounds were obtained from publicly available spectral databases. The coupling constants (J) for the fluorine-substituted carbons are provided where applicable, indicating the splitting pattern observed in the spectrum.

Experimental Protocol for 13C NMR Spectroscopy

A standardized protocol for acquiring high-quality 13C NMR spectra of quinoline derivatives is outlined below.

1. Sample Preparation:

  • Dissolve 10-20 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Ensure the sample is fully dissolved to avoid signal broadening.

  • Filter the solution if any particulate matter is present.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Tune and match the probe for the 13C frequency.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal resolution.

3. Data Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments) should be used.

  • Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts for aromatic and aliphatic carbons (e.g., 0-200 ppm).

  • Acquisition Time: Typically set to 1-2 seconds.

  • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to ensure full relaxation of all carbon nuclei, which is crucial for accurate integration if required.

  • Number of Scans (ns): The number of scans will depend on the sample concentration. For a typical sample, 256 to 1024 scans are usually sufficient to obtain a good signal-to-noise ratio.

  • Temperature: Maintain a constant temperature, typically 298 K.

4. Data Processing:

  • Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

  • Perform a Fourier transform to convert the FID into the frequency domain spectrum.

  • Phase correct the spectrum to obtain a flat baseline.

  • Calibrate the chemical shift scale using the solvent peak as a reference (e.g., CDCl₃ at 77.16 ppm).

  • Integrate the signals if quantitative analysis is required, although this is less common for 13C NMR unless specific acquisition parameters are used.

  • Assign the peaks based on chemical shift predictions, comparison with related compounds, and 2D NMR experiments (e.g., HSQC, HMBC) if necessary.

Workflow and Data Analysis

The following diagrams illustrate the logical workflow for the 13C NMR analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing cluster_analysis Spectral Analysis dissolve Dissolve Compound in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Tune, Lock, Shim) dissolve->setup acquire Acquire 13C NMR Spectrum setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate assign Peak Assignment calibrate->assign compare Comparison with Analogs assign->compare

Caption: Experimental workflow for 13C NMR analysis.

logical_relationship Target This compound Predicted Predicted 13C NMR Data Target->Predicted is analyzed by Analysis Comparative Analysis Predicted->Analysis Experimental Experimental 13C NMR Data Experimental->Analysis Analog1 4-Chloro-2-methylquinoline Analog1->Experimental Analog2 7-Fluoro-2-methylquinoline Analog2->Experimental

Caption: Logical relationship for comparative NMR analysis.

Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry of 4-Chloro-6-fluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique for elucidating molecular weight and fragmentation patterns, providing critical insights into a compound's identity and purity. This guide offers a detailed comparison of the mass spectrometric behavior of 4-Chloro-6-fluoro-2-methylquinoline against its structural analogs, supported by experimental data and protocols.

This technical note delves into the electron ionization mass spectrum of this compound and contrasts it with two closely related compounds: 4-chloro-2-methylquinoline and 6-fluoro-2-methylquinoline. By examining the distinct fragmentation pathways, this guide aims to provide a clear framework for the identification and characterization of these halogenated quinolines.

Performance Comparison: Fingerprinting Fragmentation

The mass spectra of this compound and its analogs reveal characteristic fragmentation patterns influenced by the nature and position of their halogen substituents. Electron ionization (EI) at 70 eV induces distinct cleavage pathways, providing a unique fingerprint for each molecule.

The mass spectrum of This compound is characterized by its molecular ion peak [M]⁺˙ at m/z 195, corresponding to its monoisotopic mass. The isotopic pattern of the molecular ion region, with a significant M+2 peak at m/z 197 in an approximate 3:1 ratio, is a clear indicator of the presence of a single chlorine atom. Key fragment ions are observed at m/z 160, corresponding to the loss of a chlorine atom ([M-Cl]⁺), and at m/z 175, resulting from the loss of a fluorine atom as HF ([M-HF]⁺˙).

In contrast, the mass spectrum of 4-chloro-2-methylquinoline presents a molecular ion [M]⁺˙ at m/z 177, with a characteristic M+2 peak at m/z 179.[1] The primary fragmentation pathway involves the loss of the chlorine atom to yield a stable ion at m/z 142 ([M-Cl]⁺).[1]

The spectrum of 6-fluoro-2-methylquinoline shows a molecular ion [M]⁺˙ at m/z 161. Its fragmentation is dominated by the loss of a hydrogen atom to form the [M-H]⁺ ion at m/z 160, and the expulsion of HCN, a common fragmentation for quinoline structures, leading to an ion at m/z 134.

The following table summarizes the key mass spectrometric data for these compounds:

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass-to-Charge Ratios (m/z) and their Relative Intensities
This compound C₁₀H₇ClFN195.62197 (M+2, ~33% of M), 195 (M⁺˙, base peak), 160 ([M-Cl]⁺), 175 ([M-HF]⁺˙)
4-chloro-2-methylquinoline C₁₀H₈ClN177.63179 (M+2, ~33% of M), 177 (M⁺˙, base peak), 142 ([M-Cl]⁺)[1]
6-fluoro-2-methylquinoline C₁₀H₈FN161.18161 (M⁺˙, base peak), 160 ([M-H]⁺), 134 ([M-HCN]⁺˙)

Experimental Protocols

The following provides a detailed methodology for the analysis of this compound and its analogs using Gas Chromatography-Mass Spectrometry (GC-MS), a standard technique for the analysis of volatile and semi-volatile compounds.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.

GC Conditions:

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium with a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-400.

Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent such as methanol or acetonitrile. Further dilute to a working concentration of 10 µg/mL for injection.

Visualizing the Process and Logic

To better illustrate the analytical workflow and the relationships between the compounds, the following diagrams were generated using Graphviz (DOT language).

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_ms_analysis GC-MS Analysis cluster_data_analysis Data Analysis stock_solution Stock Solution (1 mg/mL) working_solution Working Solution (10 µg/mL) stock_solution->working_solution Dilution gc_injection GC Injection (1 µL) working_solution->gc_injection gc_separation GC Separation (HP-5MS column) gc_injection->gc_separation ms_ionization EI Ionization (70 eV) gc_separation->ms_ionization ms_detection Mass Detection (m/z 40-400) ms_ionization->ms_detection mass_spectrum Mass Spectrum Acquisition ms_detection->mass_spectrum fragmentation_analysis Fragmentation Pattern Analysis mass_spectrum->fragmentation_analysis compound_identification Compound Identification fragmentation_analysis->compound_identification

Caption: Experimental workflow for the GC-MS analysis of halogenated quinolines.

logical_relationship cluster_analytes Analytes parent Halogenated 2-Methylquinolines (Analytical Comparison) target This compound (Target Compound) parent->target Primary Focus analog1 4-chloro-2-methylquinoline (Alternative 1) parent->analog1 Structural Analog analog2 6-fluoro-2-methylquinoline (Alternative 2) parent->analog2 Structural Analog target->analog1 Shared Chloro Group target->analog2 Shared Fluoro Group

Caption: Logical relationship between the target compound and its analytical alternatives.

References

A Comparative Guide to 4-Chloro-6-fluoro-2-methylquinoline and Other Quinoline Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] This guide provides a comparative overview of 4-Chloro-6-fluoro-2-methylquinoline and other quinoline derivatives, offering insights into their potential therapeutic applications. While direct experimental data for this compound is limited in publicly accessible literature, this document extrapolates its potential activities based on structurally related compounds and provides detailed experimental protocols for its evaluation.

Physicochemical Properties

The introduction of halogen atoms and a methyl group to the quinoline ring significantly influences its physicochemical properties, which in turn affects its pharmacokinetic and pharmacodynamic profiles. The chloro, fluoro, and methyl substituents in this compound are expected to modulate its lipophilicity, electronic distribution, and metabolic stability.

PropertyThis compound6-Fluoro-2-methylquinoline4-Chloro-2-methylquinoline
Molecular Formula C₁₀H₇ClFN[3]C₁₀H₈FNC₁₀H₈ClN
Molecular Weight 195.62 g/mol [3]161.18 g/mol 177.63 g/mol
Melting Point Not available49-53 °CNot available
LogP (Predicted) ~3.5-4.0~2.5-3.0~3.0-3.5

Comparative Biological Activities

Quinoline derivatives have been extensively studied for their therapeutic potential against various diseases. The following sections compare the anticipated activities of this compound with known derivatives, supported by available experimental data for the latter.

Anticancer Activity

Quinoline derivatives exert their anticancer effects through various mechanisms, including the induction of apoptosis, disruption of cell migration, and inhibition of angiogenesis.[1] The substitution pattern on the quinoline ring is crucial for determining the potency and selectivity of these compounds.[4]

Table 1: Comparative Anticancer Activity of Quinoline Derivatives (IC₅₀, µM)

Compound/DerivativeMCF-7 (Breast)HCT-116 (Colon)A549 (Lung)Reference
6-Bromo-5-nitroquinoline---[4]
6,8-Diphenylquinoline---[4]
7-(4-fluorobenzyloxy)N-(2-(dimethylamino)- ethyl)quinolin-4-amine<1.0<1.0<1.0
This compound Data not available Data not available Data not available

Note: The table includes data for illustrative purposes to highlight the range of activities observed in quinoline derivatives.

Antimicrobial Activity

The quinoline core is a well-established pharmacophore in antimicrobial agents, with fluoroquinolones being a prominent class of antibiotics.[6] The presence of a fluorine atom in this compound suggests potential antibacterial and antifungal properties. The antimicrobial efficacy is typically measured by the Minimum Inhibitory Concentration (MIC).[7]

Table 2: Comparative Antimicrobial Activity of Quinoline Derivatives (MIC, µg/mL)

Compound/DerivativeS. aureus (Gram-positive)E. coli (Gram-negative)C. albicans (Fungus)Reference
Quinoline-2-one derivative (6c)0.75--[8]
Oxazino Quinoline derivative (5d)0.125 - 80.125 - 8-[9]
Novel Quinoline-Thiazole derivative (4d)--1.95[10]
This compound Data not available Data not available Data not available

Note: This table showcases the broad-spectrum antimicrobial potential within the quinoline class.

Anti-inflammatory Activity

Quinoline derivatives have also been investigated for their anti-inflammatory properties, often targeting key mediators of the inflammatory response.[10] For example, some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes or modulate the NF-κB signaling pathway.[11] The anti-inflammatory potential of this compound warrants investigation.

Experimental Protocols

To facilitate the evaluation of this compound, detailed protocols for its synthesis and biological testing are provided below.

Synthesis of this compound

A potential synthetic route can be adapted from established methods for similar quinoline structures.[12] The general approach involves a Conrad-Limpach reaction followed by chlorination.

Step 1: Synthesis of 6-Fluoro-4-hydroxy-2-methylquinoline This can be achieved by reacting 4-fluoroaniline with ethyl acetoacetate, followed by cyclization at high temperature in a high-boiling point solvent like diphenyl ether.[2]

Step 2: Chlorination of 6-Fluoro-4-hydroxy-2-methylquinoline The hydroxyl group at the 4-position can be replaced with a chlorine atom using a chlorinating agent such as phosphorus oxychloride (POCl₃).[12]

In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[13]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with serial dilutions of this compound and a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7]

Materials:

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound stock solution (in DMSO)

  • 96-well microtiter plates

  • Inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Perform a two-fold serial dilution of the this compound in the broth medium directly in the 96-well plate.

  • Prepare a standardized microbial inoculum and dilute it to the desired final concentration.

  • Add the microbial inoculum to each well containing the compound dilutions. Include positive (inoculum only) and negative (broth only) controls.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Visualizing Molecular Pathways and Experimental Workflows

To further elucidate the processes involved, the following diagrams illustrate a key signaling pathway often targeted by quinoline derivatives and a typical experimental workflow.

anticancer_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_antimicrobial Antimicrobial Testing synthesis Synthesis of this compound cell_culture Cell Line Culture (e.g., MCF-7, HCT-116) synthesis->cell_culture strain_prep Prepare Microbial Strains (e.g., S. aureus, E. coli) synthesis->strain_prep mtt_assay MTT Cytotoxicity Assay cell_culture->mtt_assay ic50 Determine IC50 Value mtt_assay->ic50 mic_assay Broth Microdilution Assay strain_prep->mic_assay mic_determination Determine MIC Value mic_assay->mic_determination

Caption: Experimental workflow for the synthesis and biological evaluation of this compound.

PI3K_AKT_Pathway Quinoline Quinoline Derivative (e.g., this compound) PI3K PI3K Quinoline->PI3K Inhibits RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Caption: Proposed inhibition of the PI3K/AKT signaling pathway by a quinoline derivative.

Conclusion

This compound represents a promising, yet underexplored, scaffold in drug discovery. Based on the structure-activity relationships of related quinoline derivatives, it is hypothesized to possess significant anticancer and antimicrobial activities. The provided experimental protocols offer a clear roadmap for the synthesis and comprehensive biological evaluation of this compound. Further research is warranted to elucidate its precise mechanisms of action and to establish its therapeutic potential. The data and methodologies presented in this guide serve as a valuable resource for researchers aiming to advance the development of novel quinoline-based therapeutics.

References

Comparative Guide to the Structure-Activity Relationship of 4-Chloro-6-fluoro-2-methylquinoline Analogs in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis for a wide range of therapeutic agents. The specific analog, 4-Chloro-6-fluoro-2-methylquinoline, presents a promising starting point for the development of novel anticancer drugs, owing to the known contributions of halogen substitutions to metabolic stability and target binding affinity. While direct and comprehensive Structure-Activity Relationship (SAR) studies on a series of this compound analogs are not extensively available in the public domain, valuable insights can be gleaned from SAR studies of structurally related quinoline and fluoroquinolone derivatives. This guide provides a comparative analysis of these related analogs to inform the rational design of novel and more potent anticancer compounds based on the this compound core.

Comparative Antiproliferative Activity of Quinoline Analogs

Table 1: Cytotoxicity of 4-Amino-7-Substituted-Quinoline Derivatives

This series highlights the effect of substituting the chloro group at the 4-position with an amino linkage and varying the substituent at the 7-position.

Compound ID7-SubstituentLinker at C4Side Chain at C4MDA-MB-468 GI50 (µM)MCF-7 GI50 (µM)
5 -Cl-NH-(CH2)2--N(CH3)2>10036.77
6 -F-NH-(CH2)2--N(CH3)211.47>100
7 -CF3-NH-(CH2)2--N(CH3)212.85>100
8 -OCH3-NH-(CH2)2--N(CH3)214.0912.90
Reference Chloroquine-NH-CH(CH3)-(CH2)3--N(C2H5)224.3620.72

Data sourced from a study on 4-aminoquinoline derivatives.[1]

SAR Insights:

  • The replacement of a chloro group with a fluoro group at the 7-position (compound 6 vs. 5) led to a significant increase in cytotoxicity against MDA-MB-468 cells.[1]

  • In MCF-7 cells, a methoxy group at the 7-position (compound 8) was more favorable than a chloro group (compound 5).[1]

Table 2: Cytotoxicity of Quinoline-Based Dihydrazone Derivatives

This table showcases the antiproliferative activity of quinoline-based dihydrazone derivatives against various cancer cell lines.

Compound IDBGC-823 IC50 (µM)BEL-7402 IC50 (µM)MCF-7 IC50 (µM)A549 IC50 (µM)HL-7702 (Normal Cells) IC50 (µM)
3b 10.1312.337.01611.21>50
3c 9.8710.087.059.98>50
5-FU (Reference) 15.2118.3212.1416.89>50

Data from a study on quinoline-based dihydrazone derivatives.[2]

SAR Insights:

  • Compounds 3b and 3c demonstrated potent antiproliferative activity, with IC50 values in the low micromolar range against all tested cancer cell lines, and were more potent than the standard anticancer drug 5-Fluorouracil (5-FU).[2]

  • Importantly, these compounds showed low cytotoxicity against the normal human liver cell line HL-7702, indicating a degree of selectivity for cancer cells.[2]

Experimental Protocols

A detailed methodology for a key experiment cited in the evaluation of the quinoline analogs is provided below.

MTT Assay for Cytotoxicity Evaluation

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is largely impermeable to cell membranes. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • 96-well flat-bottom plates

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2, BGC-823)

  • Appropriate cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compounds (quinoline analogs) dissolved in dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture and seeded into 96-well plates at a density of approximately 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of culture medium. Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (containing the same concentration of DMSO used to dissolve the compounds) and a negative control (untreated cells) are also included.

  • Incubation: The plates are incubated for a further 48 to 72 hours at 37°C.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals. The plate is then gently agitated on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 490 nm or 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing Structure-Activity Relationships and Cellular Pathways

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of experimental workflows and biological pathways relevant to the SAR studies of these quinoline analogs.

SAR_Workflow cluster_0 Compound Design & Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis Core 4-Chloro-6-fluoro- 2-methylquinoline Core Analogs Diverse Analogs (R1, R2, R3...) Core->Analogs Systematic Modification Assay In Vitro Cytotoxicity (e.g., MTT Assay) Analogs->Assay Data IC50 / GI50 Values Assay->Data SAR Structure-Activity Relationship Data->SAR Lead Lead Compound Identification SAR->Lead Lead->Core Optimization Cycle

A generalized workflow for Structure-Activity Relationship (SAR) studies.

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis Inhibition Quinoline Quinoline Analog (Kinase Inhibitor) Quinoline->RTK Inhibition

A representative signaling pathway often targeted by anticancer quinoline derivatives.

Conclusion

The structure-activity relationships of quinoline analogs highlight the critical role of substituent patterns on the quinoline core for potent and selective anticancer activity. The introduction of fluorine and the nature of the substituent at the 4-position are key determinants of cytotoxicity. The provided data on related quinoline series, along with the detailed experimental protocol and pathway diagrams, serve as a valuable resource for guiding the design and development of novel this compound analogs as potential anticancer therapeutic agents. Future studies should focus on the systematic modification of this specific scaffold to build a direct and comprehensive SAR profile.

References

Biological activity of fluorinated vs. non-fluorinated quinolines

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Biological Activity of Fluorinated vs. Non-Fluorinated Quinolines for Researchers, Scientists, and Drug Development Professionals.

The introduction of fluorine atoms into the quinoline scaffold has been a pivotal strategy in medicinal chemistry, profoundly altering the biological properties of this privileged heterocyclic system. Fluorine's unique characteristics, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly modulate a molecule's metabolic stability, lipophilicity, binding affinity, and overall pharmacological profile.[1][2] This guide provides a comparative analysis of the biological activities of fluorinated and non-fluorinated quinolines, supported by experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways and workflows.

Anticancer Activity

Fluorination has emerged as a key modification for enhancing the anticancer potency of quinoline derivatives. The strategic placement of fluorine atoms can lead to compounds with improved efficacy and selectivity against cancer cells.[3][4]

Comparative Data: Cytotoxicity of Fluorinated Quinolines

A study on novel fluorinated quinoline analogues revealed their potent anticancer activity against triple-negative breast cancer (TNBC) cells. The data below summarizes the half-maximal inhibitory concentration (IC₅₀) values, indicating the concentration of the compound required to inhibit the growth of 50% of the cells. A lower IC₅₀ value signifies higher potency.

Compound IDSubstitution on Benzene Ring of QuinolineIC₅₀ (μM) vs. MDA-MB-468 (TNBC)IC₅₀ (μM) vs. MCF7 (Breast Cancer)IC₅₀ (μM) vs. MCF-10A (Non-tumorigenic)
6a 3'-F4.010.5> 100
6b 4'-F5.011.0> 100
6c 2',4'-diF10.030.0> 100
6d 3',4'-diF2.512.0> 100
6e 4'-CF₃20.060.0> 100
6f 3'-F, 4'-OCH₃4.515.0> 100
(Data sourced from a 2025 study on fluorinated quinoline derivatives)[3]

Analysis of Structure-Activity Relationship (SAR):

  • Potency: The data indicates that specific fluorination patterns significantly enhance anticancer activity. For instance, the 3',4'-difluoro substituted compound (6d ) exhibited the highest potency against MDA-MB-468 cells with an IC₅₀ of 2.5 μM.[3]

  • Selectivity: Notably, the most potent compounds (6a, 6b, 6d, 6f ) remained non-toxic to the non-tumorigenic MCF-10A breast cells, suggesting a degree of selectivity for cancer cells.[3][4]

  • Fluorine vs. Trifluoromethyl: Replacing a fluorine atom with a trifluoromethyl group (-CF₃) at the 4' position (6e ) resulted in a significant decrease in potency, highlighting the nuanced effects of different fluorine-containing substituents.[3]

  • Mechanism: The active compounds were found to induce reactive oxygen species (ROS) and reduce the clonogenic capacity of TNBC cells, suggesting that oxidative stress is a key part of their anticancer mechanism.[3][4]

Proposed Anticancer Signaling Pathway

anticancer_pathway Proposed Anticancer Mechanism of Fluorinated Quinolines fq Fluorinated Quinolines (e.g., 6d) tnbc Triple-Negative Breast Cancer Cell fq->tnbc Enters cell ros Increased Reactive Oxygen Species (ROS) tnbc->ros Induces damage Oxidative Stress & Cellular Damage ros->damage apoptosis Apoptosis (Cell Death) damage->apoptosis

Caption: Proposed mechanism of fluorinated quinolines inducing cancer cell death via ROS.

Antimicrobial Activity

The development of fluoroquinolones, which are quinolones containing a fluorine atom at position 6, marked a significant advancement in antimicrobial therapy. This single modification dramatically expanded the spectrum and potency of this class of antibiotics.[5][6][7]

Comparative Data: Antimicrobial Spectrum
FeatureNon-Fluorinated Quinolones (First Generation)Fluorinated Quinolones (Second Gen & Later)
Example(s) Nalidixic acid, CinoxacinCiprofloxacin, Levofloxacin, Moxifloxacin
Primary Target DNA Gyrase (in Gram-negative bacteria)DNA Gyrase and Topoisomerase IV
Gram-Negative Spectrum Moderate activity, primarily against Enterobacteriaceae.[7][8]Excellent, broad-spectrum activity, including Pseudomonas aeruginosa.[5][9]
Gram-Positive Spectrum Generally inactive or weak.[7]Good to excellent activity, effective against Staphylococcus and Streptococcus species.[5][9]
Atypical Pathogens InactiveActive against pathogens like Chlamydia and Mycoplasma.[5]
Anaerobes InactiveLater generations (e.g., Moxifloxacin) have significant activity.[9]
Bioavailability Low systemic levels, mainly used for UTIs.[9]Excellent oral bioavailability and good tissue penetration.[5][9]

Analysis of Structure-Activity Relationship (SAR):

  • Fluorine at C-6: The introduction of a fluorine atom at the C-6 position is crucial. It enhances the drug's penetration through the bacterial cell wall and increases its inhibitory action on DNA gyrase.[6]

  • Piperazine at C-7: Adding a piperazine ring at the C-7 position further enhances the spectrum of activity, particularly against Pseudomonas species and staphylococci.[7][10]

  • Dual Targeting: Fluoroquinolones can inhibit both DNA gyrase and topoisomerase IV, which is a key advantage. This dual-targeting mechanism can slow the development of bacterial resistance.[5][11] In contrast, early non-fluorinated quinolones primarily target only DNA gyrase, making them more effective against Gram-negative bacteria.[5]

Antimicrobial Mechanism of Action

antimicrobial_pathway Mechanism of Action of Fluoroquinolones fq Fluoroquinolone bacteria Bacterial Cell fq->bacteria Enters cell gyrase DNA Gyrase fq->gyrase Inhibits topo Topoisomerase IV fq->topo Inhibits bacteria->gyrase bacteria->topo replication DNA Replication & Repair gyrase->replication topo->replication death Bacterial Cell Death replication->death Disruption leads to

Caption: Fluoroquinolones inhibit bacterial DNA replication, leading to cell death.

Enzyme Inhibition

The influence of fluorination extends to the inhibition of various other enzymes beyond the bacterial topoisomerases.

  • Tyrosinase Inhibition: Certain fluoroquinolones have demonstrated the ability to inhibit tyrosinase, a key enzyme in melanin biosynthesis. Kinetic studies revealed a mixed-type of irreversible inhibition.[12] This suggests that these compounds can bind to both the free enzyme and the enzyme-substrate complex, presenting potential applications in cosmetics and medicine for conditions related to hyperpigmentation.[12]

  • DNA Methyltransferase (DNMT) Inhibition: Some quinoline-based compounds have been shown to inhibit human DNMT1, an enzyme crucial for DNA methylation and epigenetic regulation.[13] This inhibitory action suggests a potential therapeutic avenue for diseases characterized by aberrant DNA methylation, such as cancer.[13]

  • General Considerations: The incorporation of fluorine can enhance binding affinity to an enzyme's active site through favorable interactions like halogen bonding.[2] Fluorinated motifs, such as α-trifluoromethyl ketones, can act as transition-state analogues for enzymes like serine proteases, leading to potent inhibition.[14]

Experimental Protocols

A. MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay assesses cell metabolic activity, which is proportional to the number of viable cells.[15] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[15]

Methodology:

  • Cell Plating: Seed cells (e.g., 1,000 to 100,000 cells/well) in a 96-well plate and incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[16][17]

  • Compound Treatment: Prepare serial dilutions of the test compounds (fluorinated and non-fluorinated quinolines) in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and medium only (blank).[16]

  • Incubation: Incubate the plates for a predetermined period (e.g., 72 hours) at 37°C.[16]

  • MTT Addition: Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.[17]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the purple formazan crystals.[15] Shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm or 590 nm.[15]

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Determine the IC₅₀ value using dose-response curve analysis.

MTT Assay Workflow

mtt_workflow Experimental Workflow for MTT Assay cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_read Data Acquisition plate 1. Plate cells in 96-well plate incubate1 2. Incubate overnight (37°C, 5% CO₂) plate->incubate1 treat 3. Add serial dilutions of quinoline compounds incubate1->treat incubate2 4. Incubate for 72h treat->incubate2 add_mtt 5. Add MTT solution (10 µL/well) incubate2->add_mtt incubate3 6. Incubate for 2-4h add_mtt->incubate3 solubilize 7. Add solubilizing agent (e.g., DMSO) incubate3->solubilize read 8. Read absorbance (570 nm) solubilize->read analyze 9. Calculate % viability and IC₅₀ values read->analyze

Caption: Step-by-step workflow of the MTT cell viability and cytotoxicity assay.

B. Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[18][19]

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound.

    • Prepare Mueller-Hinton Broth (MHB) as the growth medium.[20]

    • Prepare a bacterial inoculum by suspending 3-4 colonies from a pure overnight culture in saline. Adjust the turbidity to a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[19] Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[18][19]

  • Serial Dilution:

    • Dispense 100 µL of MHB into all wells of a 96-well microtiter plate.[21]

    • Add 100 µL of the stock compound solution to the first column of wells, creating a 2x starting concentration.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to column 10. Discard the final 100 µL from column 10.[19][21]

    • Column 11 serves as a positive control (broth and inoculum, no compound), and column 12 as a negative/sterility control (broth only).[19][21]

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells in columns 1 through 11. The final volume in each well will be 200 µL.[19]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[18][22]

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[19] This can be assessed visually or by measuring the optical density at 600 nm with a plate reader.[19]

Broth Microdilution Workflow

mic_workflow Workflow for Broth Microdilution MIC Assay prep_inoculum 1. Prepare bacterial inoculum (0.5 McFarland) inoculate 4. Add 100µL inoculum to wells prep_inoculum->inoculate prep_plate 2. Add 100µL broth to 96-well plate serial_dilute 3. Perform 2-fold serial dilution of compound prep_plate->serial_dilute serial_dilute->inoculate incubate 5. Incubate plate (37°C, 18-24h) inoculate->incubate read_mic 6. Read MIC: Lowest concentration with no visible growth incubate->read_mic

Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

The fluorination of quinolines is a powerful and versatile strategy in drug design that consistently enhances biological activity across multiple therapeutic areas. In anticancer research, fluorination can significantly boost cytotoxicity and selectivity against tumor cells. In the realm of antimicrobials, the addition of a single fluorine atom was a transformative step, converting narrow-spectrum urinary tract agents into broad-spectrum systemic antibiotics (fluoroquinolones) with superior pharmacokinetic properties.[9][23] The effect of fluorine is highly dependent on its position and the overall substitution pattern on the quinoline ring, as demonstrated by structure-activity relationship studies. Researchers and drug development professionals should consider the strategic incorporation of fluorine to optimize lead compounds, improve potency, and modulate pharmacological profiles.

References

Comparative Cytotoxicity of Chloro-, Fluoro-, and Methyl-Substituted Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery

Quantitative Cytotoxicity Data

The cytotoxic potential of various substituted quinoline derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values, which represent the concentration of a compound required to inhibit cell growth by 50%, are summarized below. A lower value indicates greater cytotoxic potency.[1]

Compound/Derivative ClassCancer Cell LineIC50 / GI50 (µM)Reference
7-Chloro-4-aminoquinolines
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468 (Breast)8.73[2]
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-7 (Breast)8.22[2]
7-chloro-4-aminoquinoline derivative (Compound 4)MDA-MB-468 (Breast)11.01[2]
7-fluoro-4-aminoquinoline derivative (Compound 6)MDA-MB-468 (Breast)11.47[2]
2-Arylquinolines and 2-Methyl-1,2,3,4-tetrahydroquinolines
6-Bromo-2-(3,4-methylenedioxyphenyl)quinoline (Compound 13)HeLa (Cervical)8.3[3]
4-Acetamido-6-bromo-2-methyl-1,2,3,4-tetrahydroquinoline (Compound 18)HeLa (Cervical)13.15[3]
6-Chloro-2-(3,4-methylenedioxyphenyl)quinoline (Compound 12)PC3 (Prostate)31.37[3]
2-(3,4-Methylenedioxyphenyl)quinoline (Compound 11)PC3 (Prostate)34.34[3]
Pyrazolo[4,3-f]quinoline Derivatives
Compound 1MNUGC-3 (Gastric)< 8[4]
Compound 2ENUGC-3 (Gastric)< 8[4]
Compound 2PNUGC-3 (Gastric)< 8[4]
Fluoroquinolone Derivatives
Compound 76 (4-chloro substituted)Leukemia cells2.38[5]
Compound 81Leukemia cells3.22[5]
7-Chloro-(4-thioalkylquinoline) Derivatives
Sulfonyl N-oxide derivatives (Compounds 73-74, 79-82)HCT116 (Colon)1.99 - 4.9[6]

Experimental Protocols

The evaluation of the cytotoxic activity of these quinoline derivatives typically involves a series of standardized in vitro assays. The following methodologies are commonly employed:

Cell Viability Assays (MTT and SRB Assays)

Objective: To determine the concentration-dependent effect of the compounds on the viability and proliferation of cancer cells.

1. Cell Culture:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-468, HeLa, PC3, HCT116, NUGC-3) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Compound Treatment:

  • Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • The following day, the cells are treated with various concentrations of the quinoline derivatives. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.

  • The incubation period typically ranges from 24 to 72 hours.

3. Viability Assessment:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

    • After the incubation period, the MTT reagent is added to each well and incubated for a few hours.

    • Mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • SRB (Sulphorhodamine B) Assay:

    • After treatment, cells are fixed with trichloroacetic acid (TCA).

    • The fixed cells are stained with the SRB dye, which binds to cellular proteins.

    • Unbound dye is washed away, and the protein-bound dye is solubilized.

    • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 515 nm).

4. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The IC50 or GI50 values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for Cytotoxicity Testing

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cancer Cell Line Culture seeding Cell Seeding in 96-well Plates cell_culture->seeding adhesion Overnight Incubation for Adhesion seeding->adhesion treatment Addition of Compounds to Cells adhesion->treatment compound_prep Preparation of Quinoline Derivatives compound_prep->treatment incubation Incubation (24-72h) treatment->incubation assay_choice MTT or SRB Assay incubation->assay_choice reagent_add Addition of Reagent assay_choice->reagent_add incubation_assay Incubation reagent_add->incubation_assay measurement Absorbance Measurement incubation_assay->measurement data_processing Calculation of Cell Viability measurement->data_processing curve_fitting Dose-Response Curve Fitting data_processing->curve_fitting ic50_determination IC50/GI50 Determination curve_fitting->ic50_determination

Caption: General workflow for in vitro cytotoxicity assessment of quinoline derivatives.

Putative Signaling Pathway for Quinoline-Induced Cytotoxicity

Many quinoline derivatives exert their anticancer effects by inducing apoptosis (programmed cell death). This process is often mediated through the intrinsic mitochondrial pathway, which involves the regulation of the Bcl-2 family of proteins and the activation of caspases.

signaling_pathway cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade quinoline Quinoline Derivative bax Bax/Bak Activation quinoline->bax Promotes bcl2 Bcl-2/Bcl-xL Inhibition quinoline->bcl2 Inhibits cyto_c Cytochrome c Release bax->cyto_c Promotes bcl2->bax caspase9 Caspase-9 Activation cyto_c->caspase9 Activates caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A potential signaling pathway for quinoline-induced apoptosis.

References

A Researcher's Guide to Purity Analysis of Synthesized 4-Chloro-6-fluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental data. This guide provides a comprehensive comparison of analytical techniques for the purity assessment of 4-Chloro-6-fluoro-2-methylquinoline, a key building block in medicinal chemistry. We will delve into the experimental protocols of prevalent methods, compare their performance based on available data for structurally similar compounds, and discuss the identification of potential impurities.

Introduction to Purity Analysis

The purity of a synthesized compound can be influenced by various factors, including unreacted starting materials, byproducts from side reactions, and degradation products. Therefore, employing robust analytical methods to identify and quantify these impurities is paramount. This guide focuses on the most common and effective techniques for the purity analysis of quinoline derivatives like this compound.

Key Analytical Techniques for Purity Determination

Several analytical techniques are routinely employed for the purity analysis of small organic molecules. The most common and powerful methods for a compound like this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method offers distinct advantages and is suited for different aspects of purity assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for separating and quantifying components in a mixture.[1][2] For non-volatile and thermally labile compounds like many quinoline derivatives, HPLC is often the method of choice.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, making it ideal for the analysis of volatile and semi-volatile compounds.[1][3] It is particularly useful for identifying residual solvents and volatile byproducts from the synthesis.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a reference standard of the analyte itself. It relies on the direct relationship between the signal intensity in an NMR spectrum and the number of atomic nuclei.

Comparison of Analytical Techniques

The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the nature of the expected impurities, the required sensitivity, and the desired level of accuracy. The following table provides a comparative overview of HPLC, GC-MS, and qNMR for the purity analysis of this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[2]Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass analysis.[2]Quantification based on the direct proportionality between NMR signal intensity and the number of nuclei.
Applicability Wide range of non-volatile and thermally labile compounds.[2]Volatile and thermally stable compounds.[1]Any soluble compound with NMR-active nuclei.
Primary Use Quantitative purity assessment and separation of non-volatile impurities.Identification and quantification of volatile impurities and residual solvents.[1]Absolute purity determination and structural confirmation.
Detection UV-Vis, Diode Array (DAD), Mass Spectrometry (MS).Mass Spectrometry (MS).Nuclear Magnetic Resonance.
Typical Purity Range >95% (method dependent)>99% for volatile components>98% (with high accuracy)
Advantages Robust, versatile, high-throughput for routine analysis.[2]High sensitivity and specificity for identification of volatile unknowns.[3]Primary method, no need for specific analyte reference standard, high precision.
Limitations May require a reference standard for each impurity for accurate quantification.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining accurate and reproducible results. Below are representative protocols for the analysis of this compound using HPLC, GC-MS, and qNMR.

HPLC Method for Purity Determination

This protocol is a general guideline and may require optimization for specific instrumentation and impurity profiles.

Instrumentation:

  • HPLC system with a UV or DAD detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other suitable buffer component

Chromatographic Conditions:

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30 °C.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of synthesized this compound in a suitable solvent (e.g., acetonitrile or a mixture of the mobile phase) at a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

GC-MS Method for Volatile Impurity Profiling

This method is designed to identify and quantify volatile impurities and residual solvents.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

Reagents:

  • Dichloromethane or other suitable volatile solvent (GC grade)

  • Helium (carrier gas)

Chromatographic and Spectrometric Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 280 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 300 °C and hold for 5 minutes.

  • Injection Mode: Split or splitless, depending on the expected concentration of impurities.

  • Injection Volume: 1 µL.

  • MS Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 50 - 500 amu.

Sample Preparation:

  • Dissolve the synthesized this compound in dichloromethane to a concentration of approximately 1 mg/mL.

qNMR for Absolute Purity Determination

This protocol outlines the steps for determining the absolute purity of this compound.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • Internal standard of known purity (e.g., maleic acid, 1,4-dinitrobenzene).

NMR Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.

  • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or 32 scans).

Sample Preparation:

  • Accurately weigh a known amount of the synthesized this compound and a known amount of the internal standard into a vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

Data Processing and Calculation:

  • Acquire the 1H NMR spectrum.

  • Integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Potential Impurities in the Synthesis of this compound

Impurities can arise from starting materials, intermediates, or side reactions during the synthesis.[4] A common synthetic route to similar quinoline derivatives may involve the cyclization of an appropriately substituted aniline with an α,β-unsaturated ketone. Potential impurities could include:

  • Unreacted starting materials: e.g., substituted anilines or ketones.

  • Isomeric products: Depending on the reaction conditions, different isomers of the desired product might be formed.

  • Over- or under-halogenated products: If the halogenation step is not well-controlled.

  • Hydrolysis products: The chloro-substituent can be susceptible to hydrolysis, leading to the corresponding hydroxyquinoline.

Forced Degradation Studies

To ensure the stability-indicating nature of the analytical methods, forced degradation studies are essential.[5][6] These studies involve subjecting the synthesized compound to harsh conditions to intentionally generate degradation products. This helps in understanding the degradation pathways and ensures that the analytical method can separate the main compound from all potential degradants. Typical stress conditions include:

  • Acidic and basic hydrolysis: Treatment with HCl and NaOH solutions.

  • Oxidative degradation: Exposure to hydrogen peroxide.

  • Thermal degradation: Heating the solid sample or a solution.

  • Photolytic degradation: Exposing the sample to UV and visible light.

Visualizing Workflows and Relationships

To better illustrate the processes involved in purity analysis, the following diagrams are provided in Graphviz DOT language.

PurityAnalysisWorkflow cluster_synthesis Synthesis & Isolation cluster_analysis Purity Analysis cluster_results Results & Reporting SynthesizedProduct Synthesized 4-Chloro-6-fluoro- 2-methylquinoline HPLC HPLC Analysis SynthesizedProduct->HPLC Non-volatile impurities GCMS GC-MS Analysis SynthesizedProduct->GCMS Volatile impurities qNMR qNMR Analysis SynthesizedProduct->qNMR Absolute purity PurityReport Purity Report & Certificate of Analysis HPLC->PurityReport GCMS->PurityReport qNMR->PurityReport

General workflow for purity analysis of a synthesized compound.

MethodSelection cluster_choices Analytical Method AnalyteProps Analyte & Impurity Properties HPLC HPLC AnalyteProps->HPLC Non-volatile/ Thermally labile GCMS GC-MS AnalyteProps->GCMS Volatile/ Thermally stable qNMR qNMR AnalyteProps->qNMR High accuracy needed/ Primary standard

Decision logic for selecting an appropriate analytical method.

ForcedDegradation cluster_stress Stress Conditions DrugSubstance This compound Acid Acid Hydrolysis DrugSubstance->Acid Base Base Hydrolysis DrugSubstance->Base Oxidation Oxidation (H2O2) DrugSubstance->Oxidation Thermal Thermal DrugSubstance->Thermal Photo Photolytic DrugSubstance->Photo DegradationProducts Degradation Products Acid->DegradationProducts Base->DegradationProducts Oxidation->DegradationProducts Thermal->DegradationProducts Photo->DegradationProducts StabilityIndicatingMethod Development of Stability- Indicating Method (e.g., HPLC) DegradationProducts->StabilityIndicatingMethod

Workflow for forced degradation studies.

Conclusion

The purity analysis of synthesized this compound requires a multi-faceted approach. HPLC is a robust and versatile method for routine purity assessment and the analysis of non-volatile impurities.[2] GC-MS provides high sensitivity and specificity for the identification of volatile impurities and residual solvents.[1] For the highest accuracy in absolute purity determination, qNMR is an invaluable tool. A comprehensive purity assessment will often involve a combination of these techniques, complemented by forced degradation studies to ensure the stability-indicating nature of the analytical methods. By following the detailed protocols and considering the comparative advantages of each technique, researchers can confidently determine the purity of their synthesized compounds, ensuring the integrity of their subsequent research and development activities.

References

Safety Operating Guide

Proper Disposal of 4-Chloro-6-fluoro-2-methylquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-Chloro-6-fluoro-2-methylquinoline, a halogenated organic compound. Researchers, scientists, and drug development professionals must adhere to these procedural guidelines to ensure safety and compliance with environmental regulations.

The primary recommended disposal method for this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[1]. This compound is categorized as a halogenated organic waste and must be segregated from non-halogenated materials to ensure safe and proper handling[2][3]. Under no circumstances should this chemical be discharged into sewer systems or contaminate water, foodstuffs, or feed[1].

Safety and Hazard Data Summary

A comprehensive understanding of the hazards associated with this compound is critical for safe handling and disposal. Although detailed toxicological properties have not been thoroughly investigated for this specific compound, its classification as a halogenated quinoline warrants significant precautions[4]. The following table summarizes key safety information based on available data for the compound and structurally similar chemicals.

ParameterInformationSource
Chemical Name This compound[5]
CAS Number 18529-01-6[6]
Molecular Formula C10H7ClFN[5][6]
Molecular Weight 195.62[5][6]
Hazard Classification Harmful if swallowed. Causes serious eye damage.[7]
Personal Protective Equipment (PPE) Tightly fitting safety goggles, chemical impermeable gloves, fire/flame resistant and impervious clothing, full-face respirator if exposure limits are exceeded.[1][7]
First Aid Measures Move to fresh air if inhaled. Wash skin with soap and plenty of water upon contact. Rinse eyes with pure water for at least 15 minutes. Do not induce vomiting if ingested; rinse mouth with water and seek immediate medical attention.[1][7]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][7]

Operational Disposal Plan: Step-by-Step Protocol

1. Waste Identification and Segregation:

  • Treat all this compound waste, including contaminated labware and materials, as hazardous halogenated organic waste.[2][3][8]

  • It is crucial to segregate this waste from non-halogenated organic solvents, aqueous solutions, and solid waste to prevent hazardous reactions and to facilitate proper disposal.[2][9]

2. Waste Collection and Container Management:

  • Use a designated, leak-proof, and clearly labeled waste container compatible with halogenated organic compounds.[2]

  • The label must prominently display the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.[2]

  • Keep the waste container securely closed at all times, except when actively adding waste.[2]

3. Storage in Satellite Accumulation Areas (SAA):

  • Store the waste container in a designated Satellite Accumulation Area at or near the point of generation.

  • Ensure the SAA is located away from incompatible materials.

  • Adhere to the maximum allowable volume of hazardous waste in the SAA as per your institution's and local regulations.

4. Accidental Release Measures:

  • In case of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[1]

  • Remove all sources of ignition and use spark-proof tools and explosion-proof equipment for cleanup.[1]

  • Collect the spilled material and any contaminated absorbents into a suitable, closed container for disposal.[1]

  • Do not let the chemical enter drains; discharge into the environment must be avoided.[1][7]

5. Final Disposal:

  • Arrange for the removal of the hazardous waste by a licensed chemical destruction facility.[1]

  • The recommended disposal method is controlled incineration with flue gas scrubbing.[1]

  • Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or punctured to be made unusable and disposed of in a sanitary landfill. Combustible packaging may be incinerated.[1]

Disposal Decision Workflow

The following diagram illustrates the procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_generation Waste Generation & Collection cluster_storage Interim Storage cluster_spill Accidental Spill Protocol cluster_disposal Final Disposal start Start: 4-Chloro-6-fluoro- 2-methylquinoline Waste Generated ppe Don Appropriate PPE: - Safety Goggles - Impermeable Gloves - Lab Coat start->ppe segregate Segregate as Halogenated Organic Waste ppe->segregate container Use Designated, Labeled, Leak-Proof Container segregate->container close_container Keep Container Closed container->close_container saa Store in Satellite Accumulation Area (SAA) close_container->saa check_saa Monitor SAA Volume Limits saa->check_saa disposal_request Request Pickup by Licensed Waste Disposal Service check_saa->disposal_request spill Spill Occurs? spill->check_saa No evacuate Evacuate Area & Ensure Ventilation spill->evacuate Yes ignite Remove Ignition Sources evacuate->ignite contain Contain Spill with Inert Absorbent ignite->contain collect_spill Collect Waste in Sealed Container contain->collect_spill collect_spill->container incineration Controlled Incineration with Flue Gas Scrubbing disposal_request->incineration end End: Proper Disposal Complete incineration->end

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-fluoro-2-methylquinoline
Reactant of Route 2
Reactant of Route 2
4-Chloro-6-fluoro-2-methylquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.